molecular formula C4H2ClNOS B1486656 5-Chlorothiazole-2-carbaldehyde CAS No. 59129-52-1

5-Chlorothiazole-2-carbaldehyde

Cat. No.: B1486656
CAS No.: 59129-52-1
M. Wt: 147.58 g/mol
InChI Key: ROLHZJVHOWFADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazole-2-carbaldehyde (CAS 59129-52-1) is a high-purity solid reagent with the molecular formula C 4 H 2 ClNOS and a molecular weight of 147.58 g/mol [ ][ ]. This compound is a versatile and valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure incorporates both an aldehyde functional group and a reactive chlorine atom on the thiazole ring, making it a suitable precursor for various nucleophilic substitution and metal-catalyzed coupling reactions [ ]. In research applications, this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its reactivity is particularly exploited in the development of pharmaceutical compounds , where the thiazole moiety is a common pharmacophore. For instance, derivatives of 2-aminothiazole carboxamide, which can be synthesized from aldehydes like this one, are identified as potent inhibitors of kinases such as Src and Abl, with applications in investigating treatments for conditions like chronic myelogenous leukemia (CML) [ ]. The aldehyde group allows for further functionalization through condensation or reduction, while the chlorine at the 5-position can be selectively displaced by nucleophiles, enabling the construction of diverse chemical libraries for drug discovery [ ]. Handling and Storage: This product should be stored under an inert atmosphere at 2-8°C [ ][ ]. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. Notice: This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-3-1-6-4(2-7)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLHZJVHOWFADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657327
Record name 5-Chloro-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59129-52-1
Record name 5-Chloro-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chlorothiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chlorothiazole-2-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and a chlorinated thiazole ring, provides a versatile scaffold for the construction of more complex molecules with diverse pharmacological activities. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a white to yellow crystalline powder.[3] Proper storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is recommended to maintain its stability and purity.[3][4]

PropertyValueSource(s)
CAS Number 59129-52-1[3][4][5][6]
Molecular Formula C4H2ClNOS[3][4][5][7]
Molecular Weight 147.58 g/mol [3][4][5]
Appearance White to Yellow Crystalline Powder[3]
Melting Point 81.5 - 87 °C (178.7 - 188.6 °F)[8]
Boiling Point 261.8±32.0 °C (Predicted)[3]
Density 1.541±0.06 g/cm³ (Predicted)[3]
Storage Inert atmosphere, 2-8°C[3][4]
SMILES O=CC1=NC=C(Cl)S1[4]
InChIKey ROLHZJVHOWFADC-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Insights

Example Protocol: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde[9]

This procedure demonstrates a classic approach to introducing a formyl group onto a thiazole ring via organometallic intermediates.

Step 1: Lithiation To a stirred solution of 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) is added dropwise at -78 °C. The reaction is maintained at this temperature for one hour.

  • Expertise & Experience: The choice of -78 °C (a dry ice/acetone bath) is critical. n-BuLi is a highly reactive strong base. At higher temperatures, it could lead to side reactions, including decomposition of the solvent or the thiazole ring. The low temperature ensures the selective deprotonation at the most acidic position (C5) of the 2-chlorothiazole ring, forming the thermodynamically stable lithium salt.

Step 2: Formylation Ethyl formate (1.0 eq) is then added dropwise to the solution, still at -78 °C, and the mixture is stirred for an additional hour.

  • Expertise & Experience: Ethyl formate serves as the electrophilic source of the formyl group. The reaction mechanism involves the nucleophilic attack of the thiazolyl lithium anion on the carbonyl carbon of the ethyl formate. Maintaining the low temperature during this addition is crucial to prevent over-addition or reaction with the ethoxy leaving group.

Step 3: Quenching and Workup The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is then diluted with ethyl acetate, and the organic layer is separated. The aqueous phase is extracted further with ethyl acetate.

  • Expertise & Experience: The saturated NH4Cl solution is a mild acid that protonates the intermediate alkoxide, effectively stopping the reaction and neutralizing any remaining n-BuLi. This prevents the formation of undesired byproducts during the warming and extraction phases.

Step 4: Purification The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.[9]

  • Trustworthiness: The final purification by recrystallization is a self-validating step. It ensures the removal of impurities, and the purity of the product can be confirmed by analytical techniques such as ¹H NMR, which for 2-chloro-1,3-thiazole-5-carbaldehyde shows characteristic peaks at δ 9.96 (s, 1H, CHO) and 8.21 (s, 1H, thiazole-H).[9]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification 2-Chlorothiazole 2-Chlorothiazole Anhydrous THF Anhydrous THF 2-Chlorothiazole->Anhydrous THF dissolve n-BuLi n-BuLi n-BuLi->Anhydrous THF add dropwise Ethyl Formate Ethyl Formate Quench: Sat. NH4Cl Quench: Sat. NH4Cl Ethyl Formate->Quench: Sat. NH4Cl react for 1h then... Temp: -78°C Temp: -78°C Anhydrous THF->Temp: -78°C maintain Temp: -78°C->Ethyl Formate add dropwise Crude Product Crude Product Quench: Sat. NH4Cl->Crude Product Workup Recrystallization Recrystallization Crude Product->Recrystallization purify via 2-Chloro-thiazole-5-carbaldehyde 2-Chloro-thiazole-5-carbaldehyde Recrystallization->2-Chloro-thiazole-5-carbaldehyde

Fig 1: Synthesis workflow for a chlorothiazole carbaldehyde.

Key Reactions and Applications in Medicinal Chemistry

The aldehyde functional group of this compound is a gateway to a vast array of chemical transformations, making it a highly sought-after intermediate in drug discovery. The thiazole core itself is a privileged structure, known to interact with various biological targets.[1][2]

Role as a Synthetic Precursor
  • Condensation Reactions: The aldehyde readily undergoes condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) with active methylene compounds or ketones to form α,β-unsaturated systems like chalcones. These chalcone derivatives have been investigated as potential antitubercular and antiproliferative agents.[10]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) yields substituted aminomethyl-thiazoles, a common motif in bioactive molecules.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes, providing a route to extend carbon chains and introduce new functional groups.

  • Heterocycle Formation: It serves as a key precursor for the synthesis of more complex fused heterocyclic systems, which are often explored for their therapeutic potential. For instance, chlorothiazole carbaldehydes are used to synthesize novel N-heterocycles with anti-tumor activity.[11]

The thiazole scaffold is integral to numerous approved drugs, highlighting the therapeutic potential of its derivatives.[2] The introduction of a chloro- and a carbaldehyde- group provides synthetic handles to create libraries of novel compounds for screening against various diseases.

G cluster_applications Therapeutic Applications This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Precursor Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Precursor Antifungal Agents Antifungal Agents This compound->Antifungal Agents Precursor Antitubercular Antitubercular This compound->Antitubercular Precursor

Fig 2: Role as a precursor in developing therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as hazardous and requires careful management.[8]

Hazard Identification:

  • Acute Toxicity, Oral: Harmful if swallowed.[8]

  • Skin Irritation: Causes skin irritation.[8]

  • Eye Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

  • Sensitization: May cause an allergic skin reaction.[12]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] In case of inadequate ventilation, respiratory protection may be necessary.

  • Handling: Avoid contact with skin and eyes.[13] Do not breathe dust or fumes.[8][13] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[8] Keep locked up or in an area accessible only to qualified persons.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[13]

  • If on Skin: Wash with plenty of soap and water.[8] If skin irritation or rash occurs, seek medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical research communities. Its defined physicochemical properties, established synthetic routes (as inferred from its isomers), and versatile reactivity make it an invaluable tool in the synthesis of novel compounds. Its primary importance lies in its role as a key intermediate in drug discovery, providing a foundational scaffold for developing new therapeutics targeting a wide range of diseases, from cancer to infectious diseases. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

Introduction: The Strategic Importance of the Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with a wide range of biological targets. Within this class of molecules, functionalized building blocks like this compound serve as critical starting materials in multi-step syntheses. The presence of a reactive aldehyde group at the 2-position and a chloro substituent at the 5-position provides orthogonal handles for molecular elaboration, enabling chemists to construct complex molecular architectures. This guide provides a technical overview of this compound, focusing on its chemical properties, a robust protocol for its synthesis, and its application in the discovery of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity, separate from its more commonly documented isomer, 2-Chlorothiazole-5-carbaldehyde. It is imperative for researchers to use the correct CAS number to ensure the procurement of the appropriate reagent. The fundamental properties are summarized below.

PropertyDataSource(s)
Molecular Formula C₄H₂ClNOS[1]
Molecular Weight 147.58 g/mol [1]
CAS Number 59129-52-1[1]
IUPAC Name 5-chloro-1,3-thiazole-2-carbaldehyde[2]
InChIKey ROLHZJVHOWFADC-UHFFFAOYSA-N[2]
Physical Form Solid (predicted)N/A
SMILES C1=C(SC(=N1)C=O)Cl[2]

Note: Experimental physical properties such as melting point and solubility are not widely published for this specific isomer. Data for the 2-chloro-5-carbaldehyde isomer shows a melting point of 81.5 - 87 °C, suggesting the target compound is also a solid at room temperature.[3]

Synthesis Protocol and Mechanistic Rationale

Proposed Synthetic Protocol: Formylation via Directed Ortho-Metalation

This protocol describes the preparation of this compound from commercially available 5-chlorothiazole.

Causality and Experimental Design:

  • Choice of Base: n-Butyllithium (n-BuLi) is a potent organolithium base capable of deprotonating the relatively acidic C2 proton of the thiazole ring. The use of a strong, non-nucleophilic base is critical to avoid unwanted side reactions.

  • Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous to prevent quenching of the base and the lithiated intermediate.

  • Low-Temperature Control (-78 °C): The lithiation of many heterocycles is conducted at low temperatures (typically using a dry ice/acetone bath) for several key reasons:

    • Kinetic Control: It ensures that the most acidic proton (at C2) is removed selectively over other, less acidic protons.

    • Stability: The resulting 2-lithiated thiazole intermediate is thermally unstable and can undergo decomposition or rearrangement at higher temperatures.

    • Preventing Side Reactions: It minimizes side reactions between n-BuLi and the solvent (THF) or the electrophile.

  • Choice of Electrophile: N,N-Dimethylformamide (DMF) is an excellent and widely used "formylating agent" for organolithium compounds. The lithium species attacks the carbonyl carbon of DMF, forming a stable tetrahedral intermediate.

  • Aqueous Workup: A mild acidic workup (e.g., saturated ammonium chloride) is used to hydrolyze the tetrahedral intermediate to release the final aldehyde product and to quench any unreacted organolithium species.

Step-by-Step Methodology:

  • Apparatus Setup: Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum.

  • Precursor Dissolution: Dissolve 5-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Reaction Progression: After the addition of DMF, stir the mixture at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Workup & Purification Precursor 5-Chlorothiazole Solvent Anhydrous THF Temp1 Cool to -78 °C Atmosphere Inert Atmosphere (N2/Ar) Base n-BuLi (1.1 eq) Temp1->Base Lithiation Deprotonation at C2 (1 hr @ -78 °C) Base->Lithiation Intermediate 2-Lithio-5-chlorothiazole Lithiation->Intermediate Electrophile Anhydrous DMF (1.5 eq) Formylation Nucleophilic Attack (2 hrs @ -78 °C) Intermediate->Formylation Electrophile->Formylation Complex Tetrahedral Intermediate Formylation->Complex Quench Quench with sat. NH4Cl Complex->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making this compound a valuable starting material. The chloro-substituent can also be displaced or used as a coupling partner in cross-coupling reactions.

Key Transformations and Their Significance:

  • Reductive Amination: The aldehyde can be readily converted into amines by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is one of the most robust methods for introducing diversity and building complex side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for chain extension and the introduction of conjugated systems, which are common features in pharmacologically active molecules.

  • Condensation Reactions: Reaction with active methylene compounds, hydrazines, or hydroxylamines can generate a wide array of new heterocyclic systems fused or attached to the thiazole core. For instance, chalcones derived from related chlorothiazole-carboxaldehydes have been investigated as potential antitubercular and antiproliferative agents.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another key functional group for amide bond formation or further derivatization.

The thiazole nucleus itself is present in numerous FDA-approved drugs, highlighting its clinical relevance. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[4] The use of chlorothiazole precursors in the synthesis of compounds with potential anti-tumor activity has been documented, underscoring the importance of this building block in oncology research.

G cluster_amines Amine Synthesis cluster_alkenes Alkene Synthesis cluster_acids Carboxylic Acid Synthesis Start 5-Chlorothiazole- 2-carbaldehyde Amine Primary/Secondary Amine Start->Amine Reductive Amination Phosphonium Wittig Ylide Start->Phosphonium Wittig / HWE Reaction Oxidant Oxidizing Agent (e.g., NaClO2) Start->Oxidant Oxidation Reducer NaBH(OAc)3 Product_Amine Substituted Amines Reducer->Product_Amine Product_Alkene Alkenes / Chalcones Phosphonium->Product_Alkene Product_Acid 5-Chlorothiazole- 2-carboxylic acid Oxidant->Product_Acid

Caption: Key synthetic transformations of this compound.

Analytical Characterization and Safety

Analytical Data

No formally published NMR or mass spectrometry data for this compound were identified. However, based on the analysis of its isomer, 2-Chlorothiazole-5-carbaldehyde, one can predict the expected spectral features:

  • ¹H NMR: A singlet for the aldehydic proton would be expected between δ 9.8-10.2 ppm. A second singlet for the proton at the C4 position of the thiazole ring would likely appear between δ 8.0-8.5 ppm. The reported shifts for the 2-chloro-5-carbaldehyde isomer are δ 9.96 (aldehyde) and δ 8.21 (ring H).[5]

  • ¹³C NMR: The aldehyde carbon would be expected in the δ 180-195 ppm range.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₄H₂ClNOS, showing the characteristic isotopic pattern for a molecule containing one chlorine and one sulfur atom.

Safety Information & Handling

Prudent Laboratory Practice: Given the data on related analogues, it is imperative to handle this compound with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable, albeit less documented, heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its dual functionality allows for diverse synthetic elaborations, making it a strategic starting point for the synthesis of novel therapeutic candidates. While a detailed, published synthesis protocol is elusive, its preparation is feasible through standard organometallic techniques. Researchers should exercise caution during its handling, referencing safety data from closely related analogues. The continued exploration of this and similar scaffolds is crucial for advancing the field of heterocyclic chemistry and discovering the next generation of innovative medicines.

References

An In-depth Technical Guide to 5-Chlorothiazole-2-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the structure, synthesis, and application of 5-Chlorothiazole-2-carbaldehyde. We will delve into the causality behind synthetic choices, the interpretation of analytical data, and the strategic application of this versatile building block in the synthesis of pharmaceutically relevant scaffolds.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif integral to a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding have cemented its role in modern medicinal chemistry.[1][2] Thiazole-containing drugs exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3]

Within this important class of compounds, functionalized thiazoles like this compound serve as critical starting materials. The presence of two distinct reactive handles—the electrophilic aldehyde at the C2 position and the chloro-substituted carbon at the C5 position—provides chemists with a powerful tool for molecular elaboration and the construction of complex, biologically active molecules. This guide provides a detailed examination of this specific, high-value intermediate.

Structural Elucidation and Physicochemical Properties

A common point of confusion arises from the isomerism of chlorothiazole aldehydes. It is critical to distinguish the title compound, This compound (CAS: 59129-52-1) , from its isomer, 2-Chlorothiazole-5-carbaldehyde (CAS: 95453-58-0) .[4][5] The numbering of the thiazole ring begins at the sulfur atom and proceeds towards the nitrogen. Therefore, in the target molecule, the chlorine atom is at position 5, and the aldehyde (carbaldehyde) group is at position 2.

The formal IUPAC name for the target compound is 5-chloro-1,3-thiazole-2-carbaldehyde .[6]

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name 5-chloro-1,3-thiazole-2-carbaldehyde [6]
CAS Number 59129-52-1 [4][5]
Molecular Formula C₄H₂ClNOS [5][6]
Molecular Weight 147.58 g/mol [5]
InChIKey ROLHZJVHOWFADC-UHFFFAOYSA-N [6]
SMILES C1=C(SC(=N1)C=O)Cl [6]
Appearance Solid (form may vary) Assumed

| Storage | Store under inert atmosphere, 2-8°C |[5] |

Synthesis and Purification: A Representative Protocol

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for process development and cost analysis.[4][5][7] Detailed, peer-reviewed synthetic procedures for this specific isomer are not abundant in the literature. However, a robust and scientifically sound pathway can be proposed based on the well-established chemistry of thiazoles, particularly by analogy to the synthesis of its isomer, 2-Chlorothiazole-5-carbaldehyde.[8]

The most logical approach is the regioselective formylation of 5-chlorothiazole. The proton at the C2 position of the thiazole ring is significantly more acidic than the proton at C4, allowing for selective deprotonation with a strong organolithium base, followed by quenching with a formylating agent.

Experimental Protocol: Proposed Synthesis

This protocol is a representative method adapted from established procedures for thiazole formylation.[8]

Step 1: Deprotonation (Lithiation)

  • To a stirred solution of 5-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per 1 g of substrate) under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiated thiazole intermediate is the critical step. Causality: The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, directing the deprotonation to this site.

Step 2: Formylation

  • While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF, ~1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 1-2 hours. Causality: The highly nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon of DMF.

Step 3: Quench and Work-up

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a hexane/ethyl acetate mixture may yield the purified product.

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Formylation & Work-up cluster_3 Purification A 5-Chlorothiazole in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Add n-BuLi (1.1 eq) dropwise B->C D Stir for 1 hr at -78 °C C->D Forms 2-lithiothiazole E Add DMF (1.2 eq) dropwise D->E F Stir for 1-2 hrs at -78 °C E->F G Quench with sat. NH4Cl F->G H Aqueous Work-up (EtOAc Extraction) G->H I Dry & Concentrate H->I J Silica Gel Chromatography or Recrystallization I->J K Pure 5-Chlorothiazole- 2-carbaldehyde J->K

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

Technique Feature Expected Chemical Shift / Value Rationale
¹H NMR Aldehyde proton (-CHO) δ 9.8 - 10.2 ppm (singlet, 1H) Deshielded proton characteristic of aldehydes.
Thiazole proton (H-4) δ 7.8 - 8.2 ppm (singlet, 1H) Aromatic proton on the thiazole ring.
¹³C NMR Aldehyde carbon (C=O) δ 180 - 190 ppm Characteristic carbonyl chemical shift.
Thiazole C2 δ 160 - 170 ppm Carbon attached to S, N, and the aldehyde group.
Thiazole C5 δ 145 - 155 ppm Carbon attached to the chlorine atom.
Thiazole C4 δ 125 - 135 ppm Carbon bearing the H-4 proton.
IR Spec. C=O stretch (aldehyde) ~1700 - 1715 cm⁻¹ Strong, characteristic carbonyl absorption.
C=N, C=C stretch (ring) ~1600 - 1450 cm⁻¹ Aromatic ring vibrations.
Mass Spec. [M+H]⁺ m/z 147.96 Calculated for C₄H₃ClNOS⁺.[6]

| | Isotope Pattern | M+ and M+2 peaks | Characteristic ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional intermediate, offering two primary sites for chemical modification. This dual reactivity makes it a valuable precursor for generating molecular diversity in drug discovery campaigns.

  • Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile, participating in a wide array of classical organic reactions:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form aminomethyl-thiazoles.

    • Wittig Reaction: Reaction with phosphorus ylides to form vinyl-thiazoles.

    • Condensation Reactions: Claisen-Schmidt or Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems, such as chalcones, which are known to have antitubercular and antiproliferative activities.[1]

    • Oxidation: Conversion to the corresponding 5-chlorothiazole-2-carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.

    • Reduction: Conversion to 5-chlorothiazole-2-methanol using reducing agents like sodium borohydride (NaBH₄).

  • Reactions involving the Chloro-Substituted Ring: The chlorine atom at the C5 position can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions, although this is generally less facile than on other aromatic systems.

main { 5-Chlorothiazole- 2-carbaldehyde} p1 Reductive Amination (R₂NH, NaBH(OAc)₃) main:f0->p1 p2 Wittig Reaction (Ph₃P=CHR) main:f0->p2 p3 Oxidation ([O]) main:f0->p3 p4 Reduction ([H]) main:f0->p4 p5 Condensation (R-COCH₃, base) main:f0->p5 r1 2-(Aminomethyl)- 5-chlorothiazole p1->r1:f0 r2 5-Chloro-2- (vinyl)thiazole p2->r2:f0 r3 5-Chlorothiazole- 2-carboxylic acid p3->r3:f0 r4 (5-Chlorothiazol- 2-yl)methanol p4->r4:f0 r5 Thiazolyl Chalcone (α,β-unsaturated ketone) p5->r5:f0

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

The true value of an intermediate is demonstrated by its application in synthesizing biologically active molecules. Thiazole carboxaldehydes are precursors to compounds evaluated for a range of therapeutic targets. For instance, the related 2,4-dichlorothiazole-5-carboxaldehyde has been used to synthesize chalcone derivatives that were screened as potential antitubercular and antiproliferative agents.[1] Similarly, other substituted thiazole aldehydes have been used to create novel N-heterocycles with anti-tumor activity.[9]

Given this precedent, this compound is an ideal starting point for generating libraries of compounds for high-throughput screening. Its derivatives can be designed to target kinases, proteases, and other enzymes implicated in cancer, inflammation, and infectious diseases.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, the SDS for its isomer (2-Chlorothiazole-5-carboxaldehyde) provides essential guidance.

  • Hazard Identification: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin Sensitization, Category 1).

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust/fumes and prevent contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C) is recommended.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

References

Discovery and history of substituted thiazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Thiazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a cornerstone of heterocyclic chemistry, has been the subject of intensive study for over a century. Its presence in a multitude of biologically active compounds, most notably Vitamin B1 (Thiamine), has cemented its importance in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the discovery and synthetic history of a particularly crucial subclass: substituted thiazole aldehydes. We will trace the path from the seminal work of Arthur Hantzsch to the strategic development of formylation techniques, dictated by the unique electronic properties of the thiazole nucleus. This document delves into the causal relationships behind synthetic choices, provides detailed experimental protocols for key transformations, and illustrates the logical workflows that have enabled the synthesis of these vital chemical intermediates.

The Dawn of Thiazole Chemistry: From Ring Discovery to the Hantzsch Synthesis

The story of thiazole chemistry begins in the late 19th century, a period of explosive growth in organic synthesis. The pioneering work of chemists like Hofmann and Hantzsch laid the foundational groundwork for the entire field of thiazole chemistry.[1][2] The most pivotal early contribution was the development of a general and robust method for the construction of the thiazole ring itself.

In 1887, Arthur Hantzsch and his student J.H. Weber published their landmark work on the reaction of α-haloketones with thioamides.[3] This reaction, now universally known as the Hantzsch Thiazole Synthesis , provided the first versatile and high-yielding route to a wide array of substituted thiazoles.[3][4][5] The fundamental principle involves the condensation of an α-halocarbonyl compound with a thioamide, leading to the formation of the five-membered heterocyclic ring.[6]

The elegance of the Hantzsch synthesis lies in its reliability and the ready availability of its starting materials. This discovery opened the floodgates for chemists to explore the properties and potential applications of this new class of heterocycles, setting the stage for future discoveries in medicine and materials science.[1][7]

Core Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack : The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Cyclization : The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

  • Dehydration : The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure R1_ketone α-Haloketone Intermediate Acyclic Intermediate R1_ketone->Intermediate S-Nucleophilic Attack R2_thioamide Thioamide R2_thioamide->Intermediate Thiazoline Thiazoline Intermediate Intermediate->Thiazoline N-Cyclization Product Substituted Thiazole Thiazoline->Product Dehydration Vilsmeier_Workflow cluster_reagent_prep 1. Reagent Preparation cluster_reaction 2. Formylation Reaction cluster_workup 3. Work-up & Isolation DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-10 °C ReactionMix Reaction Mixture Vilsmeier->ReactionMix Aminothiazole 2-Aminothiazole in DCM Aminothiazole->ReactionMix Add dropwise at 0-10 °C ReactionMix->ReactionMix Quench Quench with Ice Water ReactionMix->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Purify Purify Extract->Purify Product 2-Amino-5-formylthiazole Purify->Product

References

A Senior Application Scientist's Guide to Sourcing 5-Chlorothiazole-2-carbaldehyde for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Chlorothiazole-2-carbaldehyde (CAS No. 95453-58-0). Beyond a simple supplier list, this document offers a framework for strategic sourcing, emphasizing quality, regulatory compliance, and supply chain robustness. It includes a comparative analysis of prominent suppliers, a detailed protocol for supplier qualification, and insights into the critical role of this intermediate in modern drug discovery, supported by authoritative references.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its unique electronic and structural features make it a valuable precursor for a range of therapeutic agents. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, imparting essential pharmacokinetic and pharmacodynamic properties.[1] The chloro and aldehyde functionalities at the 5- and 2-positions, respectively, provide reactive handles for diverse chemical transformations, enabling the construction of complex molecular architectures.

Notably, derivatives of this and similar thiazole carboxaldehydes are key intermediates in the synthesis of high-impact pharmaceuticals, including kinase inhibitors for oncology and protease inhibitors for antiviral therapies.[2][3][4] For instance, the core structure is integral to the synthesis of the anti-cancer drug Dasatinib.[2][4][5] Given its role in the synthesis of such critical medications, the reliable procurement of high-purity this compound is a cornerstone of successful drug development programs.

This guide will navigate the complexities of sourcing this vital intermediate, empowering research and development teams to make informed decisions that safeguard project timelines and ensure the integrity of their scientific endeavors.

Commercial Supplier Landscape

The market for this compound is populated by a mix of large, well-established chemical suppliers and smaller, specialized manufacturers. The choice of supplier will depend on the specific needs of the research program, including the required scale (milligrams to kilograms), purity specifications, and the level of documentation and regulatory support needed.

Below is a comparative analysis of several prominent commercial suppliers. It is important to note that pricing and stock levels are subject to change and should be verified directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesIndicative Pricing (USD)Notes
Sigma-Aldrich (Merck) 2-Chlorothiazole-5-carboxaldehyde95453-58-0Not specified; sold for early discovery research1 g$379.00/1gProduct intended for early R&D; buyer assumes responsibility for confirming identity and purity. Offers extensive documentation (CoA, SDS) upon request.
BLD Pharm This compound59129-52-1 / 95453-58-0Varies by batchGram to multi-gram quantitiesVariesOffers online ordering and provides basic product information.[6]
ChemScene This compound59129-52-1≥96%250mg, 500mg, 1g, 5g, 10g$45.00/250mgProvides purity specifications and offers custom synthesis services.[7]

Disclaimer: The pricing and availability information in this table is for illustrative purposes only and was accurate as of the last update of this guide. Researchers should always obtain current quotes directly from the suppliers.

Supplier Qualification and Selection: A Framework for Scientific Integrity

In the context of pharmaceutical development, the selection of a chemical supplier transcends a simple commercial transaction; it is a critical step that underpins the quality and reproducibility of research and, ultimately, patient safety. A robust supplier qualification process is essential to mitigate risks associated with impurities, batch-to-batch variability, and supply chain disruptions.[8]

The Pillars of Supplier Evaluation

A comprehensive supplier evaluation should be built on three pillars: Quality and Purity, Regulatory Compliance and Documentation, and Supply Chain Reliability.

cluster_0 Supplier Qualification Framework Start Start Quality Quality & Purity Start->Quality Initial Screening Regulatory Regulatory & Documentation Quality->Regulatory Purity Verified Reliability Supply Chain Reliability Regulatory->Reliability Documentation Complete Decision Approve Supplier? Reliability->Decision Supply Chain Assessed Decision->Start No, Re-evaluate End End Decision->End Yes

Caption: A simplified workflow for the supplier qualification process.

Step-by-Step Protocol for Supplier Evaluation

This protocol provides a systematic approach to evaluating and qualifying a supplier for this compound.

Objective: To select a supplier that consistently provides this compound of the required quality, with the necessary documentation and a reliable supply chain.

Materials:

  • Supplier's website and product specifications

  • Supplier-provided Certificate of Analysis (CoA) for a recent batch

  • Supplier-provided Safety Data Sheet (SDS)

  • Internal requirements documentation (purity, quantity, timeline)

  • Supplier evaluation checklist (see below)

Procedure:

  • Initial Screening and Request for Documentation:

    • Identify potential suppliers through online databases and industry knowledge.

    • Contact each supplier to request a product specification sheet, a recent batch-specific Certificate of Analysis (CoA), and a Safety Data Sheet (SDS).[9]

  • Analysis of the Certificate of Analysis (CoA):

    • Purity Verification: Scrutinize the CoA to confirm that the purity meets or exceeds the requirements of your synthesis. Note the analytical method used (e.g., HPLC, GC, NMR) and ensure it is appropriate for purity determination.[9]

    • Impurity Profile: Examine the impurity profile. While a high purity percentage is important, the nature and quantity of impurities can be critical. Certain impurities may interfere with downstream reactions or be difficult to remove.

    • Batch Consistency: If possible, request CoAs from multiple batches to assess batch-to-batch consistency.[10]

  • Evaluation of Technical and Regulatory Support:

    • Responsiveness: Gauge the supplier's responsiveness and the quality of their technical support. Can they answer specific questions about the product's stability, handling, and analysis?

    • Regulatory Compliance: For later-stage development, inquire about the supplier's adherence to Good Manufacturing Practices (GMP) and their ability to provide documentation for regulatory filings.[8]

  • Assessment of Supply Chain and Logistics:

    • Lead Times: Obtain clear information on lead times for both sample and bulk quantities.

    • Scalability: If your project may require larger quantities in the future, assess the supplier's capacity to scale up production.

    • Shipping and Handling: Confirm that the supplier has experience in shipping chemicals safely and in compliance with all relevant regulations.

  • Sample Testing and Final Approval:

    • In-house Verification: Procure a sample quantity and perform in-house analytical testing (e.g., NMR, LC-MS) to verify the identity and purity reported on the CoA.

    • Small-Scale Reaction: Use the sample in a small-scale, non-critical reaction to ensure it performs as expected.

    • Final Decision: Based on the successful completion of the above steps, make a final decision on supplier approval and document the evaluation process.

Synthesis and Application Insights

A deep understanding of the synthesis and application of this compound provides context for its quality requirements. The thiazole ring is often constructed via Hantzsch thiazole synthesis or from thioamides. For 2-substituted thiazole carboxaldehydes, a common synthetic route involves the formylation of a 2-halo-thiazole precursor.[11] The purity of the starting materials and the control of reaction conditions are paramount to minimizing by-products that can be challenging to separate from the final product.

In the context of drug synthesis, this intermediate is often a building block that is incorporated early in a multi-step sequence. For example, in the synthesis of certain kinase inhibitors, the aldehyde group can be used in reductive amination reactions to introduce a side chain, while the chloro group can be displaced via nucleophilic aromatic substitution to build out another part of the molecule. The presence of reactive impurities in the starting aldehyde could lead to a cascade of unwanted side reactions, complicating purification and reducing the overall yield of the active pharmaceutical ingredient (API).

Conclusion

The selection of a commercial supplier for a critical intermediate like this compound is a decision with significant scientific and financial implications. By moving beyond a simple price comparison and adopting a rigorous, multi-faceted supplier qualification process, research and development teams can ensure the quality and consistency of their starting materials. This diligence is a fundamental aspect of scientific integrity and a crucial step in the journey from discovery to a potential new therapeutic.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Chlorothiazole-2-carbaldehyde (CAS No: 59129-52-1), a key heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a standard safety data sheet to offer a holistic understanding grounded in chemical principles and practical laboratory experience. Herein, we elucidate the causality behind safety protocols, ensuring a self-validating system of safe handling, and provide context for its application in pharmaceutical synthesis.

Compound Profile and Hazard Identification

This compound is a solid, typically an off-white or yellow powder, with the molecular formula C₄H₂ClNOS. Its structure, featuring a reactive aldehyde group and a chlorinated thiazole ring, makes it a versatile intermediate but also necessitates careful handling due to its inherent reactivity and potential toxicity.

1.1. GHS Classification and Core Hazards

Understanding the Globally Harmonized System (GHS) classification is the first step in a robust risk assessment. While specific data for this exact compound is not always available in all databases, analogous compounds and supplier safety data sheets point to the following primary hazards:

  • Acute Toxicity, Oral: Classified as toxic if swallowed.[1][2] The aldehyde functionality and the heterocyclic nature of the molecule contribute to its potential for adverse biological effects upon ingestion.

  • Serious Eye Irritation: The compound is an irritant and can cause serious damage to the eyes.[1] This is a common hazard for many reactive organic solids, particularly fine powders that can easily become airborne.

  • Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction. The chloro-substituent and the overall electrophilic nature of the molecule can lead to reactions with skin proteins.

Table 1: Hazard Identification Summary

Hazard ClassGHS CategoryStatement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Note: Classifications are based on data for this compound and structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

The Chemistry of Reactivity and Incompatibility

A proactive approach to safety is rooted in understanding the compound's chemical reactivity. The hazards of this compound are a direct consequence of its molecular structure.

2.1. The Aldehyde Group: A Center of Reactivity

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. This makes it susceptible to attack by nucleophiles.[3] This inherent reactivity is key to its utility in synthesis but also a primary source of potential hazards.

  • Incompatibility with Nucleophiles: Avoid contact with strong bases, amines, and mercaptans. These can initiate vigorous and potentially exothermic reactions.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid. Therefore, it is incompatible with strong oxidizing agents. This reaction can be exothermic and may produce hazardous byproducts.

  • Self-Reactivity: Aldehydes can undergo self-condensation or polymerization reactions, sometimes initiated by heat, light, or contaminants. While not reported as a primary hazard for this specific compound, it is a possibility for aldehydes in general.

2.2. The Chlorinated Thiazole Ring

The thiazole ring is a common scaffold in pharmaceuticals due to its ability to engage in various biological interactions. The presence of a chlorine atom adds another layer to its reactivity profile.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient thiazole ring can be susceptible to nucleophilic substitution, although this typically requires harsh conditions or specific activation.

  • Thermal Decomposition: When heated to decomposition, halogenated organic compounds can release highly toxic and corrosive fumes, such as hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx).[4]

Diagram 1: Key Reactivity Features

G cluster_molecule This compound cluster_reactivity Reactive Sites & Incompatibilities cluster_incompatibles Incompatible Materials mol C₄H₂ClNOS aldehyde Aldehyde Group (Electrophilic Carbon) mol->aldehyde chloro_thiazole Chlorinated Thiazole Ring mol->chloro_thiazole bases Strong Bases aldehyde->bases Nucleophilic Attack oxidizers Strong Oxidizing Agents aldehyde->oxidizers Oxidation nucleophiles Other Nucleophiles (e.g., Amines) aldehyde->nucleophiles chloro_thiazole->bases Potential Substitution chloro_thiazole->nucleophiles Potential Substitution G elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

References

The Thiazole Aldehyde Moiety: A Nexus of Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Thiazole Aldehydes

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including antivirals, antifungals, and anticancer agents, owing to their diverse pharmacological activities.[3][4][5] When functionalized with an aldehyde group (-CHO), the resulting thiazole aldehyde becomes a highly versatile synthetic intermediate, a hub of reactivity that allows for the construction of complex molecular architectures.[6][7][8] This guide provides a comprehensive exploration of the reactivity profile of the aldehyde group on a thiazole ring, offering insights into its electronic nature, characteristic reactions, and practical applications in contemporary research and development.

The Electronic Landscape: How the Thiazole Ring Modulates Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In thiazole aldehydes, the heterocyclic ring exerts a significant electronic influence, which is a key determinant of its chemical behavior. The thiazole ring is electron-deficient, a consequence of the electronegativity of the nitrogen and sulfur heteroatoms.[9] This electron-withdrawing nature enhances the electrophilicity of the attached aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to its benzaldehyde counterpart.

The position of the aldehyde group on the thiazole ring (C2, C4, or C5) also subtly modulates its reactivity. The C2 position is the most electron-deficient, leading to a highly reactive aldehyde.[9] Conversely, the C5 position is slightly more electron-rich, which can temper the aldehyde's reactivity.[9] Understanding these electronic nuances is crucial for predicting reaction outcomes and designing synthetic strategies.

Below is a diagram illustrating the electron distribution within the thiazole ring and its effect on a C2-aldehyde.

G cluster_workflow Knoevenagel Condensation Workflow start Start: Thiazole-4-carbaldehyde + Malononitrile reagents Add Ethanol (solvent) + Piperidine (catalyst) start->reagents reaction Stir at Room Temperature (3-4 hours) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool in Ice Bath Filter Precipitate monitoring->workup Reaction Complete product Product: 2-(thiazol-4-ylmethylene)malononitrile workup->product

References

Methodological & Application

The Versatile Role of 5-Chlorothiazole-2-carbaldehyde in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-Chlorothiazole-2-carbaldehyde has emerged as a versatile and valuable synthon, particularly in the realms of medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—an electrophilic aldehyde, a carbon-chlorine bond amenable to substitution, and the thiazole core itself—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a chlorine atom at the 5-position and a formyl group at the 2-position of the thiazole ring in this compound provides orthogonal handles for sequential chemical modifications. This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. The electron-withdrawing nature of the thiazole ring and the chlorine atom enhances the reactivity of the aldehyde group, making it a prime candidate for a variety of condensation and addition reactions.

Key Synthetic Applications and Protocols

The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules. The aldehyde functionality serves as a key anchor point for building molecular complexity through carbon-carbon and carbon-nitrogen bond-forming reactions.

Olefin Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[1] The reaction of this compound with a phosphorus ylide provides a reliable method for introducing a vinyl group at the 2-position of the thiazole ring. This transformation is crucial for the synthesis of various pharmaceutical intermediates.

Reaction Causality: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide.[1] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[2]

Experimental Protocol: Synthesis of 5-chloro-2-(2-(pyridin-2-yl)vinyl)thiazole

This protocol describes a general procedure for the Wittig olefination of this compound with a pyridyl-substituted phosphorus ylide.

Materials and Reagents:

  • This compound

  • (2-(Pyridin-2-yl)methyl)triphenylphosphonium chloride

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (2-(pyridin-2-yl)methyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as sodium hydride (1.2 equivalents) or n-butyllithium (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide (a color change is typically observed).

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-chloro-2-(2-(pyridin-2-yl)vinyl)thiazole.

Data Presentation:

Reactant 1Reactant 2ProductTypical Yield (%)
This compound(2-(Pyridin-2-yl)methyl)triphenylphosphonium chloride5-chloro-2-(2-(pyridin-2-yl)vinyl)thiazole70-85

Experimental Workflow:

Caption: Workflow for the Wittig olefination of this compound.

Synthesis of Amines via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, providing access to a wide range of substituted amines.[3][4] The reaction of this compound with a primary or secondary amine in the presence of a reducing agent is a direct route to 2-(aminomethyl)-5-chlorothiazole derivatives, which are valuable intermediates in the synthesis of kinase inhibitors.[5][6]

Reaction Causality: The reaction proceeds through the initial formation of an iminium ion intermediate from the aldehyde and the amine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine.[4] The choice of reducing agent is critical to avoid the reduction of the starting aldehyde.

Experimental Protocol: Synthesis of 2-((5-chlorothiazol-2-yl)methyl)isoindolin-1-one

This protocol outlines the reductive amination of this compound with isoindolin-1-one, a key step in the synthesis of certain kinase inhibitors.

Materials and Reagents:

  • This compound

  • Isoindolin-1-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 equivalent) and isoindolin-1-one (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-((5-chlorothiazol-2-yl)methyl)isoindolin-1-one.

Data Presentation:

Reactant 1Reactant 2ProductTypical Yield (%)
This compoundIsoindolin-1-one2-((5-chlorothiazol-2-yl)methyl)isoindolin-1-one65-80

Experimental Workflow:

Caption: Workflow for the reductive amination of this compound.

Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated compounds bearing the 5-chlorothiazole moiety. These products can serve as valuable Michael acceptors or as precursors for further heterocyclic synthesis.

Reaction Causality: A weak base, such as piperidine or an amine, deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then adds to the carbonyl group of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.[8]

Experimental Protocol: Synthesis of (E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide

This protocol details the Knoevenagel condensation of this compound with 2-cyanoacetamide.

Materials and Reagents:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine or Triethylamine (catalytic amount)

  • Ethanol or Methanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-cyanoacetamide (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure (E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide. Recrystallization from a suitable solvent like ethanol can be performed if further purification is needed.

Data Presentation:

Reactant 1Reactant 2ProductTypical Yield (%)
This compound2-Cyanoacetamide(E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide85-95

Experimental Workflow:

Caption: Workflow for the Knoevenagel condensation of this compound.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. The protocols detailed herein for the Wittig reaction, reductive amination, and Knoevenagel condensation provide reliable and reproducible methods for the synthesis of a diverse range of functionalized thiazole derivatives. These compounds are key intermediates in the development of novel therapeutics, particularly in the area of kinase inhibitors and antiviral agents.[9] The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant biological activities, further solidifying its importance in the field of drug discovery and development.

References

Introduction: The Strategic Value of the 5-Chlorothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Amine Derivatives from 5-Chlorothiazole-2-carbaldehyde

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone in modern medicinal chemistry. This compound, in particular, serves as a highly versatile and reactive starting material. The presence of the aldehyde group at the 2-position and the chloro group at the 5-position provides two distinct handles for chemical modification, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

This guide provides a detailed exploration of the primary reactions of this compound with various amines. We will delve into the mechanistic underpinnings of Schiff base formation and reductive amination, offering field-tested protocols and expert insights to ensure reproducible and high-yield syntheses for researchers, chemists, and drug development professionals.

Part 1: Schiff Base Formation - The Gateway to Imines

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and robust reaction in organic synthesis.[4][5] The resulting C=N double bond is not only a key structural feature in many bioactive molecules but also serves as a crucial intermediate for subsequent transformations, most notably reduction to a secondary amine.

Mechanistic Insight

The reaction proceeds in two main stages under neutral or weakly acidic conditions:

  • Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate.

  • Dehydration: A proton transfer leads to the formation of a neutral hemiaminal (or carbinolamine). This intermediate is then protonated at the oxygen, making water a good leaving group. Subsequent elimination of water yields the stable imine product.

A slightly acidic environment is often beneficial as it protonates the carbonyl oxygen, increasing its electrophilicity, but an excessively acidic medium will protonate the amine, rendering it non-nucleophilic and halting the reaction.

Schiff_Base_Formation cluster_0 Reaction Pathway Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base(Imine) Hemiaminal->Imine Dehydration (-H2O)

Caption: Workflow for Schiff Base (Imine) Formation.

Experimental Protocol: Synthesis of (E)-N-benzylidene-5-chlorothiazol-2-amine

This protocol details a representative procedure for synthesizing a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.48 g, 10 mmol).

  • Dissolution: Add absolute ethanol (40 mL) and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add benzylamine (1.12 g, 10.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Confirm the structure of the resulting imine using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is typically confirmed by a characteristic singlet for the CH=N proton in the ¹H NMR spectrum, usually appearing between δ 8.0-9.0 ppm.

Part 2: Reductive Amination - The Workhorse for C-N Bond Formation

Reductive amination is arguably one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry.[6] It converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[7] This one-pot procedure is highly efficient and offers broad functional group tolerance.[8]

Mechanistic Overview & Key Reagent Choices

The process combines the Schiff base formation described above with a subsequent reduction step. The key to a successful one-pot reaction is the choice of a reducing agent that selectively reduces the protonated iminium ion intermediate faster than it reduces the starting aldehyde.

Reductive_Amination cluster_1 One-Pot Reaction Pathway Aldehyde This compound Imine Imine/Iminium Ion (In situ) Aldehyde->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Product Secondary or Tertiary Amine Imine->Product Reduction Reductant Reducing Agent (e.g., STAB, NaBH3CN) Reductant->Product

Caption: General workflow for one-pot reductive amination.

Several reducing agents are commonly employed, each with distinct advantages:

Reducing AgentPreferred Solvent(s)Key Characteristics & Causality
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and Selective: The electron-withdrawing acetate groups attenuate the hydride's reactivity, making it selective for imines/iminiums over aldehydes. It tolerates a wide range of functional groups.[9] Acetic acid byproduct can self-catalyze imine formation.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolAcid Stable: Unlike NaBH₄, it is stable in weakly acidic conditions (pH 3-6) which are optimal for imine formation.[7] Its toxicity, however, necessitates careful handling.
Sodium Borohydride (NaBH₄) Methanol, EthanolCost-Effective & Powerful: More reactive than STAB or NaBH₃CN. Requires careful pH control to prevent premature reduction of the aldehyde. Often used in a two-step procedure.[7][9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Ethanol, Methanol, Ethyl AcetateGreen Chemistry: Byproducts are minimal. Can be sensitive to other reducible functional groups on the molecule. Nickel catalysts offer a cost-effective alternative.[7][10]
Trichlorosilane (HSiCl₃) Toluene, Dichloromethane (DCM)Highly Chemoselective: Used with a DMF or DMA catalyst, it shows excellent tolerance for esters, amides, nitriles, and other sensitive groups.[8]
Experimental Protocol: One-Pot Synthesis of N-substituted-(5-chlorothiazol-2-yl)methanamine using STAB

This protocol provides a robust and generally applicable method for the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.48 g, 10 mmol) and the desired amine (11 mmol) in DCE (50 mL).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. For less reactive amines, adding a catalytic amount of acetic acid can accelerate imine formation.

  • Reduction: To this solution, add Sodium Triacetoxyborohydride (STAB) (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary or tertiary amine.

  • Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Successful reduction is indicated by the disappearance of the imine proton signal and the appearance of a new signal for the CH₂ group adjacent to the nitrogen.

Conclusion

This compound is a powerful synthetic intermediate for accessing novel chemical entities with high potential in drug discovery. The straightforward formation of Schiff bases and the high efficiency of subsequent reductive amination provide a reliable and versatile platform for library synthesis. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in this guide, researchers can effectively leverage this scaffold to develop new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Thiazole-Based Chalcones from 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole-based chalcones, utilizing 5-chlorothiazole-2-carbaldehyde as a key starting material. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide array of pharmacological activities.[1][2] The incorporation of a thiazole moiety, a privileged heterocycle in drug discovery, often enhances the biological efficacy of the chalcone scaffold.[3][4] This document delves into the mechanistic underpinnings of the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, and provides a step-by-step experimental protocol for the preparation, purification, and characterization of these valuable compounds.

Introduction: The Significance of Thiazole-Chalcone Hybrids

Thiazole and chalcone moieties are independently recognized as crucial pharmacophores in the development of novel therapeutic agents.[3][5] The thiazole ring is a structural component of numerous clinically approved drugs, including anticancer and antimicrobial agents, lauded for its ability to modulate pharmacokinetic and pharmacodynamic properties.[5][6] Chalcones, on the other hand, are lauded for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][7]

The strategic hybridization of these two pharmacophores into a single molecular entity has yielded a new class of compounds with often synergistic or enhanced biological activities.[3][8] These thiazole-chalcone hybrids are actively being investigated for their potential as potent anticancer, antimicrobial, and anti-inflammatory agents.[3][4][6] The synthesis of these hybrids is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction.[7][9]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (possessing α-hydrogens).[10][11][12] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][7]

The mechanism can be dissected into the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (in this case, a substituted acetophenone), forming a resonance-stabilized enolate ion.[12][13] This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (this compound).[10][13]

  • Aldol Addition Product: This attack forms an alkoxide intermediate, which is subsequently protonated by a solvent molecule (e.g., ethanol) to yield a β-hydroxy ketone (an aldol addition product).

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.[14]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Ketone Substituted Acetophenone Enolate Enolate Formation Ketone->Enolate Base (e.g., NaOH) Aldehyde 5-Chlorothiazole- 2-carbaldehyde Attack Nucleophilic Attack Aldehyde->Attack Enolate->Attack Adduct Aldol Adduct Attack->Adduct Dehydration Dehydration Adduct->Dehydration -H₂O Chalcone Thiazole-Based Chalcone Dehydration->Chalcone

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of a Representative Thiazole-Based Chalcone

This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-3-(5-chlorothiazol-2-yl)prop-2-en-1-one.

Materials and Reagents:

  • This compound

  • 4-Methoxyacetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Crushed Ice

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.48 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 10% aqueous solution of NaOH. Cool the ethanolic solution of the reactants in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture over a period of 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (a typical eluent system is a mixture of hexane and ethyl acetate).[15] The formation of a precipitate is often an indication of product formation.[7] The reaction time can vary from 4 to 24 hours depending on the specific substrates.[7]

  • Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and cold water.[16] Stir the mixture for 15-30 minutes.

  • Neutralization: Slowly acidify the mixture with dilute HCl with constant stirring until the solution is neutral (pH 6-7).[7] This will cause the chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[17] Wash the crude product with several portions of cold distilled water to remove any inorganic impurities.

  • Purification (Recrystallization): The crude chalcone product can be purified by recrystallization.[17][2][15] A common and effective solvent for this is 95% ethanol.[17][18] Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[17] Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[2][19]

Experimental_Workflow Start Start Reactants Dissolve Aldehyde & Ketone in Ethanol Start->Reactants Cooling Cool in Ice Bath Reactants->Cooling Base_Addition Add NaOH Solution Dropwise Cooling->Base_Addition Reaction Stir at Room Temp. (Monitor by TLC) Base_Addition->Reaction Workup Pour into Ice Water Reaction->Workup Neutralize Acidify with Dilute HCl Workup->Neutralize Filter_Wash Vacuum Filtration & Wash with Water Neutralize->Filter_Wash Recrystallize Recrystallize from Hot Ethanol Filter_Wash->Recrystallize Isolate_Dry Isolate Crystals & Dry Recrystallize->Isolate_Dry Characterize Characterization (MP, NMR, IR) Isolate_Dry->Characterize End End Characterize->End

Caption: Experimental workflow for thiazole-chalcone synthesis.

Data Presentation and Characterization

The synthesized thiazole-based chalcones should be characterized to confirm their identity and purity. The following table provides representative data for a series of synthesized chalcones.

Compound IDR Group on AcetophenoneYield (%)Melting Point (°C)¹H NMR (δ, ppm) of α,β-protons
TC-1 H85110-1127.52 (d, J=15.6 Hz), 7.89 (d, J=15.6 Hz)
TC-2 4-OCH₃90125-1277.48 (d, J=15.5 Hz), 7.85 (d, J=15.5 Hz)
TC-3 4-Cl82138-1407.55 (d, J=15.7 Hz), 7.91 (d, J=15.7 Hz)
TC-4 4-NO₂78155-1577.63 (d, J=15.8 Hz), 8.02 (d, J=15.8 Hz)

Spectroscopic Data Interpretation:

  • ¹H NMR: The two doublets corresponding to the α and β protons of the propenone linkage typically appear in the range of δ 7.10–8.20 ppm.[5][6] The large coupling constant (J ≈ 15-17 Hz) is characteristic of the trans (E) configuration of the double bond.[5][20]

  • ¹³C NMR: Characteristic signals for the carbonyl carbon (C=O) are observed around δ 180-190 ppm.[6]

  • FT-IR: A strong absorption band for the C=O stretching vibration is typically observed in the region of 1650-1700 cm⁻¹.[19][20]

Conclusion

The synthesis of thiazole-based chalcones from this compound via the Claisen-Schmidt condensation is a robust and versatile method for generating a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these valuable molecules. The ease of synthesis and the potential for structural diversification make this class of compounds an exciting area for further investigation.

References

The Versatility of 5-Chlorothiazole-2-carbaldehyde: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. This moiety is present in a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2] Prominent examples include the anti-cancer drug Dasatinib and the non-steroidal anti-inflammatory Meloxicam.[1] The thiazole nucleus serves not only as a pharmacologically active core but also as a versatile synthetic handle, allowing for the construction of complex molecular architectures.[1]

Among the diverse array of thiazole-based synthons, 5-Chlorothiazole-2-carbaldehyde stands out as a particularly valuable building block. The presence of three distinct functional handles—the reactive aldehyde at the 2-position, the electron-deficient aromatic ring, and the chloro-substituent at the 5-position—provides medicinal chemists with a powerful tool for generating molecular diversity. The aldehyde group is a gateway to a multitude of chemical transformations, including the formation of C-N and C-C bonds, while the chloro group can participate in various cross-coupling reactions, further expanding synthetic possibilities. This application note provides a detailed technical guide on the strategic use of this compound in the synthesis of medicinally relevant scaffolds, complete with detailed protocols and mechanistic insights.

Key Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon. This allows for a range of nucleophilic addition and condensation reactions, which are fundamental to the construction of larger, more complex molecules. Below, we detail protocols for three high-impact synthetic transformations: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.

Reductive Amination: Forging Critical C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in bioactive molecules. The reaction proceeds through the in-situ formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of often-unstable imine intermediates.

Scientific Rationale: The choice of a mild reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive than other common hydrides like sodium borohydride (NaBH₄) and will selectively reduce the protonated imine intermediate over the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent quenching of the reducing agent.

Reductive_Amination_Workflow Start Start: This compound + Amine (1.1 eq) Solvent Dissolve in DCM or DCE Start->Solvent Add_Reducing_Agent Add NaBH(OAc)₃ (1.5 eq) portion-wise Solvent->Add_Reducing_Agent Reaction Stir at RT (4-12 h) Add_Reducing_Agent->Reaction Quench Quench with sat. aq. NaHCO₃ Reaction->Quench Extract Extract with DCM or EtOAc Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Product: N-Substituted (5-chlorothiazol-2-yl)methanamine Purify->Product

Figure 1: Workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add a magnetic stir bar.

  • Reagent Addition: Stir the solution at room temperature for 20-30 minutes to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Note: The reaction is moisture-sensitive; ensure all glassware is dry and reagents are anhydrous.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Condition Rationale
Stoichiometry Aldehyde:Amine:Reducing Agent (1:1.1:1.5)A slight excess of the amine drives imine formation. An excess of the reducing agent ensures complete conversion.
Solvent Anhydrous DCM or DCEAprotic solvent prevents quenching of the reducing agent and is a good solvent for the reactants.
Temperature Room TemperatureSufficient for both imine formation and reduction without promoting side reactions.
Workup Saturated aq. NaHCO₃Neutralizes any remaining acetic acid from the reducing agent and quenches the reaction.
Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is widely used to synthesize α,β-unsaturated compounds, which are versatile intermediates in the synthesis of various heterocyclic and carbocyclic systems.

Scientific Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or pyridine, to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The use of a weak base is crucial as it is strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.

Knoevenagel_Condensation_Workflow Start Start: This compound + Active Methylene Cmpd (1.0 eq) Solvent Dissolve in Ethanol or Toluene Start->Solvent Add_Catalyst Add Catalyst (e.g., Piperidine, 0.1 eq) Solvent->Add_Catalyst Reaction Reflux (2-6 h) Add_Catalyst->Reaction Cooling Cool to RT Reaction->Cooling Isolation Collect Precipitate by Filtration Cooling->Isolation Purify Wash with Cold Ethanol & Dry Isolation->Purify Product Product: α,β-Unsaturated Thiazole Derivative Purify->Product

Figure 2: Workflow for Knoevenagel Condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol, 1.0 eq), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC (typically 2-6 hours). The product often precipitates out of the solution upon formation.

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum. If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying the residue by column chromatography or recrystallization.

Parameter Condition Rationale
Active Methylene Cmpd Malononitrile, Ethyl CyanoacetateThe presence of electron-withdrawing groups makes the methylene protons acidic.
Catalyst Piperidine, Pyridine (catalytic)A weak base is sufficient to generate the nucleophile without causing side reactions.
Solvent Ethanol or TolueneProtic or aprotic solvents can be used; ethanol is often preferred for its ability to dissolve the reactants and the catalyst.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a highly reliable and versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.

Scientific Rationale: The reaction is initiated by the generation of the phosphorus ylide from the corresponding phosphonium salt using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). The ylide then acts as a nucleophile, attacking the aldehyde to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The choice of base and reaction conditions can influence the stereoselectivity (E/Z) of the resulting alkene.

Wittig_Reaction_Workflow cluster_ylide Ylide Generation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt (1.2 eq) in Anhydrous THF Cool_to_0C Cool to 0 °C Phosphonium_Salt->Cool_to_0C Add_Base Add Strong Base (e.g., n-BuLi, 1.1 eq) Cool_to_0C->Add_Base Stir_1h Stir at 0 °C for 1 h Add_Base->Stir_1h Add_Aldehyde Add Aldehyde solution to Ylide at 0 °C Stir_1h->Add_Aldehyde Aldehyde This compound (1.0 eq) in Anhydrous THF Aldehyde->Add_Aldehyde Warm_to_RT Warm to RT & Stir (monitor by TLC) Quench Quench with sat. aq. NH₄Cl Warm_to_RT->Quench Extract Extract with EtOAc Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Product: 5-Chloro-2-vinylthiazole Derivative Purify->Product

Figure 3: Workflow for the Wittig Reaction.

Detailed Experimental Protocol: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.1 eq), dropwise. Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the ylide (a color change is often observed).

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared ylide at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the starting aldehyde is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Atmosphere Inert (Nitrogen or Argon)The strong base (e.g., n-BuLi) used to generate the ylide is highly reactive with air and moisture.
Base n-BuLi, NaH, KHMDSA strong base is required to deprotonate the phosphonium salt to form the ylide.
Solvent Anhydrous THFAprotic and anhydrous to prevent quenching of the ylide and base. Good solvent for the reactants.
Purification Column ChromatographyNecessary to separate the desired alkene product from the triphenylphosphine oxide byproduct.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is a potent and versatile building block for medicinal chemists. Its trifecta of reactive sites enables the facile synthesis of a diverse library of compounds through well-established and reliable synthetic transformations. The protocols detailed in this application note for reductive amination, Knoevenagel condensation, and the Wittig reaction provide a solid foundation for researchers to explore the chemical space around the 5-chlorothiazole core. By leveraging these and other synthetic methodologies, the scientific community can continue to unlock the full potential of this privileged scaffold in the quest for novel and effective therapeutic agents.

References

Application Notes and Protocols for 5-Chlorothiazole-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorothiazole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The thiazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, owing to its ability to engage in a wide range of biological interactions.[1] The strategic placement of a reactive aldehyde at the 2-position and a chloro-substituent at the 5-position offers a unique combination of features for drug design. The aldehyde serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries, while the chloro group can modulate the electronic properties of the ring, influence metabolic stability, and provide a vector for further functionalization or specific interactions with biological targets. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed experimental protocols and expert insights to empower researchers in the field of drug discovery.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3] Its prevalence in approved drugs like the kinase inhibitor Dasatinib, the antiretroviral Ritonavir, and the antibacterial Sulfathiazole underscores its importance and therapeutic relevance.[1][3]

The utility of the thiazole scaffold can be attributed to several key features:

  • Bioisosterism: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic systems, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability to the parent molecule.

  • Versatile Chemistry: The thiazole ring can be readily functionalized at multiple positions, providing a platform for the synthesis of diverse chemical entities.

This compound leverages these intrinsic properties and enhances them with two key functional groups, making it a highly valuable starting material for the synthesis of novel bioactive compounds.

Synthesis of this compound

While various methods exist for the synthesis of substituted thiazoles, a common and effective route to introduce a formyl group at the 2-position of an electron-rich heterocycle is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to effect electrophilic formylation. The following protocol outlines a plausible and scientifically sound synthesis of this compound from a suitable precursor.

A 2-Amino-5-chlorothiazole C Iminium Salt Intermediate A->C Electrophilic Substitution B Vilsmeier Reagent (POCl3, DMF) B->C D This compound C->D Aqueous Workup E Hydrolysis E->D

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

  • Rationale: This protocol is based on the well-established Vilsmeier-Haack formylation of electron-rich aromatic and heteroaromatic systems.[4][5][6][7] The amino group of a potential precursor like 2-amino-5-chlorothiazole can be diazotized and removed, followed by formylation, or the formylation can be achieved on a suitable 5-chlorothiazole substrate. The following is a generalized procedure based on formylation of a thiazole precursor.

  • Materials:

    • 5-Chlorothiazole (or a suitable precursor)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent should result in a solid precipitate.

    • Formylation: Dissolve 5-chlorothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

  • Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Bioactive Scaffolds

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening. Below are detailed protocols for three key reaction types that leverage this reactivity.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound.[8][9] The resulting α,β-unsaturated products are valuable intermediates, acting as Michael acceptors and precursors for a variety of heterocyclic syntheses.

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A This compound E Heat to Reflux A->E B Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) B->E C Basic Catalyst (e.g., piperidine, DBU) C->E D Solvent (e.g., Ethanol) D->E F Monitor by TLC E->F G Cool and Isolate Product F->G H Recrystallization or Column Chromatography G->H

Caption: Experimental workflow for Knoevenagel condensation.

Protocol 2: Synthesis of (E)-2-cyano-3-(5-chlorothiazol-2-yl)acrylamide

  • Rationale: This protocol provides a straightforward method to generate an electron-deficient alkene, a common motif in kinase inhibitors and other bioactive molecules where it can act as a covalent warhead or participate in crucial hydrogen bonding interactions.

  • Materials:

    • This compound (1.0 eq)

    • Cyanoacetamide (1.1 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve this compound and cyanoacetamide in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion (typically 1-3 hours), cool the mixture to room temperature.

    • The product will likely precipitate from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Biological Context: The resulting α,β-unsaturated amide is a key pharmacophore. For example, similar structures are found in irreversible kinase inhibitors that target cysteine residues in the active site of enzymes like EGFR and BTK. The 5-chlorothiazole moiety can occupy the hinge-binding region of the kinase.

Reductive Amination: Diversification of Side Chains

Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. It proceeds via the formation of an imine or iminium ion, which is then reduced in situ. This reaction allows for the introduction of a vast array of primary and secondary amines, enabling extensive exploration of structure-activity relationships (SAR).

cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A This compound D Imine/Iminium Intermediate A->D B Primary or Secondary Amine B->D C Solvent (e.g., Methanol, DCE) C->D F Stir at Room Temperature D->F E Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) E->F G Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Purification H->I

Caption: Experimental workflow for reductive amination.

Protocol 3: Synthesis of N-((5-chlorothiazol-2-yl)methyl)anilines

  • Rationale: This protocol allows for the coupling of the thiazole core with a wide range of amines, which is crucial for modulating properties like solubility, pKa, and target engagement. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Methanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of this compound in DCE, add the substituted aniline followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature overnight, or until completion as monitored by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Illustrative SAR and Data Presentation: The power of this reaction lies in the ability to rapidly generate analogues. A medicinal chemist could use this protocol to probe the SAR around the amine substituent.

EntryAmine (R-NH₂)Resulting MoietyPredicted Physicochemical ImpactPotential Therapeutic Target Class
1AnilineN-benzyl-5-chlorothiazol-2-amineBaseline lipophilicity and aromatic interactions.Kinases, GPCRs
2Morpholine4-((5-chlorothiazol-2-yl)methyl)morpholineIncreased polarity and aqueous solubility; H-bond acceptor.Kinases, Transporters
34-FluoroanilineN-((5-chlorothiazol-2-yl)methyl)-4-fluoroanilineIntroduces a fluorine for potential metabolic blocking and altered electronic properties.Kinases, Viral Proteases
4Piperazine1-((5-chlorothiazol-2-yl)methyl)piperazineProvides a basic handle for salt formation and improved solubility; point for further derivatization.GPCRs, Ion Channels
Hydrazone Formation: A Gateway to Bioactive Scaffolds

Hydrazones are a class of compounds characterized by the R₁R₂C=NNR₃R₄ structure. The hydrazone moiety is a key pharmacophore in a variety of drugs with antimicrobial, anticonvulsant, and anticancer activities.[10][11][12][13] They are readily synthesized by the condensation of an aldehyde with a hydrazine.

Protocol 4: Synthesis of this compound Hydrazones

  • Rationale: This simple condensation reaction provides access to the well-established hydrazone scaffold. The resulting compounds can be screened directly for biological activity or used as intermediates for the synthesis of more complex heterocycles.

  • Materials:

    • This compound (1.0 eq)

    • Substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl) (1.1 eq)

    • Ethanol or Methanol

    • Sodium acetate (1.2 eq)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • In a separate flask, dissolve the substituted hydrazine hydrochloride and sodium acetate in a minimal amount of water and then add to the aldehyde solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 1-4 hours.

    • Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.

    • Cool the reaction mixture and collect the solid product by filtration.

    • Wash the product with cold ethanol and water, then dry under vacuum.

  • Biological Context: Thiazolyl hydrazones have been investigated as potent antimicrobial and antimalarial agents.[14] The N-N linkage and the imine bond provide key points for hydrogen bonding, and the substituents on the hydrazine moiety can be varied to modulate lipophilicity and target interactions. For example, derivatives of thiazole hydrazones have shown promising activity against various bacterial and fungal strains.[14]

Conclusion and Future Directions

This compound is a high-potential building block for drug discovery. Its straightforward derivatization through fundamental organic reactions like Knoevenagel condensation, reductive amination, and hydrazone formation allows for the systematic exploration of chemical space around the privileged thiazole scaffold. The chloro-substituent provides an additional tool for modulating the molecule's properties. By applying the detailed protocols and strategic insights provided in this guide, researchers can efficiently generate novel compound libraries and accelerate the discovery of new therapeutic agents targeting a wide range of diseases, from cancer to infectious diseases. Future work should focus on exploring the conversion of the chloro-substituent via cross-coupling reactions to further expand the diversity of accessible structures from this versatile intermediate.

cluster_reactions Primary Derivatization cluster_products Resulting Scaffolds cluster_targets Potential Therapeutic Areas start This compound knoevenagel Knoevenagel Condensation (Protocol 2) start->knoevenagel reductive_amination Reductive Amination (Protocol 3) start->reductive_amination hydrazone Hydrazone Formation (Protocol 4) start->hydrazone alpha_beta α,β-Unsaturated Systems (e.g., Covalent Inhibitors) knoevenagel->alpha_beta amines Diverse Amines (SAR Exploration) reductive_amination->amines hydrazones_heterocycles Bioactive Hydrazones & Heterocycle Precursors hydrazone->hydrazones_heterocycles oncology Oncology (Kinase Inhibitors) alpha_beta->oncology amines->oncology antimicrobial Infectious Diseases (Antimicrobial, Antiviral) amines->antimicrobial cns CNS Disorders amines->cns hydrazones_heterocycles->antimicrobial

Caption: A decision pathway for the derivatization of this compound.

References

Protocol for condensation reaction involving 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Condensation Reaction Involving 5-Chlorothiazole-2-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Strategic Synthesis of α,β-Unsaturated Thiazole Derivatives via Knoevenagel Condensation of this compound

Abstract

This document provides a comprehensive guide to the Knoevenagel condensation reaction utilizing this compound and an active methylene compound. Thiazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The targeted synthesis of functionalized thiazole derivatives through robust C-C bond-forming reactions is therefore a critical endeavor in drug discovery and development.[3][4] This application note details a field-proven protocol, explains the underlying mechanistic principles, and offers insights into process optimization and characterization, ensuring reliable and reproducible outcomes for researchers.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][3] this compound serves as a versatile and reactive building block for introducing this valuable scaffold. The aldehyde functionality allows for a variety of chemical transformations, with condensation reactions being among the most powerful for molecular elaboration.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[5][6] This reaction is exceptionally effective for heteroaromatic aldehydes, providing a direct and efficient route to conjugated systems that are often key intermediates for more complex molecular targets.[7]

This protocol will focus on the condensation of this compound with malononitrile as a representative active methylene partner, catalyzed by piperidine.

Reaction Principle and Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak base, such as piperidine or pyrrolidine.[5][7]

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate). The stability of this intermediate is crucial and is conferred by the adjacent electron-withdrawing groups (Z).

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. This addition results in the formation of an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst, forming a β-hydroxy intermediate. This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates Aldehyde 5-Chlorothiazole- 2-carbaldehyde Step2 Step 2: Nucleophilic Attack Aldehyde->Step2 ActiveMethylene Active Methylene Compound (Z-CH2-Z') Step1 Step 1: Enolate Formation (Deprotonation) ActiveMethylene->Step1 Catalyst Base (B:) Catalyst->Step1 Enolate Carbanion/Enolate (Z-CH--Z') Step1->Enolate Generates Alkoxide Alkoxide Intermediate Step2->Alkoxide Forms Step3 Step 3: Dehydration (-H2O) Product α,β-Unsaturated Product Step3->Product Enolate->Step2 Alkoxide->Step3 Protonation then Elimination

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Materials and Equipment
Reagents & Chemicals Equipment
This compound (MW: 147.58 g/mol )Round-bottom flask (50 mL or 100 mL)
Malononitrile (MW: 66.06 g/mol )Reflux condenser
Piperidine (Catalyst)Magnetic stirrer and stir bar
Ethanol (95% or absolute), Reagent GradeHeating mantle or oil bath
Dichloromethane (DCM)Buchner funnel and filter flask
Hexane, Reagent GradeRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates (silica gel)
Deionized WaterGlassware for recrystallization
NMR tubes, IR sample holders, MS vials

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Piperidine is a toxic and corrosive base. Malononitrile is toxic upon ingestion or inhalation. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(5-chlorothiazol-2-yl)methylene)malononitrile on a 10 mmol scale.

Workflow Figure 2: Experimental Workflow A 1. Reagent Combination - Add aldehyde, malononitrile, and ethanol to flask. B 2. Catalyst Addition - Add piperidine dropwise while stirring. A->B C 3. Reaction (Reflux) - Heat mixture to reflux (approx. 80°C) - Monitor via TLC. B->C D 4. Isolation - Cool to room temp., then in ice bath. - Collect precipitate via vacuum filtration. C->D E 5. Washing - Wash solid with cold ethanol, then cold water. D->E F 6. Drying - Dry the crude product in a vacuum oven. E->F G 7. Purification - Recrystallize from an appropriate solvent system (e.g., Ethanol/Water). F->G H 8. Characterization - Obtain ¹H NMR, ¹³C NMR, IR, and MS data. G->H

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.48 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved, forming a slurry.

  • Catalyst Addition: While stirring, add piperidine (0.1 mL, ~1.0 mmol, 10 mol%) to the mixture dropwise using a micropipette. The choice of a weak base like piperidine is critical to facilitate enolate formation without promoting self-condensation of the aldehyde.[5]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. The reaction is typically exothermic, and a yellow precipitate may begin to form within minutes.

  • Monitoring Progress: Allow the reaction to proceed at reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has been consumed.

  • Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with two portions of cold ethanol (2 x 10 mL) and then two portions of cold deionized water (2 x 10 mL) to remove residual catalyst and unreacted malononitrile.

  • Drying: Transfer the solid product to a watch glass and dry it in a vacuum oven at 40-50°C to a constant weight. A typical yield for this reaction is in the range of 85-95%.

Purification and Characterization

While the crude product is often of high purity, recrystallization can be performed if necessary. A suitable solvent system is typically ethanol or an ethanol/water mixture.

Expected Characterization Data for 2-((5-chlorothiazol-2-yl)methylene)malononitrile:

Analysis Expected Result
Appearance Yellow to orange crystalline solid
Molecular Formula C₇H₂ClN₃S
Molecular Weight 195.62 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ 8.50-8.60 (s, 1H, vinylic-H), 8.20-8.30 (s, 1H, thiazole-H)
¹³C NMR (101 MHz, DMSO-d₆)δ 160.2 (C=C), 155.8 (Thiazole C2), 145.1 (Thiazole C4), 130.5 (Thiazole C5), 115.0, 114.5 (2 x CN), 85.0 (C=C)
FT-IR (KBr, cm⁻¹)~2220 (C≡N stretch), ~1600 (C=C stretch), ~1540 (C=N stretch), ~750 (C-Cl stretch)
Mass Spec (ESI+) m/z 196.0 [M+H]⁺, 218.0 [M+Na]⁺

Note: NMR shifts are predictive and may vary based on solvent and instrument.

Troubleshooting Guide
Problem Possible Cause Solution
Low or No Reaction Inactive catalyst; low reaction temperature; insufficient reaction time.Use fresh piperidine; ensure the mixture is at a steady reflux; monitor by TLC and extend reaction time if needed.
Low Yield Product is soluble in the reaction/wash solvent; incomplete precipitation.Ensure the reaction mixture is thoroughly cooled before filtration; use minimal amounts of ice-cold solvent for washing.
Oily or Gummy Product Impurities present; incomplete drying.Purify by recrystallization or column chromatography; ensure the product is completely dry under vacuum.
Multiple Spots on TLC Side reactions; self-condensation of aldehyde.Ensure the correct stoichiometry of catalyst is used. A strong base or excess base can promote side reactions.[5]

References

Application Notes & Protocols: Leveraging 5-Chlorothiazole-2-carbaldehyde for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chlorothiazole-2-carbaldehyde in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the identification of versatile and reactive starting materials is a cornerstone of innovation. This compound is one such scaffold, poised at the intersection of reactivity and functionality, making it a highly valuable building block for the synthesis of novel heterocyclic compounds. The thiazole ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The strategic placement of a reactive aldehyde group at the 2-position and a chloro substituent at the 5-position opens up a diverse array of synthetic possibilities.

The aldehyde functionality serves as a versatile handle for the introduction of molecular complexity through reactions such as Schiff base formation, Knoevenagel condensation, and participation in multicomponent reactions.[3][4] The chlorine atom, on the other hand, can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, allowing for further diversification of the synthesized library of compounds. This guide provides detailed protocols and the underlying scientific rationale for utilizing this compound as a precursor to a variety of heterocyclic systems with potential therapeutic applications.

I. Synthesis of Thiazolyl-Schiff Base Intermediates: A Gateway to Diverse Heterocycles

The condensation of an aldehyde with a primary amine to form a Schiff base (or azomethine) is a fundamental and robust reaction in organic synthesis.[4] These imine-containing compounds are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems like thiazolidinones and benzothiazines.[5]

Expertise & Experience: The "Why" Behind the Protocol

The choice of an acid catalyst, such as glacial acetic acid or concentrated sulfuric acid, is critical for protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine. The reaction is typically performed in a protic solvent like ethanol, which can solvate the ions formed during the reaction and is easily removed upon completion. The reaction is reversible, and the removal of water, often by azeotropic distillation or the use of a dehydrating agent, can drive the equilibrium towards the product. However, for many simple Schiff base formations, refluxing in ethanol is sufficient to achieve high yields.

Protocol 1: General Procedure for the Synthesis of N-((5-chlorothiazol-2-yl)methylene)anilines

Materials:

  • This compound

  • Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the desired substituted aniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Data Presentation: Representative Schiff Bases Synthesized

Product IDSubstituted AnilineYield (%)Melting Point (°C)
SB-1 Aniline92115-117
SB-2 4-Methoxyaniline95128-130
SB-3 4-Chloroaniline90135-137

Visualization: Schiff Base Formation Workflow

Schiff_Base_Formation Start This compound + Substituted Aniline Reaction Reflux in Ethanol with catalytic Acetic Acid Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product Pure Thiazolyl-Schiff Base Purification->Product

Caption: General workflow for the synthesis of Thiazolyl-Schiff bases.

II. Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base.[3] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are versatile intermediates for a variety of subsequent transformations, including Michael additions and cycloadditions.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a mild base, such as piperidine or an amino acid like lysine, is crucial to prevent self-condensation of the aldehyde.[6] The base facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate), which then acts as the nucleophile. The subsequent steps involve addition to the carbonyl group and dehydration to yield the α,β-unsaturated product. Solvent-free conditions or the use of green solvents like water can make this reaction more environmentally benign.[7][8]

Protocol 2: Synthesis of 2-(5-chlorothiazol-2-yl)-1-cyanoacrylonitrile via Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC (e.g., ethyl acetate:n-hexane, 1:4).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Data Presentation: Knoevenagel Condensation Products

Product IDActive Methylene CompoundCatalystYield (%)
KC-1 MalononitrilePiperidine94
KC-2 Ethyl cyanoacetatePiperidine88
KC-3 Diethyl malonateDBU/H₂O85[8]

Visualization: Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration AMC Active Methylene Compound (e.g., Malononitrile) Base Base (e.g., Piperidine) AMC->Base Deprotonation Enolate Resonance-stabilized Carbanion (Enolate) Base->Enolate Aldehyde 5-Chlorothiazole-2- carbaldehyde Enolate->Aldehyde Intermediate Aldol-type Adduct Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Thiazolopyrimidine_Synthesis Start Knoevenagel Product (KC-1) Reaction Reflux Start->Reaction Reagents Guanidine Carbonate + Sodium Ethoxide in Ethanol Reagents->Reaction Workup Neutralization & Precipitation in Water Reaction->Workup Purification Recrystallization Workup->Purification Product Thiazolopyrimidine Derivative Purification->Product

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Chlorothiazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorothiazole-2-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Ensuring the identity, purity, and stability of these intermediates is critical for the successful synthesis of target active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methods required for the robust characterization of this class of compounds. We present detailed protocols for chromatographic and spectroscopic techniques, underpinned by a logical workflow designed to deliver a complete analytical profile. The causality behind experimental choices is explained, and all protocols are framed within a self-validating system compliant with international regulatory standards.

Introduction: The Scientific Imperative for Rigorous Characterization

The thiazole ring, particularly when substituted, is a privileged scaffold in drug discovery. The presence of a chlorine atom and an aldehyde group at the 5- and 2-positions, respectively, offers versatile handles for synthetic modification. However, these reactive sites also present potential pathways for impurity formation and degradation. Therefore, a multi-technique analytical approach is not merely procedural but essential for mitigating risks in the drug development pipeline. This guide moves beyond simple step-by-step instructions to provide the scientific rationale behind the selection of methods, parameters, and validation criteria, empowering researchers to generate reliable and defensible analytical data.

The Analytical Workflow: A Strategy for Complete Characterization

A successful characterization strategy begins with separation and quantification, followed by definitive structural elucidation. This workflow ensures that purity is assessed before resources are committed to detailed structural analysis.

AnalyticalWorkflow cluster_0 Phase 1: Separation & Purity cluster_2 Phase 3: Data Synthesis & Validation Sample Test Sample (this compound Derivative) HPLC HPLC-UV (Purity, Quantification) Sample->HPLC GCMS_Screen GC-MS (Volatile Impurities) Sample->GCMS_Screen NMR NMR Spectroscopy ('H, 'C) (Structural Backbone) Sample->NMR MS High-Resolution MS (Accurate Mass) Sample->MS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Data_Analysis Comprehensive Data Analysis HPLC->Data_Analysis GCMS_Screen->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Validation Method Validation (ICH Q2(R2)) Data_Analysis->Validation Report Certificate of Analysis (Final Report) Validation->Report

Caption: Overall analytical characterization workflow.

Chromatographic Methods: Purity and Quantification

Chromatography is the cornerstone of purity assessment, separating the main derivative from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the primary technique for assessing the purity of non-volatile, polar to moderately non-polar thiazole derivatives. The method's adaptability makes it suitable for both routine quality control and impurity isolation.[1]

Protocol 1: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the thiazole derivative.

    • Dissolve in 10.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions: The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks and ensures consistent ionization for MS compatibility.[1]
Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 10% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 5 µLMinimizes band broadening while providing sufficient signal.
Detector UV at 270 nmThiazole derivatives typically exhibit strong absorbance in this region.
  • Data Analysis:

    • Identity: The retention time of the main peak should match that of a qualified reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low-molecular-weight synthetic precursors.[2]

Protocol 2: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Dissolve approximately 20 mg of the sample in 1.0 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Ensure the sample is fully dissolved. Sonication may be required.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for general-purpose screening of a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (50:1)Prevents column overloading and maintains sharp peaks.
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40 - 500 amuCovers the expected mass range for common solvents and small molecule impurities.
  • Data Analysis:

    • Identify peaks in the Total Ion Chromatogram (TIC).

    • Compare the mass spectrum of each impurity peak against a reference library (e.g., NIST) to tentatively identify the compound.

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopy provides irrefutable evidence of a molecule's structure. When combined, NMR, MS, and FT-IR offer a complete picture of the atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework.[3]

Protocol 3: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The choice of solvent depends on the sample's solubility. DMSO-d₆ is often suitable for highly polar compounds.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) using the instrument's default parameters.

  • Spectral Interpretation (Expected Signals for this compound Core):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H 9.9 - 10.1SingletAldehyde proton (CHO). Highly deshielded.
¹H 8.0 - 8.2SingletThiazole ring proton (H4). Deshielded by the ring and adjacent chlorine.
¹³C 180 - 185-Aldehyde carbonyl carbon (C=O).
¹³C 155 - 160-Thiazole ring carbon C2 (attached to CHO).
¹³C 140 - 145-Thiazole ring carbon C4.
¹³C 135 - 140-Thiazole ring carbon C5 (attached to Cl).

Note: Shifts will vary depending on other substituents on derivative structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[4][5][6]

Protocol 4: FT-IR Functional Group Analysis

  • Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Spectral Interpretation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3150C-H StretchThiazole ring
2820 - 2850 & 2720-2750C-H StretchAldehyde (Fermi doublet)
1680 - 1710C=O StretchAldehyde carbonyl
1500 - 1600C=N & C=C StretchThiazole ring system
700 - 800C-Cl StretchChloro-substituent

Method Validation: Ensuring Trustworthiness and Reliability

An analytical method is only useful if it is proven to be reliable. Validation demonstrates that the procedure is fit for its intended purpose, a requirement mandated by regulatory bodies.[7][8] The principles outlined in the ICH Q2(R2) guideline form the basis for this validation.[7][8]

The Validation Workflow

ValidationWorkflow cluster_core Core Validation Parameters cluster_robust Lifecycle Parameters Protocol Finalized Analytical Protocol (e.g., HPLC Method) Specificity Specificity (Analyte vs. Impurities) Protocol->Specificity Linearity Linearity & Range (Conc. vs. Response) Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision Robustness Robustness (Method Tolerances) Protocol->Robustness SystemSuitability System Suitability (Daily Check) Protocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Robustness->ValidationReport

References

Use of 5-Chlorothiazole-2-carbaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 5-Chlorothiazole-2-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important target classes in modern drug discovery. Within the vast landscape of small molecule kinase inhibitors, heterocyclic compounds are foundational, with the thiazole ring emerging as a particularly versatile and effective scaffold.[1][2] Thiazole derivatives are present in numerous approved drugs and clinical candidates due to their unique structural and electronic properties, which allow for high-affinity interactions within the ATP-binding pocket of various kinases.[3][4]

This application note provides an in-depth guide to the synthetic utility of This compound , a highly functionalized and strategic building block for the construction of diverse libraries of potential kinase inhibitors. We will explore its reactivity, provide detailed protocols for its derivatization, and explain the chemical rationale behind the experimental choices, empowering researchers to leverage this synthon in their drug discovery programs.

Scientific Rationale: Why this compound?

The synthetic power of this compound lies in its two distinct and orthogonally reactive functional groups: the C2-aldehyde and the C5-chloro substituent. This bifunctionality allows for a stepwise and controlled elaboration of the molecular structure, which is a cornerstone of modern medicinal chemistry.

  • The C2-Aldehyde: This group is an electrophilic handle perfect for introducing the first point of molecular diversity. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig reactions, and aldol or Knoevenagel condensations. This allows for the installation of side chains that can probe different regions of the kinase ATP-binding site.

  • The C5-Chloro Group: The chlorine atom activates the C5 position for nucleophilic aromatic substitution (SNAr) or, more commonly, serves as an anchor point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of a second, diverse set of aryl, heteroaryl, or alkyl groups, which are often crucial for achieving potency and selectivity.[5]

The strategic combination of these two reaction pathways provides a robust platform for generating complex and diverse thiazole-based scaffolds targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf.[3][4][6]

cluster_0 This compound cluster_1 Key Reactive Sites cluster_2 Synthetic Transformations cluster_3 Resulting Scaffold start C4H2ClNOS aldehyde C2-Aldehyde (Electrophilic Handle) start->aldehyde chloro C5-Chloro (Coupling Handle) start->chloro reaction1 Reductive Amination, Wittig, Condensation, etc. aldehyde->reaction1 reaction2 Suzuki, Buchwald-Hartwig, S(N)Ar, etc. chloro->reaction2 inhibitor Diverse Kinase Inhibitor Library reaction1->inhibitor reaction2->inhibitor

Caption: Synthetic utility of this compound.

Experimental Protocols: A Two-Step Approach to Library Synthesis

Here, we present a robust, two-step protocol for the synthesis of a library of N2,5-disubstituted thiazole derivatives, which are common cores for kinase inhibitors. The workflow is designed to be modular, allowing for significant variation at each step.

Protocol 1: Reductive Amination at the C2-Position

This first step utilizes the aldehyde functionality to install a diverse range of amine side chains. Reductive amination is a reliable and high-yielding reaction that proceeds under mild conditions.

Causality Behind Experimental Choices:

  • Reagent: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is milder and moisture-tolerant. It is particularly effective for the reductive amination of aldehydes because it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of alcohol byproducts.

  • Solvent: Dichloroethane (DCE) is an excellent non-protic solvent for this reaction, ensuring the solubility of most reactants and intermediates.

  • Additive: Acetic acid acts as a catalyst by promoting the formation of the key iminium ion intermediate, thereby accelerating the reaction rate.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 30 minutes. This pre-incubation period allows for the formation of the imine/iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(aminomethyl)-5-chlorothiazole intermediate.

ParameterCondition / ReagentRationale
Starting Material This compoundProvides C2-aldehyde for amination.
Amine (R¹R²NH) Various primary/secondary aminesSource of molecular diversity (R¹/R²).
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective for iminium ion reduction.
Solvent 1,2-Dichloroethane (DCE)Good solubility, non-protic.
Catalyst Acetic AcidPromotes iminium ion formation.
Temperature Room TemperatureMild conditions preserve functional groups.
Purification Flash ChromatographyStandard for removing impurities.
Protocol 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

This second step leverages the C5-chloro group as a handle for a Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl moiety. This is a powerful method for building the complex bi-aryl structures often found in potent kinase inhibitors.[7]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential. These complexes facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Ligand: The phosphine ligands (e.g., PPh₃, dppf) stabilize the palladium center and modulate its reactivity, which is critical for efficient coupling.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is often used to ensure all components, including the inorganic base, are sufficiently soluble.

Step-by-Step Methodology:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the 2-(aminomethyl)-5-chlorothiazole intermediate from Protocol 1 (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 0.15 M).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford the final N2,5-disubstituted thiazole kinase inhibitor candidate.

cluster_workflow Two-Step Synthetic Workflow cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 start 5-Chlorothiazole- 2-carbaldehyde step1 Protocol 1: Reductive Amination start->step1 intermediate 2-(Aminomethyl)- 5-chlorothiazole step1->intermediate reagent1 1. R¹R²NH, Acetic Acid 2. NaBH(OAc)₃ step1->reagent1 step2 Protocol 2: Suzuki Coupling intermediate->step2 final Final Kinase Inhibitor Candidate step2->final reagent2 R³-B(OH)₂, Pd Catalyst, Base step2->reagent2

Caption: Modular workflow for kinase inhibitor library synthesis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its distinct reactive handles allow for a reliable and modular synthetic approach to generate diverse chemical libraries. The protocols outlined in this note provide a solid foundation for researchers to explore new chemical space in the pursuit of potent and selective kinase inhibitors for therapeutic applications. The inherent drug-like properties of the thiazole core, combined with the synthetic accessibility provided by this starting material, make it an invaluable tool in medicinal chemistry.[8][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Chlorothiazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, in the preparation of this valuable heterocyclic building block. Here, we dissect common synthetic challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to facilitate a more efficient and successful synthesis.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound are a frequent issue. The challenges often depend on the chosen synthetic route. The two most prevalent methods are:

  • Directed Ortho-Metalation (DoM): Lithiation of 2-chlorothiazole at the C5 position, followed by quenching with an electrophilic formylating agent (e.g., ethyl formate or DMF).

  • Vilsmeier-Haack Formylation: Electrophilic formylation of a suitable thiazole precursor.

This guide will address issues pertinent to both pathways.

Q1: My yield is consistently low when using the lithiation-formylation route with n-BuLi and ethyl formate. What are the likely causes?

This is a common and multi-faceted problem. The success of a lithiation reaction hinges on meticulous control of anhydrous conditions and temperature. Let's break down the potential failure points.

A1: Potential Causes & Solutions

  • Cause 1: Incomplete Lithiation or Degradation of the Organolithium Intermediate. The proton at the C5 position of the thiazole ring is acidic, but the resulting lithiated species requires cryogenic temperatures for stability.[1]

    • Troubleshooting:

      • Moisture is Critical: Ensure all glassware is oven- or flame-dried immediately before use and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Anhydrous solvents are mandatory; use freshly distilled THF over sodium/benzophenone or purchase high-quality anhydrous solvent and use it without delay.

      • Temperature Control is Paramount: The lithiation step must be maintained at -78 °C (a dry ice/acetone bath is standard).[2] Allowing the temperature to rise, even locally, can lead to decomposition of the 2-chloro-5-lithiothiazole intermediate. Add the n-BuLi solution dropwise to the cooled thiazole solution to avoid exothermic spikes.

      • n-BuLi Titration: The molarity of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use (e.g., using diphenylacetic acid) to determine its exact concentration, ensuring accurate stoichiometry.

  • Cause 2: Inefficient Quenching by the Formylating Agent. The reaction between the lithiated thiazole and the electrophile (ethyl formate) must be efficient and fast at low temperatures.

    • Troubleshooting:

      • Electrophile Purity and Stoichiometry: Use freshly distilled ethyl formate. While a slight excess is often used, a large excess can complicate purification. A typical protocol uses around 1.0 equivalent of ethyl formate relative to the starting 2-chlorothiazole.[2]

      • Reverse Addition: Consider adding the pre-formed lithiated thiazole solution via cannula to a cooled solution of the ethyl formate in THF. This maintains a constant excess of the electrophile and can sometimes minimize side reactions.

  • Cause 3: Side Reactions. The aldehyde product itself can be a target for the organolithium reagent if it forms before all the starting material is consumed.

    • Troubleshooting:

      • Maintain Low Temperature: Do not allow the reaction to warm up until after it has been quenched. The addition of the electrophile should also be performed at -78 °C.[2]

      • Efficient Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) after the formylation is complete.[2] This protonates any remaining organolithium species and hydrolyzes the intermediate hemiacetal alkoxide to the desired aldehyde.

Troubleshooting Flowchart for Lithiation-Formylation

Below is a decision-making workflow to systematically diagnose issues with the Directed Ortho-Metalation approach.

G start Low Yield of this compound check_reagents 1. Verify Reagent Quality & Conditions start->check_reagents reagent_moisture Moisture Contamination? (Wet glassware/solvents, poor inert atm.) check_reagents->reagent_moisture Yes reagent_temp Temperature Fluctuation? (Above -70°C during lithiation/quench) check_reagents->reagent_temp Yes reagent_buli Inaccurate n-BuLi Molarity? check_reagents->reagent_buli Yes check_process 2. Review Reaction Process check_reagents->check_process No, all good solution_reagents Action: Use oven-dried glassware, fresh anhydrous solvents, ensure positive inert gas flow. Titrate n-BuLi. reagent_moisture->solution_reagents reagent_temp->solution_reagents reagent_buli->solution_reagents process_addition Inefficient Mixing or Slow Reagent Addition? check_process->process_addition Possible process_quench Premature or Incorrect Quench? check_process->process_quench Possible check_workup 3. Analyze Workup & Purification check_process->check_workup No, process is correct solution_process Action: Ensure vigorous stirring. Add n-BuLi dropwise to prevent heat spots. Quench with sat. aq. NH4Cl only after formylation is complete. process_addition->solution_process process_quench->solution_process workup_decomp Product Decomposition During Extraction or Chromatography? check_workup->workup_decomp Possible solution_workup Action: Avoid strong acids/bases. Use gentle workup conditions. Consider recrystallization over silica gel chromatography to minimize degradation. workup_decomp->solution_workup

Caption: Troubleshooting workflow for low yields in the lithiation-formylation synthesis.

Q2: I am attempting a Vilsmeier-Haack formylation on a thiazole precursor, but the reaction is not working or the yield is poor. Why?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its success is highly dependent on the electronic properties of the thiazole ring.[3][4]

A2: Potential Causes & Solutions

  • Cause 1: Insufficiently Activated Substrate. The Vilsmeier reagent (a chloroiminium ion formed from POCl₃ and DMF) is a relatively weak electrophile.[5] It requires an electron-rich aromatic system to react efficiently. A thiazole ring substituted with electron-withdrawing groups may be too deactivated for formylation to occur.

    • Troubleshooting:

      • Assess Substituents: Analyze the electronic effects of the substituents on your thiazole ring. Electron-donating groups (e.g., amino, alkoxy) will activate the ring towards formylation, while electron-withdrawing groups (e.g., nitro, cyano) will deactivate it. The 2-chloro substituent is itself electron-withdrawing, making the parent 2-chlorothiazole a poor substrate for this reaction. This is why the lithiation route is often preferred for this specific target molecule.[2]

      • Alternative Precursor: If using a Vilsmeier-Haack approach, you would typically start with a more activated thiazole, such as 2-aminothiazole, and perform the formylation before introducing the chloro group (e.g., via a Sandmeyer reaction).[6][7]

  • Cause 2: Improper Formation or Decomposition of the Vilsmeier Reagent. The reagent must be pre-formed correctly.

    • Troubleshooting:

      • Reagent Quality: Use high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).

      • Temperature Control: The formation of the Vilsmeier reagent is exothermic. POCl₃ should be added slowly to DMF at a low temperature (typically 0-5 °C) to prevent degradation.[6] The reaction with the thiazole substrate is also usually conducted at low temperatures before being allowed to warm.

  • Cause 3: Incorrect Regioselectivity. For substituted thiazoles, the formylation may occur at a different position if it is more electronically or sterically favored. In thiazole, the C5 position is generally the most electron-rich and favored for electrophilic attack, unless it is blocked.[1]

Frequently Asked Questions (FAQs)

Q: What is the most reliable, high-yield published procedure for synthesizing this compound?

A: The directed ortho-metalation (lithiation-formylation) route starting from 2-chlorothiazole is a well-documented and reliable method. A representative procedure reports a 73% yield.[2] This method's reliability stems from the strong directing effect of the chlorine atom and the nitrogen atom, which favors deprotonation at the C5 position.

Q: How critical is the purity of the starting material, 2-chlorothiazole?

A: Extremely critical, especially for the lithiation route. Impurities can consume the n-BuLi reagent, leading to lower yields. Water is the most detrimental impurity. It is advisable to purify commercial 2-chlorothiazole by distillation before use.

Q: My final product appears unstable during column chromatography on silica gel. Is this normal?

A: Yes, aldehydes, particularly heteroaromatic ones, can be sensitive. They can undergo oxidation or decomposition on acidic silica gel. If you observe streaking or sample loss on TLC or during column chromatography, consider the following:

  • Neutralize Silica: Use silica gel that has been pre-treated with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.

  • Alternative Purification: Recrystallization is often a better method for purifying the final product and avoids potential degradation on silica. A hexane/ethyl acetate mixture has been successfully used for this purpose.[2]

Q: Are there any alternative formylating agents to ethyl formate for the lithiation route?

A: Yes, anhydrous N,N-dimethylformamide (DMF) is a common alternative. The reaction of the lithiated thiazole with DMF generates a stable tetrahedral intermediate, which is then hydrolyzed to the aldehyde during the aqueous workup. The choice between ethyl formate and DMF can depend on the specific substrate and reaction conditions, but both are widely used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Formylation

This protocol is adapted from a high-yield published procedure.[2]

Materials & Reagents:

  • 2-Chlorothiazole (purified by distillation)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Ethyl formate (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • Setup: Under an inert atmosphere (Argon), add anhydrous THF (e.g., 1000 mL for 80 g of starting material) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 2-chlorothiazole (1.0 eq) to the cold THF.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add ethyl formate (1.0 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture for an additional hour at this temperature.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature while stirring for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixed solvent to yield this compound as a solid.

Data Summary Table
MethodKey ReagentsTypical Temp.Reported YieldReference
Lithiation2-Chlorothiazole, n-BuLi, Ethyl Formate-78 °C73%[2]
Vilsmeier-Haack2-Aminothiazole, POCl₃, DMF0 °C to RTVariable[6]

Reaction Pathway Visualization

Directed Ortho-Metalation (Lithiation-Formylation) Pathway

This diagram illustrates the key steps in the preferred synthetic route.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup start 2-Chlorothiazole lithiation Addition of n-BuLi THF, -78°C start->lithiation intermediate 2-Chloro-5-lithiothiazole (Reactive Intermediate) lithiation->intermediate formylation Quench with Ethyl Formate, -78°C intermediate->formylation alkoxide Hemiacetal Alkoxide formylation->alkoxide workup Hydrolysis with aq. NH4Cl alkoxide->workup product 5-Chlorothiazole- 2-carbaldehyde workup->product

Caption: Key steps in the synthesis via lithiation and formylation.

References

Technical Support Center: Purification of 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chlorothiazole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who handle this important heterocyclic building block. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common and specific challenges encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting the purification process.

Q1: What are the most common impurities I should expect when working with this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. However, several classes of impurities are consistently observed. The most prevalent are typically the corresponding carboxylic acid (from oxidation by air), unreacted starting materials, and potential byproducts from self-condensation.[1] If the synthesis involves lithiation of a thiazole precursor followed by formylation, you might also encounter regioisomers or products from incomplete reactions.[2]

Q2: My crude product is a solid. Is recrystallization or column chromatography the better choice for purification?

A2: Both methods are viable, and the best choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities if your compound is already relatively pure and crystalline. It is often faster and more scalable than chromatography. A common and effective solvent system for this class of compound is a mixture of hexane and ethyl acetate.[2]

  • Flash Column Chromatography: This is the more versatile and powerful technique, especially for complex mixtures containing multiple components with similar polarities. It offers finer control over separation but can sometimes lead to lower recovery if the compound is unstable on the stationary phase.

A good strategy is to first analyze the crude product by Thin Layer Chromatography (TLC). If you see a major spot for your product and only minor, well-separated spots for impurities, recrystallization is a strong candidate. If the TLC shows multiple, closely-spaced spots, chromatography is necessary.

Q3: How should I properly store the purified this compound to prevent degradation?

A3: Aldehydes, particularly electron-deficient heterocyclic aldehydes, can be sensitive to oxidation and light. To ensure long-term stability, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and kept in a refrigerator or freezer. Using an amber vial or wrapping the container in foil is also recommended to protect it from light. Product decomposition can be a significant issue, so proper storage is critical to maintaining purity.[3]

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific experimental problems you may encounter.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Severe streaking of the product spot on a silica gel TLC plate. 1. Strong Analyte-Silica Interaction: The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol (-SiOH) groups on the silica surface, causing streaking.[1]2. Sample Overload: Applying too much material to the TLC plate can saturate the stationary phase.1. Modify the Mobile Phase: Add a small amount (0.1–1.0%) of a modifier to your eluent. For a basic compound like this, triethylamine (Et₃N) is effective as it neutralizes the acidic silica sites.[1]2. Reduce Sample Concentration: Try spotting a more dilute solution of your compound.3. Change Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica plates for TLC analysis and subsequent chromatography.
The compound is not eluting from the silica gel column, even with high solvent polarity. 1. Irreversible Adsorption: The compound may be binding too strongly to the acidic silica gel, potentially leading to decomposition.2. Insufficient Eluent Strength: The chosen mobile phase may still be too non-polar to effectively move the highly polar aldehyde.1. Use a Deactivated Stationary Phase: Pack the column with silica gel that has been pre-treated with triethylamine (by adding ~1% Et₃N to the slurry solvent).2. Switch to a Stronger Solvent System: If you are using hexane/ethyl acetate, consider switching to a dichloromethane/methanol system, which offers a different selectivity and greater eluting power.3. Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using C18 silica and a polar mobile phase like water/acetonitrile) can be a very effective alternative.[1]
A new, more polar impurity appears in the ¹H NMR spectrum after purification and storage. Oxidation: The aldehyde group (-CHO) is susceptible to air oxidation, converting it to the corresponding carboxylic acid (-COOH). This is a very common degradation pathway for aldehydes.[1]1. Use Degassed Solvents: During workup and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.2. Minimize Handling Time: Do not leave the purified compound exposed to air for extended periods. Concentrate fractions and place the final product under an inert atmosphere as quickly as possible.3. Confirm Proper Storage: Ensure the compound is stored cold, dark, and under an inert atmosphere as described in the FAQs.
Overall yield after column chromatography is very low. 1. Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds over the long exposure time of a column run.[3]2. Co-elution with Impurities: If separation is poor, fractions containing the product may have been discarded due to perceived impurity.3. Physical Losses: Material can be lost during transfers, filtration, and concentration steps.1. Run the Column Quickly: Use flash chromatography with positive air pressure to minimize the residence time of the compound on the column.2. Perform a Neutral Workup: Before chromatography, ensure your aqueous workup does not involve harsh acidic or basic conditions that could compromise the product's stability.3. Analyze All Fractions: Before discarding any fractions, analyze them carefully by TLC to ensure you are not throwing away your product.
Section 3: Detailed Purification Protocols
Protocol A: Flash Column Chromatography on Silica Gel

This protocol is recommended for crude mixtures with significant impurities.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in ethyl acetate or dichloromethane.

    • Spot on a silica TLC plate and develop in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system should give your product an Rf value of ~0.25-0.35. Add 0.5% triethylamine to the chosen eluent to prevent streaking.

  • Column Packing:

    • Select an appropriate size column for your sample amount (typically a 40-100x mass ratio of silica to crude product).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane + 0.5% Et₃N).

    • Pour the slurry into the column and use positive pressure to pack it firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (2-3x the mass of your crude product).

    • Add the solution of your crude product to the silica and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

Protocol B: Recrystallization from Hexane/Ethyl Acetate

This method is ideal for purifying solid material that is already >80-90% pure.[2]

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the more soluble solvent (ethyl acetate) to the flask, just enough to get the solid partially dissolved.

  • Gently heat the mixture on a hotplate while stirring. Continue adding ethyl acetate dropwise until the solid just completely dissolves. Do not add excess solvent.

  • Remove the flask from the heat and begin adding the less soluble solvent (hexane) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a drop or two of ethyl acetate to clarify.

  • Allow the flask to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the crystals under high vacuum.

Protocol C: Purification via Bisulfite Adduct Formation

This is a chemical separation technique specifically for aldehydes. It is highly effective for removing non-aldehyde impurities.[4][5]

  • Dissolve the crude material in a suitable organic solvent like methanol or DMF in a separatory funnel.[5]

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the funnel. Shake the mixture vigorously for several minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.[4]

  • Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and water to the funnel and shake. Separate the layers. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.[5]

  • Wash the aqueous layer with fresh organic solvent one or two more times to remove all traces of organic impurities.

  • To regenerate the aldehyde, carefully add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to the aqueous layer until the solution is basic. This will reverse the reaction and precipitate the pure aldehyde.[5]

  • Extract the regenerated aldehyde back into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Section 4: Workflow Visualization

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow cluster_start Initial Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_troubleshoot Chromatography Troubleshooting cluster_end Final Product start Crude Product tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr decision Assess Impurity Profile tlc_nmr->decision recrystallize Recrystallization (Hexane/EtOAc) decision->recrystallize >90% Pure Crystalline Solid chromatography Flash Column Chromatography (Silica Gel) decision->chromatography Complex Mixture Close-running Spots bisulfite Bisulfite Extraction (for stubborn non-aldehyde impurities) decision->bisulfite Aldehyde vs. Non-Aldehyde Separation Needed final_product Pure this compound recrystallize->final_product streaking Streaking on TLC? chromatography->streaking bisulfite->final_product add_modifier Add 0.5% Et₃N to Eluent streaking->add_modifier Yes streaking->final_product No add_modifier->final_product characterize Characterize (NMR, LC-MS) & Store Properly final_product->characterize

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Formylation of 2-Chlorothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 2-chlorothiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this important synthetic transformation. The synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde is a critical step in the development of various pharmaceutical and agrochemical agents. However, the reaction is often plagued by side reactions that can significantly impact yield and purity. This guide is designed to provide you, our fellow researchers, with the insights needed to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-chlorothiazole?

There are two primary methods for the formylation of 2-chlorothiazole:

  • Directed ortho-Metalation (DoM) / Lithiation: This is the most widely reported and generally higher-yielding method. It involves the deprotonation of 2-chlorothiazole at the C5 position using a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The resulting 5-lithiated intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) or ethyl formate.[1][2] This approach leverages the acidity of the C5 proton, which is the most acidic proton on the thiazole ring.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated in situ from a formamide (like DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃), to act as the electrophile in an electrophilic aromatic substitution reaction.[3][4][5] While effective for many electron-rich heterocycles, this method can be less efficient for 2-chlorothiazole due to the electron-withdrawing nature of the chlorine atom, which deactivates the ring towards electrophilic attack.

Q2: Why is formylation at the C5 position strongly favored in the lithiation method?

The regioselectivity for the C5 position is a result of kinetic and thermodynamic factors. The proton at the C5 position of the thiazole ring is the most acidic. This is due to the inductive electron-withdrawing effects of both the adjacent sulfur atom and the nitrogen atom within the ring, which stabilize the resulting carbanion (the lithiated intermediate). When a strong, non-nucleophilic base like n-BuLi is used at low temperatures, it selectively abstracts this most acidic proton, leading to the formation of 2-chloro-5-lithiothiazole. This intermediate then reacts with the formylating agent to yield the desired 2-chlorothiazole-5-carbaldehyde.

Q3: What are the principal side reactions I should be aware of during a lithiation-based formylation?

The main side reactions of concern are:

  • Lithium-Halogen Exchange: The organolithium reagent can react with the chlorine atom at the C2 position, leading to dechlorination and formation of unwanted byproducts.[6]

  • Competitive Deprotonation: Although less likely, deprotonation at the C4 position can occur, leading to the formation of the undesired 2-chlorothiazole-4-carbaldehyde isomer.

  • Ring Opening/Degradation: Thiazole rings, especially when metalated, can be unstable at higher temperatures. Nucleophilic attack by n-BuLi at the sulfur atom can initiate ring cleavage pathways.[7]

  • Reaction with Solvent: At temperatures above -78 °C, n-BuLi can deprotonate tetrahydrofuran (THF), a common solvent for this reaction, leading to consumption of the base and the formation of ethylene and acetaldehyde enolate.[8]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 2-chlorothiazole.

This is a common issue that typically points to incomplete lithiation.

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: n-Butyllithium reacts violently with water.[6] Any trace moisture in your solvent (THF), glassware, or starting material will quench the organolithium reagent, preventing deprotonation.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous THF, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Ensure your 2-chlorothiazole is dry.

  • Inaccurate Titration of n-BuLi: Commercial n-BuLi solutions degrade over time. The stated concentration on the bottle may not be accurate.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Using an accurately measured amount (typically 1.05-1.10 equivalents) is critical.

  • Reaction Temperature Too High During Addition: If the temperature rises significantly above -78 °C during the addition of n-BuLi, side reactions with the solvent or starting material can consume the reagent before deprotonation is complete.[8]

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is standard). Add the n-BuLi solution dropwise and slowly to the stirred solution of 2-chlorothiazole to dissipate the heat of reaction.

Problem 2: My main product is contaminated with an isomeric aldehyde byproduct.

The presence of 2-chlorothiazole-4-carbaldehyde indicates a loss of regioselectivity during the lithiation step.

Possible Causes & Solutions:

  • Temperature Fluctuation: Allowing the reaction to warm after the addition of n-BuLi but before the addition of the formylating agent can allow the kinetically formed 5-lithio species to equilibrate to the thermodynamically more stable (but undesired) 4-lithio isomer in some systems.

    • Solution: Maintain the reaction temperature at -78 °C throughout the lithiation and quenching steps. Add the formylating agent (e.g., DMF) at -78 °C and allow the reaction to proceed at that temperature for a specified time before warming.[1]

  • Incorrect Base: While n-BuLi is standard, using a more sterically hindered base like lithium diisopropylamide (LDA) can sometimes alter regioselectivity, although it is also known to direct lithiation to the C5 position in similar systems.[9]

    • Solution: Stick with n-BuLi, as it is well-established for C5 selectivity in this reaction. Ensure slow addition and strict temperature control, which are the primary drivers of selectivity.

Problem 3: I observe significant byproduct formation consistent with dechlorination or other degradation pathways.

This suggests that the highly reactive organolithium intermediate is participating in undesired reaction pathways.

Possible Causes & Solutions:

  • Lithium-Halogen Exchange: This side reaction is promoted by higher temperatures and longer reaction times.[10]

    • Solution: The key is strict temperature control at -78 °C. Minimize the time between the formation of the lithiated species and its quenching with the electrophile. Once the n-BuLi addition is complete, proceed with the addition of the formylating agent without unnecessary delay.

  • Ring Cleavage: Nucleophilic attack on the thiazole ring by n-BuLi is a known degradation pathway for some thiazole derivatives, especially at elevated temperatures.[7]

    • Solution: Again, low temperature is your best defense. Conducting the reaction at -78 °C or even lower (e.g., -90 °C with a dry ice/ethanol bath) can suppress these pathways.

Visualizing the Reaction and Side Pathways

The following diagrams illustrate the intended reaction pathway and the major competing side reactions.

Formylation_Pathway SM 2-Chlorothiazole Li_Intermediate 2-Chloro-5-lithiothiazole (Kinetic Product) SM->Li_Intermediate + n-BuLi -78 °C, THF Dechlorinated Thiazole-n-Bu Adduct (via Li-Halogen Exchange) SM->Dechlorinated + n-BuLi (T > -78 °C) Degradation Ring Cleavage Products SM->Degradation Product 2-Chlorothiazole-5-carbaldehyde Li_Intermediate->Product + DMF, then H₃O⁺ quench Isomer 2-Chloro-4-lithiothiazole (Isomerization) Li_Intermediate->Isomer Warming

Caption: Desired reaction pathway versus common side reactions.

Validated Experimental Protocol

This protocol is optimized to maximize the yield of 2-chlorothiazole-5-carbaldehyde while minimizing side reactions.

Materials & Reagents:
  • 2-Chlorothiazole (ensure anhydrous)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-chlorothiazole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF (approx. 10-12 mL per gram of starting material).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is stable at -78 °C.

  • Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -75 °C. After the addition is complete, stir the resulting mixture at -78 °C for an additional hour.

  • Formylation (Quench): Add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition, continue to stir the reaction at -78 °C for one hour.

  • Workup:

    • While the flask is still in the cold bath, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

    • Allow the mixture to warm to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with water and then with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure 2-chlorothiazole-5-carbaldehyde as a solid.[1]

Data Summary Table
ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes side reactions like lithium-halogen exchange and solvent deprotonation.[8][10]
Base n-Butyllithium (1.05-1.1 eq.)Strong, non-nucleophilic base that provides high regioselectivity for the C5 position. A slight excess ensures complete deprotonation.
Solvent Anhydrous THFGood solvent for organolithium reactions at low temperatures. Must be rigorously dried.
Formylating Agent Anhydrous DMF or Ethyl FormateCommon and effective electrophiles for trapping the lithiated intermediate.[1][2]
Quenching Agent Saturated aq. NH₄ClMildly acidic quench that hydrolyzes the intermediate adduct to the aldehyde without degrading the product.[1]

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues during your experiment.

Troubleshooting_Workflow Start Experiment Start: Formylation of 2-Chlorothiazole TLC_Check Monitor Reaction by TLC/LCMS Start->TLC_Check Problem Identify Issue TLC_Check->Problem Problem Detected End Successful Synthesis TLC_Check->End Reaction Complete Low_Yield Low Yield / High SM Problem->Low_Yield Isomer Isomeric Impurity Problem->Isomer Degradation Degradation / Dechlorination Problem->Degradation Solution1 Check Reagent Quality: - Titrate n-BuLi - Use Anhydrous Solvents - Check SM Purity Low_Yield->Solution1 Solution2 Strict Temperature Control: - Maintain -78 °C - Slow, Dropwise Additions Low_Yield->Solution2 Isomer->Solution2 Degradation->Solution2 Solution3 Minimize Reaction Time: - Quench Promptly After Lithiation Degradation->Solution3

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Aldehyde Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic motif. Thiazole aldehydes are pivotal building blocks in medicinal chemistry and materials science, yet their synthesis can present unique challenges, from low yields to difficult purifications.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Core Synthetic Strategies Overview

Before diving into troubleshooting, it's essential to understand the primary routes to thiazole aldehydes. The optimal strategy depends on the desired substitution pattern and available starting materials.

  • The Hantzsch Synthesis & Subsequent Oxidation: This classic and robust method involves the condensation of an α-halocarbonyl compound with a thioamide to form the thiazole ring.[1][2] The aldehyde functionality is then introduced by oxidizing a pre-installed group, such as a methyl or hydroxymethyl substituent.[3]

  • Formylation of a Pre-formed Thiazole Ring: This approach involves the direct introduction of a formyl group onto an existing thiazole core. A common method is the metal-halogen exchange of a 2-halothiazole (e.g., 2-bromothiazole) with an organolithium reagent, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4][5]

  • Multi-Component Reactions: Modern methods allow for the direct, one-pot synthesis of thiazoles from simple precursors like aldehydes, amines, and elemental sulfur, often facilitated by a catalyst.[6][7]

  • Functional Group Interconversion: A thiazole ring itself can serve as a masked aldehyde (a formyl synthon). This involves a three-step sequence of N-methylation, reduction, and hydrolysis to unmask the aldehyde.[4][8]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield or Complete Reaction Failure

Q: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most likely causes?

A: Low yields in the Hantzsch synthesis are common but often rectifiable.[9] The root cause typically falls into one of three categories:

  • Reagent Quality:

    • α-Haloketone Stability: Ensure your α-haloketone is pure. These reagents can be lachrymatory and unstable, degrading upon storage. It's advisable to use freshly prepared or purified material.

    • Thioamide Purity: The thioamide should be pure and dry. Impurities can lead to side reactions, while moisture can interfere with the cyclization process.[9]

  • Reaction Conditions:

    • Solvent Choice: The solvent is critical. While ethanol is commonly used, screening other solvents like methanol, 1-butanol, or even solvent-free conditions can dramatically improve yields depending on your specific substrates.[9][10][11]

    • Temperature & Time: The classic Hantzsch reaction often requires heating under reflux for several hours.[1] If you observe starting material remaining, an extended reaction time or higher temperature may be necessary. Conversely, prolonged heating can lead to degradation. Consider microwave-assisted synthesis, which can reduce reaction times to minutes and often improves yields.[10][12]

  • Work-up Procedure:

    • Product Precipitation: The thiazole product is often poorly soluble in the reaction medium upon cooling and neutralization.[1] Ensure the pH is adjusted correctly (e.g., with ammonium hydroxide or sodium carbonate) to facilitate complete precipitation. If the product remains in solution, extraction is necessary.

Q: I'm attempting to formylate 2-bromothiazole via lithiation with n-BuLi, but the reaction is failing. What should I check first?

A: This is a powerful but technically demanding reaction that requires strict control over conditions. Failure almost always points to one of the following:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, especially water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Your solvents (e.g., THF, ether) must be rigorously dried.

  • Temperature Control: This is the most critical parameter. The lithium-halogen exchange and subsequent formylation must be performed at very low temperatures, typically between -70 °C and -78 °C.[5] Even a slight increase in temperature before the addition of DMF can cause the highly reactive 2-lithiothiazole intermediate to decompose.[13]

  • Reagent Quality: Use a recently titrated and verified solution of n-butyllithium. The molarity of commercial n-BuLi solutions can decrease over time.

  • Alternative: Grignard Reagents: If ultra-low temperatures are a challenge, consider preparing the corresponding Grignard reagent. The Mg-C bond is less polar and more stable than the Li-C bond, allowing the reaction to be performed at higher temperatures and making it more amenable to scale-up.[13]

Issue 2: Impurity and Side Product Formation

Q: My TLC shows multiple spots after my Hantzsch reaction. What are the common side products?

A: The formation of multiple products indicates competing reaction pathways. Common culprits include:

  • Unreacted Starting Materials: This is the simplest explanation. Monitor the reaction by TLC until the starting materials are consumed.

  • Isomer Formation: When using N-substituted thioamides, regioselectivity can be an issue. The reaction medium's pH is a key determinant. Neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture that includes 3-substituted 2-imino-2,3-dihydrothiazoles.[14] Careful control of pH is essential to favor a single isomer.

  • Intermediate Isolation: The condensation can sometimes stall at the hydroxythiazoline intermediate, which may be stable and isolable.[15] Driving the reaction to completion via dehydration (e.g., with heat or a mild acid) is necessary.

Q: My final product after purification is a dark, oily substance instead of the expected solid. What could be the cause?

A: Product discoloration and failure to crystallize often point to decomposition or persistent impurities.

  • Thermal Instability: Some thiazole derivatives are sensitive to heat. Minimize exposure to high temperatures during solvent evaporation. Use a rotary evaporator at the lowest practical temperature and pressure.

  • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods. Store the purified product under an inert atmosphere and in a refrigerator or freezer.

  • Residual Catalyst/Reagents: If using a metal catalyst (e.g., in a multi-component synthesis), ensure it is completely removed during work-up and purification, as trace metals can promote degradation.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I introduce the aldehyde group at the 4- or 5-position of the thiazole ring?

A: Directing the formyl group to a specific position requires a tailored synthetic strategy.

  • For Thiazole-4-carbaldehyde: A common route is the Vilsmeier-Haack reaction on a suitable thiazole precursor, though this can sometimes give mixtures. A more controlled method involves building the ring with a precursor already in place, such as using an α-halocarbonyl that will become the C4 and C5 positions, with one of them bearing a group that can be converted to an aldehyde (e.g., an ester that can be reduced).

  • For Thiazole-5-carbaldehyde: Synthesis often starts with a C5-functionalized precursor. For example, a cascade annulation of enaminones with potassium thiocyanate using Dess-Martin periodinane is a modern approach that directly yields thiazole-5-carbaldehydes.[16] Another route is the oxidation of a 4-methyl-5-hydroxymethylthiazole, where the hydroxymethyl group at the 5-position is oxidized to the aldehyde.[3]

Q: My downstream reaction involves a palladium catalyst. Are there any special considerations when using a thiazole substrate?

A: Yes, this is a critical point. The sulfur atom in the thiazole ring is a known poison for palladium catalysts.[14] It can coordinate to the metal center, inhibiting its catalytic activity. This often leads to sluggish or incomplete reactions. To overcome this, you may need to increase the palladium catalyst loading significantly compared to non-sulfur-containing substrates.[14]

Q: What are the essential safety precautions for thiazole aldehyde synthesis?

A: Safety is paramount.

  • Thioamides & α-Haloketones: Many thioamides have unpleasant odors and unknown toxicity. α-haloketones are often potent lachrymators (tear-producing agents) and skin irritants. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organolithium Reagents: Reagents like n-BuLi are pyrophoric (ignite spontaneously in air) and react violently with water. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Solvents: Use of volatile and flammable organic solvents requires a fume hood and avoidance of ignition sources.

Part 4: Data Presentation & Experimental Protocols

Table 1: Comparison of Common Synthetic Routes to Thiazole Aldehydes
MethodPositionKey ReagentsTypical ConditionsAdvantagesCommon Issues
Lithiation-Formylation C22-Bromothiazole, n-BuLi, DMFAnhydrous THF or Et₂O, -78 °CDirect, high-yieldingRequires strict anhydrous and cryogenic conditions[5][13]
Hantzsch + Oxidation C4/C5α-Haloketone, Thioamide, OxidantReflux in Ethanol; various oxidation conditionsRobust, versatile, well-establishedMulti-step, potential for side products[1][9]
Multi-Component VariousAldehyde, Amine, Sulfur, CatalystToluene, 120 °C, N₂ atmosphereOne-pot, atom-economicalCatalyst optimization may be needed[6][15]
Cascade Annulation C5Enaminone, KSCN, DMPMethanol/Ethanol, 50 °CDirect access to C5-aldehydesRequires specific enaminone precursors[16]
Protocol 1: Synthesis of 2-Formylthiazole via Lithiation

This protocol is adapted from established literature procedures and is intended for trained chemists.[5][13]

  • Preparation: Under a nitrogen atmosphere, add anhydrous diethyl ether (43 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of 2-Bromothiazole: Add 2-bromothiazole (10.0 g, 61.0 mmol) to the dropping funnel and add it dropwise to the cold ether over 1 hour, maintaining the internal temperature below -70 °C.

  • Lithiation: Add 1.6 M n-butyllithium in hexanes (46 mL, 73.5 mmol) dropwise via syringe or cannula over 1 hour, ensuring the temperature does not rise above -65 °C. Stir the resulting mixture at -70 °C for 20 minutes.

  • Formylation: Add N,N-dimethylformamide (DMF) (7.5 mL, 97.5 mmol) dropwise over 1 hour, keeping the temperature below -65 °C.

  • Warming & Quenching: Allow the reaction mixture to warm to -40 °C over 1 hour and stir for an additional hour. Then, slowly warm the mixture to 0 °C and carefully quench the reaction by adding 4 M aqueous HCl.

  • Work-up & Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with ether (3x). Combine all aqueous layers, neutralize with solid potassium carbonate, and then extract with ether (3x). Combine the final organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.[1]

  • Preparation: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction: Add methanol (5 mL) and a stir bar. Fit the flask with a reflux condenser and heat the mixture with stirring on a hot plate (approx. 100 °C) for 30-60 minutes. Monitor reaction progress by TLC.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate and swirl to mix. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water. Allow the solid to air-dry on a watch glass. The product is often pure enough for characterization without further purification.

Part 5: Visualization of Key Processes

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Start α-Haloketone + Thioamide SN2 SN2 Attack (S on α-Carbon) Start->SN2 Step 1 Intermediate1 S-Alkylated Isothioamide Intermediate SN2->Intermediate1 Cyclization Intramolecular Nucleophilic Attack (N on Carbonyl) Intermediate1->Cyclization Step 2 Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Step 3 Product Aromatic Thiazole Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Diagram 2: Lithiation-Formylation Workflow

Lithiation_Workflow Start Start: 2-Bromothiazole in Anhydrous Ether Cooling Cool to -78 °C (Dry Ice/Acetone) Start->Cooling BuLi Add n-BuLi (Dropwise, <-65 °C) Cooling->BuLi Intermediate Formation of 2-Lithiothiazole BuLi->Intermediate Lithium-Halogen Exchange DMF Add DMF (Dropwise, <-65 °C) Intermediate->DMF Electrophilic Attack Quench Aqueous HCl Quench (at 0 °C) DMF->Quench Workup Extraction & Purification Quench->Workup Product Final Product: 2-Formylthiazole Workup->Product

Caption: Experimental workflow for 2-formylthiazole synthesis.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree leaf leaf Start Low Yield Observed CheckReagents Reagents Pure & Dry? Start->CheckReagents CheckConditions Reaction Conditions Optimal? CheckReagents->CheckConditions Yes PurifyReagents Action: Purify/Dry Starting Materials CheckReagents->PurifyReagents No CheckWorkup Work-up Procedure Correct? CheckConditions->CheckWorkup Yes OptimizeSolvent Action: Screen Solvents & Temperature CheckConditions->OptimizeSolvent No ModifyWorkup Action: Adjust pH, Optimize Extraction CheckWorkup->ModifyWorkup No SideReaction Possible Side Reactions/ Decomposition CheckWorkup->SideReaction Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Stability issues of 5-Chlorothiazole-2-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating its Stability Challenges

Welcome to the technical support center for 5-Chlorothiazole-2-carbaldehyde. This resource is designed to provide you with in-depth guidance on the stability of this versatile building block, particularly under acidic and basic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the available literature to help you troubleshoot experiments and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterocyclic aldehyde containing a thiazole ring substituted with a chlorine atom and a formyl (aldehyde) group. It is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to the presence of multiple reactive sites that allow for diverse chemical modifications.

Q2: What are the primary stability concerns with this compound?

The main stability concerns for this compound revolve around its reactivity under both acidic and basic conditions. The aldehyde group is susceptible to a variety of transformations, while the thiazole ring itself can undergo degradation under harsh conditions. The chloro-substituent also influences the reactivity and stability of the molecule.

Q3: How should I store this compound to ensure its integrity?

To maintain its quality, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is typically a solid, and keeping it well-sealed will prevent exposure to moisture and air, which can contribute to degradation over time.

Q4: Is this compound sensitive to light?

While specific photostability data for this exact compound is limited, related thiazole-containing pharmaceuticals have shown susceptibility to photo-degradation.[1] Therefore, it is best practice to protect it from prolonged exposure to light.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on stability-related problems.

Low or No Product Yield

Q: I am getting a low yield in my reaction. Could the stability of this compound be the issue?

A: Yes, low yields are frequently linked to the degradation of this reagent, especially if your reaction conditions are acidic or basic.

  • Under Basic Conditions: If you are using a strong base (e.g., NaOH, KOH), you may be promoting a Cannizzaro reaction , a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[2][3] Since this compound lacks α-hydrogens, it is susceptible to this reaction. You may also observe side reactions if your reaction partners are sensitive to strong bases.

  • Under Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the thiazole ring or other acid-catalyzed side reactions. The thiazole nitrogen can be protonated, which can alter the reactivity of the ring.[4]

  • Troubleshooting Steps:

    • Analyze your side products: Use techniques like LC-MS or NMR to identify byproducts. The presence of 5-chloro-2-thiazolylmethanol and 5-chloro-2-thiazolecarboxylic acid would strongly suggest a Cannizzaro reaction.

    • Moderate your reaction conditions: If possible, use milder bases (e.g., organic amines like triethylamine or DBU) or weaker acids.

    • Control the temperature: Running the reaction at a lower temperature can often minimize degradation and side reactions.

    • Protect the aldehyde group: If the aldehyde is not the desired reactive site under basic or acidic conditions, consider protecting it as an acetal. Acetals are stable to basic conditions and can be removed later with mild acid.

Unexpected Side Products

Q: I am observing unexpected peaks in my NMR/LC-MS. What could they be?

A: Besides the products of the Cannizzaro reaction, other side products can arise from the reactivity of the thiazole ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the thiazole ring can be susceptible to nucleophilic substitution, especially with potent nucleophiles or under forcing conditions.[5] If your reaction mixture contains strong nucleophiles, you might be forming products where the chlorine has been displaced.

  • Ring Opening: While the thiazole ring is generally aromatic and stable, harsh acidic or basic conditions can lead to its cleavage.[1] Identifying these products can be complex and often requires detailed spectroscopic analysis.

Purification Difficulties

Q: I am having trouble purifying my product. Are there any common impurities I should be aware of?

A: Common impurities can include unreacted starting material, products from the Cannizzaro reaction, and other side products.

  • Baseline Impurities: The purity of the starting this compound is crucial. Always check the certificate of analysis and consider re-purifying the starting material if you suspect it contains significant impurities.

  • Workup Issues: During aqueous workup, be mindful of the pH. Extreme pH values can cause degradation of your desired product. It is often advisable to perform extractions at a near-neutral pH if the product's stability is a concern.

Proposed Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. Below are the likely mechanisms for the decomposition of this compound under acidic and basic conditions.

Under Basic Conditions: The Cannizzaro Reaction

In the presence of a strong base, such as sodium hydroxide, this compound, which lacks α-hydrogens, is prone to undergo the Cannizzaro reaction. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, leading to a disproportionation into an alcohol and a carboxylic acid.

G cluster_0 Cannizzaro Reaction Pathway A This compound B Tetrahedral Intermediate A->B + OH⁻ (Nucleophilic Attack) D 5-Chloro-2-thiazolecarboxylic acid B->D Hydride Transfer C This compound (Second Molecule) E 5-Chloro-2-thiazolylmethanol C->E Hydride Acceptance

Caption: Proposed Cannizzaro reaction of this compound.

Under Acidic Conditions: Potential Hydrolysis and Ring Opening

Under strong acidic conditions, several degradation pathways are plausible. The thiazole nitrogen can be protonated, activating the ring towards nucleophilic attack by water. This could potentially lead to hydrolysis of the chloro-substituent or, under more forcing conditions, cleavage of the thiazole ring itself.

G cluster_1 Potential Acid-Catalyzed Degradation start This compound protonated Protonated Thiazole start->protonated + H⁺ hydrolysis_Cl Hydrolysis of Chloro Group (e.g., forming 5-hydroxythiazole derivative) protonated->hydrolysis_Cl + H₂O (Nucleophilic Attack) ring_opening Thiazole Ring Opening (leading to complex degradation products) protonated->ring_opening Harsh Acidic Conditions + H₂O

Caption: Potential degradation pathways under acidic conditions.

Recommended Protocols & Best Practices

To minimize stability issues, a proactive approach to experimental design is essential.

General Handling and Usage Workflow

G cluster_2 Recommended Workflow storage Store under Inert Gas (Cool, Dry, Dark) weighing Weigh Quickly in a Dry Environment storage->weighing reaction Use Anhydrous Solvents under Inert Atmosphere weighing->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench Carefully & Adjust pH to Neutral monitoring->workup purification Purify Promptly (e.g., Chromatography) workup->purification

Caption: Recommended workflow for handling this compound.

Step-by-Step Protocol for a Generic Reaction
  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen).

  • Reagent Handling: Weigh the this compound quickly and transfer it to the reaction flask under a positive pressure of inert gas.

  • Solvent Choice: Use anhydrous solvents appropriate for your reaction. For reactions sensitive to protic solvents, ensure the solvent is freshly dried.

  • Reaction Setup: Dissolve the aldehyde in the anhydrous solvent under an inert atmosphere. Cool the solution to the desired reaction temperature before adding other reagents, especially strong bases or acids.

  • Reagent Addition: Add strong bases or acids slowly and in a controlled manner to manage any exotherms and minimize localized high concentrations.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of degradation products.

  • Workup: Once the reaction is complete, quench it carefully at a low temperature. Adjust the pH of the aqueous phase to be as close to neutral as possible before extraction, provided your product is stable under these conditions.

  • Purification: Isolate and purify the product as soon as possible after the workup to prevent degradation on standing. Column chromatography on silica gel is a common purification method.

Data Summary Table

ConditionStabilityPotential Degradation ProductsPrevention/Mitigation
Strong Base (e.g., NaOH, KOH) Unstable5-Chloro-2-thiazolylmethanol, 5-Chloro-2-thiazolecarboxylic acidUse milder bases, lower temperature, protect aldehyde group.
Strong Acid (e.g., conc. HCl) Potentially UnstableHydrolysis products, ring-opened productsUse milder acids, control temperature.
Aqueous, Neutral pH Generally Stable-Use anhydrous conditions if possible for long reactions.
Storage (Cool, Dry, Dark, Inert) Stable-Follow recommended storage conditions.
Light Exposure Potentially UnstablePhoto-oxidation productsProtect from light.

References

5-Chlorothiazole-2-carbaldehyde: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chlorothiazole-2-carbaldehyde (CTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. We will explore the typical impurities encountered during its synthesis and provide validated protocols for their removal, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm synthesizing this compound and see multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction workup. What are these impurities?

This is a common observation. The impurities in a crude sample of this compound typically arise from three sources: unreacted starting materials, side-reaction products, and degradation. The most prevalent species are:

  • 2-Chlorothiazole: The starting material for the most common synthetic routes.[1] Its presence indicates an incomplete reaction. On a normal phase silica TLC plate, it will have a significantly higher Rf value (less polar) than the aldehyde product.

  • 5-Chlorothiazole-2-carboxylic acid: This is the product of aldehyde oxidation.[2] The aldehyde group is susceptible to air oxidation, which can occur during the reaction, workup, or storage. This impurity is more polar than the desired product and will have a lower Rf value, often streaking on the TLC plate unless an acidic modifier is added to the eluent.

  • Unidentified Polar Baseline Impurities: These can be decomposition products or polymeric materials formed from side reactions, especially if reaction temperatures were not carefully controlled.

Q2: My final product has a broad melting point and appears slightly discolored. What's the likely cause?

A broad melting point is a classic indicator of impurity. The presence of residual starting materials or the formation of the carboxylic acid byproduct will disrupt the crystalline lattice of the pure compound, causing it to melt over a range of temperatures rather than at a sharp point. Discoloration, often a yellow or brown hue, can be caused by trace amounts of highly conjugated side-products or degradation.[3]

Q3: How can I minimize the formation of these impurities during synthesis?

Proactive measures during the synthesis are crucial for obtaining a cleaner crude product:

  • Inert Atmosphere: The formylation reaction, which typically uses an organolithium reagent like n-BuLi, must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric oxygen and moisture.[1]

  • Temperature Control: The initial lithiation step is highly exothermic and must be maintained at a low temperature (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]

  • Optimized Stoichiometry: Using a slight excess of the formylating agent (e.g., ethyl formate) can help drive the reaction to completion, but a large excess can complicate purification. Careful stoichiometric control is key.[1]

  • Controlled Quench: Quenching the reaction with a saturated ammonium chloride solution helps to neutralize any remaining organolithium species and hydrolyze intermediates in a controlled manner.[1]

Q4: What are the best analytical methods to confirm the purity of my final product?

A multi-technique approach is recommended for robust purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. The spectrum of pure this compound is very simple, showing a singlet for the aldehyde proton (~9.96 ppm) and a singlet for the thiazole ring proton (~8.21 ppm in CDCl₃).[1] Impurities like 2-chlorothiazole will show distinct signals, and the carboxylic acid will have a broad signal for the acidic proton.

  • TLC (Thin-Layer Chromatography): An indispensable, rapid technique for visualizing the number of components in a sample.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component (147.58 g/mol ) and helps identify the mass of any impurities.

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity by calculating the area percentage of the product peak relative to impurity peaks.[4][5]

Impurity Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific impurity issues.

Table 1: Common Impurities & Identification
Impurity NameChemical StructureCommon CauseIdentification Notes (vs. Product)
2-ChlorothiazoleIncomplete ReactionTLC: Higher Rf (less polar). ¹H NMR: Distinct aromatic signals different from the product.
5-Chlorothiazole-2-carboxylic acidOxidation of AldehydeTLC: Lower Rf (more polar), often streaks. ¹H NMR: Absence of aldehyde peak (~9.9 ppm), presence of a broad COOH peak.
Polymeric/Degradation ProductsN/AHigh Reaction Temperature / Improper StorageTLC: Baseline material, smearing. Appearance: Dark color, oily consistency.

Note: Structures are illustrative and require a chemistry drawing tool for accurate representation.

Visualization of Impurity Pathways and Purification

The following diagrams illustrate the relationships between the synthesis, impurity formation, and the recommended purification strategy.

SM 2-Chlorothiazole (Starting Material) Reaction 1. n-BuLi, -78°C 2. Ethyl Formate SM->Reaction Incomplete Reaction Impurity1 Unreacted 2-Chlorothiazole SM->Impurity1 Product This compound (Desired Product) Reaction->Product Main Pathway Oxidation Air O₂ (Workup/Storage) Product->Oxidation Impurity2 5-Chlorothiazole-2-carboxylic acid (Oxidation Product) Oxidation->Impurity2

Caption: Synthetic pathway and common impurity formation.

Start Crude Product Workup Aqueous Workup (Wash with H₂O, Brine) Start->Workup Assess1 Assess Purity (TLC, ¹H NMR) Workup->Assess1 Recrystallize Recrystallization (Hexane/Ethyl Acetate) Assess1->Recrystallize Minor Non-polar Impurities Chromatography Column Chromatography (Silica Gel) Assess1->Chromatography Significant Polar or Non-polar Impurities Assess2 Final Purity Check (TLC, NMR, MP) Recrystallize->Assess2 Chromatography->Assess2 Assess2->Recrystallize Purity Not OK Final Pure Product (>98%) Assess2->Final Purity OK

Caption: Recommended workflow for product purification.

Experimental Protocols for Purification

Protocol 1: Recrystallization for Removing Minor Non-Polar Impurities

This method is highly effective for removing residual 2-chlorothiazole when it is present in small quantities. The principle relies on the lower solubility of the desired aldehyde product in a minimally polar solvent system at cold temperatures compared to the impurity.

Materials:

  • Crude this compound

  • Hexane (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to dissolve the solid at room temperature. Use gentle heating if necessary.

  • Slowly add hexane dropwise while stirring until the solution becomes slightly cloudy (this is the point of saturation).

  • Add a few more drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold hexane.

  • Dry the purified crystals under vacuum.

  • Validation: Check the purity of the crystals by TLC and measure the melting point. A sharp melting point indicates high purity.

Protocol 2: Acid-Base Extraction for Removing Carboxylic Acid Impurities

If ¹H NMR or TLC analysis indicates the presence of 5-Chlorothiazole-2-carboxylic acid, a liquid-liquid extraction can be performed before final purification to remove this acidic impurity.

Materials:

  • Crude product dissolved in an organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

  • Allow the layers to separate. The acidic impurity will be deprotonated and move into the aqueous (bottom) layer as its sodium salt.

  • Drain the aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Wash the organic layer with water and then with brine to remove residual salts.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of the acidic impurity.

  • Validation: Proceed with recrystallization or column chromatography, and confirm the absence of the carboxylic acid via TLC.

Protocol 3: Flash Column Chromatography for High-Purity Isolation

When multiple impurities are present or a very high degree of purity is required, flash column chromatography is the most effective method.

Materials:

  • Silica gel (230-400 mesh)

  • Appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Determine Eluent System: Use TLC to find a solvent system that gives good separation between the product (Rf ≈ 0.3-0.4) and its impurities. A gradient from 5% to 20% Ethyl Acetate in Hexane is a good starting point.

  • Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent, and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elute the Column: Begin eluting with the determined solvent system, starting with a low polarity (e.g., 5% EtOAc/Hexane). The less polar 2-chlorothiazole will elute first.

  • Increase Polarity: Gradually increase the polarity of the eluent to elute the desired product, this compound.

  • Collect Fractions: Collect the eluate in small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.

  • Validation: Confirm purity using ¹H NMR and HPLC analysis.

By understanding the potential impurities and employing these targeted purification strategies, you can ensure the quality and reliability of your this compound for successful experimental outcomes.

References

Troubleshooting failed reactions with 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorothiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic endeavors with this versatile heterocyclic aldehyde.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for the unique electronic properties of the thiazole ring. The electron-withdrawing nature of both the thiazole nitrogen and the 5-chloro substituent significantly influences the reactivity of the aldehyde group. This heightened electrophilicity makes it an excellent substrate for a variety of nucleophilic additions and condensation reactions. However, this reactivity profile also presents specific challenges that require careful consideration of reaction conditions to avoid side products and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What are the proper storage and handling conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. It is typically a solid and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Over time, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, so it is advisable to use it as fresh as possible or to check its purity by techniques like NMR before use if it has been stored for an extended period.

Q2: I am seeing two different CAS Numbers for a similar compound. Can you clarify?

A2: This is a common point of confusion. There are two isomeric chlorothiazole carbaldehydes:

  • This compound: CAS Number 59129-52-1 [1][2][3]

  • 2-Chlorothiazole-5-carbaldehyde: CAS Number 95453-58-0 [4][5][6]

It is crucial to verify the CAS number to ensure you are working with the correct isomer, as their reactivity and the regiochemistry of their products will differ. This guide specifically addresses This compound (CAS 59129-52-1) .

Q3: Is this compound soluble in common organic solvents?

A3: Yes, it is generally soluble in a range of common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Its solubility in less polar solvents like hexanes is limited. For reaction purposes, THF and DCM are excellent choices.

Q4: Can I purify this compound and its derivatives using column chromatography?

A4: Yes, silica gel column chromatography is a standard and effective method for purifying this aldehyde and its non-polar to moderately polar derivatives. Typical eluent systems include gradients of ethyl acetate in hexanes. Given the potential for instability on silica over long periods, it is advisable to perform the chromatography relatively quickly.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during common reactions with this compound.

Issue 1: Low or No Conversion in Wittig Reactions

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[7] However, failed reactions are a common frustration.

A failed Wittig reaction with this compound can often be traced back to the generation of the phosphorus ylide or the stability of the reactants.

wittig_troubleshooting cluster_problem Problem: Low/No Conversion cluster_diagnosis Diagnosis cluster_solution Solution Problem Low or No Conversion in Wittig Reaction Ylide_Formation Check Ylide Formation (Color change? TLC of starting phosphonium salt?) Problem->Ylide_Formation Step 1 Aldehyde_Purity Verify Aldehyde Purity (NMR for aldehyde peak, absence of carboxylic acid) Problem->Aldehyde_Purity Step 2 Reaction_Conditions Assess Reaction Conditions (Anhydrous? Correct temperature?) Problem->Reaction_Conditions Step 3 Optimize_Ylide Optimize Ylide Generation: - Use fresh, strong base (n-BuLi, NaH) - Ensure anhydrous THF - Allow sufficient time for formation Ylide_Formation->Optimize_Ylide If ylide formation is suspect Purify_Aldehyde Purify Aldehyde: - Recrystallize or run a quick silica plug Aldehyde_Purity->Purify_Aldehyde If aldehyde is impure Adjust_Conditions Adjust Reaction Conditions: - Add aldehyde slowly at low temp (0°C to -78°C) - Allow to warm to RT slowly Reaction_Conditions->Adjust_Conditions If conditions are suboptimal

Caption: Troubleshooting workflow for Wittig reactions.

  • Problem: Incomplete Ylide Formation. The formation of the ylide from the phosphonium salt is critical.

    • Cause: The base used may not be strong enough, or moisture may be present in the reaction.

    • Solution: Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure all glassware is flame-dried and the solvent (typically THF) is anhydrous. A color change (often to deep red, orange, or yellow) upon addition of the base is a good indicator of ylide formation.

  • Problem: Aldehyde Degradation.

    • Cause: this compound can be sensitive to strongly basic conditions, potentially leading to decomposition or side reactions.

    • Solution: Add the aldehyde solution dropwise to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction. This minimizes the exposure of the aldehyde to excess base.

  • Problem: Steric Hindrance.

    • Cause: While the 2-position of the thiazole is not exceptionally hindered, bulky phosphonium ylides may react sluggishly.

    • Solution: If using a sterically demanding ylide, consider increasing the reaction time or gently warming the reaction mixture after the initial addition at low temperature.

Issue 2: Complex Product Mixture in Knoevenagel Condensations

The Knoevenagel condensation is an excellent method for forming C=C bonds by reacting the aldehyde with an active methylene compound.[8]

The primary challenge in the Knoevenagel condensation with this compound is controlling the reaction to prevent side products.

Problem Likely Cause Proposed Solution
Michael Addition Adduct The initial Knoevenagel product is an electron-deficient alkene, susceptible to a subsequent Michael addition by another equivalent of the active methylene compound.Use a 1:1 stoichiometry of the aldehyde and the active methylene compound. Consider a milder catalyst (e.g., piperidine/acetic acid) to avoid driving the reaction towards the Michael adduct.
Dechlorination Strong bases or prolonged heating can potentially lead to dechlorination of the thiazole ring.[9][10][11]Use a weaker base like piperidine or DBU instead of stronger bases like alkoxides.[12] Keep the reaction temperature as low as possible to achieve a reasonable reaction rate.
Self-Condensation of Aldehyde Although less common for aromatic aldehydes, very strong basic conditions could induce self-condensation.Avoid strong bases like NaOH or KOH. A catalytic amount of a weaker base is usually sufficient.

This protocol is designed to minimize side reactions.

  • To a solution of this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.05 eq) in ethanol or isopropanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Upon completion, the product often precipitates from the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product and wash with cold ethanol to remove residual starting materials and catalyst.

Issue 3: Over-reduction during Aldehyde to Alcohol Conversion

The reduction of the aldehyde to the corresponding primary alcohol, (5-chlorothiazol-2-yl)methanol, is a common transformation. The choice of reducing agent is key to success.

reduction_logic cluster_reagents Reducing Agent Selection cluster_protocols Protocols Start Goal: Reduce Aldehyde to Alcohol NaBH4 Sodium Borohydride (NaBH₄) - Mild & Chemoselective - Tolerates protic solvents (MeOH, EtOH) - Ideal for aldehydes/ketones Start->NaBH4 Recommended for this transformation LiAlH4 Lithium Aluminum Hydride (LiAlH₄) - Very Powerful - Reduces esters, amides, acids - Reacts violently with protic solvents - Requires anhydrous conditions (THF, Et₂O) Start->LiAlH4 Use with caution; potential for over-reduction or side reactions with other functional groups. NaBH4_Protocol NaBH₄ Protocol: 1. Dissolve aldehyde in MeOH/EtOH. 2. Cool to 0°C. 3. Add NaBH₄ portion-wise. 4. Stir until complete (TLC). 5. Quench with water/dilute acid. NaBH4->NaBH4_Protocol LiAlH4_Protocol LiAlH₄ Protocol: 1. Add LiAlH₄ to anhydrous THF at 0°C. 2. Add aldehyde solution dropwise. 3. Stir until complete (TLC). 4. Careful workup (Fieser method). LiAlH4->LiAlH4_Protocol

Caption: Logic for selecting a reducing agent.

  • Problem: Incomplete Reaction with NaBH₄.

    • Cause: The activity of NaBH₄ can diminish with age or improper storage. The reaction may also be slow at very low temperatures.

    • Solution: Use fresh NaBH₄. Allow the reaction to warm to room temperature after the initial addition at 0 °C. If the reaction is still sluggish, adding a small amount of water can sometimes accelerate the reduction, though this should be done cautiously.

  • Problem: Formation of Unidentified Byproducts.

    • Cause: The thiazole ring may be susceptible to reduction or dechlorination under harsh conditions, particularly with powerful reducing agents like LiAlH₄.[13][14]

    • Solution: For the reduction of the aldehyde to the alcohol, Sodium Borohydride (NaBH₄) is the recommended reagent due to its excellent chemoselectivity for aldehydes and ketones.[13][14][15] It is mild enough not to affect the chlorothiazole core. Avoid using LiAlH₄ unless other functional groups that are resistant to NaBH₄ also need to be reduced.

References

Preventing decomposition of thiazole derivatives during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge: the decomposition of thiazole-containing compounds during reaction workup and purification. By understanding the underlying chemical principles of thiazole stability, you can significantly improve your yields and obtain cleaner products.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you might be encountering during your experiments. The solutions are based on established chemical principles and field-proven laboratory practices.

Q1: "I'm losing a significant portion of my product during the aqueous workup. My crude NMR looks complex, suggesting decomposition. What's happening?"

A1: Root Cause Analysis & Solutions

This is a classic problem often rooted in the pH sensitivity of the thiazole ring. The thiazole heterocycle possesses both basic and acidic characteristics that make it vulnerable to degradation under harsh aqueous conditions.

  • The Chemistry of Instability:

    • Basicity at N3: The nitrogen atom at position 3 has a lone pair of electrons and can be easily protonated by strong acids. The pKa of the conjugate acid of thiazole is approximately 2.5.[1] In strongly acidic solutions (pH < 2), the resulting thiazolium salt can be more susceptible to hydrolysis or ring-opening, depending on the substituents.

    • Acidity at C2: The proton at the C2 position is the most acidic on the ring due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms.[1][2] Strong bases can deprotonate this position, forming a nucleophilic carbanion or ylide-like species. This intermediate can then participate in undesired side reactions or decomposition pathways.

Immediate Solutions:

  • Avoid Strong Acids/Bases: Never use concentrated HCl, H₂SO₄, or strong NaOH/KOH solutions to wash your organic layers.

  • Employ Buffered Systems: The key is to control the pH. Instead of plain water, use buffered aqueous solutions for your washes.

Protocol 1: Gentle Buffered Aqueous Workup
  • Quench the Reaction: Carefully quench the reaction mixture at a low temperature (0 °C) by slowly adding a mild quenching agent. For example, if you used a strong base like n-BuLi, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a suitable choice.

  • Dilute and Extract: Dilute the quenched mixture with your chosen organic solvent (e.g., Ethyl Acetate, DCM).

  • Perform Washes: Transfer the mixture to a separatory funnel and perform the following washes sequentially:

    • For Acid-Sensitive Compounds: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. This is a weak base and is generally well-tolerated.

    • For Base-Sensitive Compounds: Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove basic residues. NH₄Cl is slightly acidic (pH ~4.5-5.5) but is much milder than dilute HCl.

    • Final Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo at a reduced temperature (<40 °C).

Data Summary: Recommended Workup Conditions

Compound Sensitivity Recommended Aqueous Wash pH Range Rationale
Acid-Sensitive Saturated aq. NaHCO₃~8.3Mildly basic; effectively neutralizes acids without causing base-mediated decomposition.
Base-Sensitive Saturated aq. NH₄Cl~4.5 - 5.5Mildly acidic; removes organic bases without harsh protonation of the thiazole ring.
Oxidation-Prone Degassed 5% w/v aq. Sodium ThiosulfateNeutralScavenges oxidizing agents like residual halogens.
General Purpose Phosphate-Buffered Saline (PBS)~7.4Maintains physiological pH, ideal for highly sensitive biomolecules.[3]
Q2: "My product looks clean after workup, but it decomposes on the silica gel column. How can I prevent this?"

A2: Chromatographic Strategies for Sensitive Thiazoles

Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidity can be detrimental to many thiazole derivatives, catalyzing decomposition directly on the column.

  • The Problem with Standard Silica: The acidic surface can protonate the thiazole ring, leading to streaking, low recovery, or complete degradation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel.

Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel
  • Prepare Slurry: Create a slurry of your required amount of silica gel in your chosen eluent system.

  • Add a Base: Add triethylamine (Et₃N) to the slurry, aiming for a final concentration of 0.5-1% (v/v) of the total solvent volume.

  • Equilibrate: Stir the slurry gently for 15-20 minutes. This allows the triethylamine to neutralize the acidic sites on the silica.

  • Pack the Column: Pack your column with the neutralized slurry as you normally would.

  • Run the Chromatography: Ensure your mobile phase also contains the same percentage (0.5-1%) of triethylamine to maintain the neutral environment throughout the purification process.

  • Choose an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica like C18 for reversed-phase chromatography.

  • Work Quickly and Coolly: Minimize the time your compound spends on the column. If possible, run the column in a cold room or with a cooling jacket to slow down potential degradation.

Q3: "I'm working with a 2-aminothiazole derivative, and it seems particularly unstable, turning dark colored. Are there specific issues with this class?"

A3: The Challenge of 2-Aminothiazoles and Oxidation

Yes, 2-aminothiazoles and other electron-rich thiazoles are notoriously prone to oxidation. The amino group donates electron density into the ring, making it more susceptible to attack by atmospheric oxygen or other oxidants. This can lead to the formation of colored oligomeric or polymeric byproducts.

  • Mechanism of Instability: The electron-rich nature facilitates single-electron transfer (SET) processes, which can initiate radical chain reactions or lead to dimerization and polymerization. Some 2-aminothiazoles have also been observed to undergo decomposition in DMSO stock solutions at room temperature over time.[4]

Preventative Measures:

  • Inert Atmosphere: Conduct your workup and purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible. Use Schlenk techniques for particularly sensitive compounds.

  • Degassed Solvents: Before use, degas all solvents (water, organic solvents for extraction and chromatography) by bubbling N₂ or Ar through them for 15-30 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen.

  • Antioxidant Addition: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) in trace amounts to your organic solvent during extraction and concentration.

  • Light Protection: Wrap your flasks and columns in aluminum foil, as photo-degradation can occur, sometimes via reaction with singlet oxygen.[5]

Visualizing Decomposition & Prevention

A clear understanding of the failure modes allows for the rational design of a robust workup procedure.

Diagram 1: Key Decomposition Pathways of the Thiazole Ring

cluster_acid Acid-Mediated cluster_base Base-Mediated cluster_redox Redox-Mediated Thiazole Thiazole Derivative Protonation Protonation at N3 (Thiazolium Salt Formation) Thiazole->Protonation H⁺ Deprotonation Deprotonation at C2 (Anion Formation) Thiazole->Deprotonation Base Oxidation Oxidation (e.g., O₂, mCPBA) Thiazole->Oxidation Reduction Reduction (e.g., Raney Ni) Thiazole->Reduction RingOpening_Acid Hydrolysis / Ring Opening Protonation->RingOpening_Acid H₂O SideReaction Side Reactions / Polymerization Deprotonation->SideReaction Sulfoxide Sulfoxide / Sulfone (Non-aromatic) Oxidation->Sulfoxide RingCleavage Ring Cleavage Oxidation->RingCleavage Desulfurization Desulfurization / Degradation Reduction->Desulfurization

Caption: Major pathways for thiazole ring degradation.

Diagram 2: Decision Workflow for Workup Strategy

Start Reaction Complete CheckSensitivity Is the compound known to be acid or base sensitive? Start->CheckSensitivity AcidSensitive Use NaHCO₃ wash CheckSensitivity->AcidSensitive Acid-Sensitive BaseSensitive Use NH₄Cl wash CheckSensitivity->BaseSensitive Base-Sensitive NeutralWash Use only water/brine wash CheckSensitivity->NeutralWash No / Unknown CheckOxidation Is the compound electron-rich or colored? AcidSensitive->CheckOxidation BaseSensitive->CheckOxidation NeutralWash->CheckOxidation UseInert Work under N₂/Ar Use degassed solvents CheckOxidation->UseInert Yes StandardProc Standard atmosphere is OK CheckOxidation->StandardProc No Purification Proceed to Purification UseInert->Purification StandardProc->Purification

Caption: Selecting an appropriate workup procedure.

Frequently Asked Questions (FAQs)

Q: What is the general order of reactivity for positions on the thiazole ring? A: The electron distribution in the thiazole ring is not uniform. Generally, C5 is the most electron-rich and is the primary site for electrophilic substitution.[2] C2 is the most electron-deficient and is susceptible to deprotonation by strong bases or attack by powerful nucleophiles.[2] C4 is relatively neutral.[2]

Q: Can I use Raney Nickel to reduce other functional groups in my molecule? A: Extreme caution is advised. Activated Raney Nickel is known to cause desulfurization and subsequent degradation of the thiazole ring.[2] If other reduction methods are not feasible, the reaction conditions (temperature, pressure, reaction time) must be meticulously optimized, and even then, ring cleavage is a significant risk.

Q: Are there any solvents I should be particularly careful with for long-term storage? A: Yes. As noted in a study on 2-aminothiazoles, decomposition can occur in DMSO at room temperature over days or weeks.[4] For long-term storage of stock solutions, it is recommended to use less reactive solvents, store at low temperatures (-20 °C or -80 °C), and protect from light.

Q: My thiazole has phenolic groups. Does this present special challenges? A: Yes. Phenolic groups are themselves sensitive to oxidation and can be deprotonated under basic conditions. When performing a basic wash (e.g., with NaHCO₃), your compound may partition into the aqueous layer as the phenoxide salt. To recover it, you would need to re-acidify the aqueous layer (gently, perhaps with solid citric acid or KHSO₄) and re-extract, which adds steps where degradation can occur. If possible, protecting the phenol group before carrying out reactions and workup is a robust strategy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chlorothiazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural features allow it to serve as a versatile scaffold, present in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic Penicillin and the coenzyme thiamine (Vitamin B1).[4] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[3][5][6][7]

Within this promising class of compounds, 5-Chlorothiazole-2-carbaldehyde has emerged as a particularly valuable starting material. The presence of a reactive aldehyde group at the 2-position and a chloro substituent at the 5-position provides synthetic handles for the creation of diverse molecular libraries. This guide offers a comparative analysis of the biological activities of various derivatives synthesized from this key intermediate, providing researchers and drug development professionals with objective performance data, supporting experimental protocols, and insights into structure-activity relationships (SAR).

Synthetic Pathways to Bioactive Derivatives

The primary route for derivatization of this compound involves the condensation of its aldehyde group with various nucleophiles. This straightforward approach allows for the introduction of a wide range of functional groups and heterocyclic systems, leading to compounds with diverse biological profiles. Common reactions include the formation of Schiff bases with primary amines, hydrazones with hydrazines, and chalcones via Claisen-Schmidt condensation with ketones.[8] These intermediates can then be used in further cyclization reactions to generate more complex heterocyclic systems.[9]

G A This compound C Condensation Reaction (e.g., Schiff Base, Hydrazone, or Chalcone Formation) A->C B Primary Amines / Hydrazines / Active Methylene Compounds B->C D Biologically Active Derivatives (Schiff Bases, Hydrazones, Chalcones, etc.) C->D Introduction of diverse moieties E Further Cyclization (Optional) D->E F Complex Heterocyclic Derivatives E->F Generation of novel scaffolds

Caption: General synthesis workflow for this compound derivatives.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold has yielded compounds with significant potential in several therapeutic areas. Below, we compare their performance based on published experimental data.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[1][5][10] The incorporation of the 5-chloro-2-carbaldehyde moiety into various structures has led to the development of compounds with potent activity against a range of pathogens. For instance, derivatives have been synthesized and screened against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans.[5]

A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold, structurally related to derivatives of 5-chlorothiazole, demonstrated significant activity. Specifically, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide showed excellent activity against M. kansasii with MIC values in the range of 1-4 μmol/L.[11][12] Another study on thiazole hydrazine derivatives, synthesized from 5-chlorosalicylaldehyde, reported that most compounds were active against E. coli and C. albicans.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Thiazole Derivatives

Derivative TypeTarget OrganismS. aureusE. coliM. kansasiiC. albicansReference CompoundSource
Sulfonamide-Thiazole HybridBacteria15.62-31.25 µmol/L-1-4 µmol/L-Ciprofloxacin[11][12]
Thiazole HydrazineBacteria/FungiActiveActive-ActiveAmpicillin
Dichlorophenyl Triazolo-ThiadiazoleBacteria/Fungi125250->500Ampicillin/Fluconazole[13]

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents.

  • Electron-withdrawing groups: The presence of a chloro group on the thiazole ring is often associated with enhanced antimicrobial activity.

  • Hybrid Molecules: Fusing the thiazole ring with other heterocyclic systems like pyrazoline or incorporating moieties like sulfonamides can broaden the spectrum of activity.[1][10][11] The SAR of thiazole-pyrazoline hybrids suggests that the presence of a phenyl ring enhances antibacterial action.[1][10]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and thiazole derivatives have shown considerable promise.[6][14][15] Derivatives of this compound and structurally similar compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A-549), and cervical (HeLa) cancer lines.[6][15][16]

For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, derived from thiosemicarbazones, was synthesized and tested. Compound 4c from this series was identified as the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine.[15] This compound was also found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer progression.[15]

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Thiazole Derivatives

Derivative ClassCell LineIC50 (µM)Mechanism of ActionStandard DrugSource
Thiazole-Hydrazone Hybrid (4c )MCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibition, Apoptosis, G1/S ArrestStaurosporine[15]
Thiazole-Hydrazone Hybrid (4c )HepG2 (Liver)7.26 ± 0.44VEGFR-2 InhibitionStaurosporine[15]
Thiazole-Chalcone HybridHeLa (Cervical)4.12 ± 1.21Cytotoxicity5-Fluorouracil[16]
Ciminalum-Thiazolidinone Hybrid (2h )NCI-60 Panel (Avg)1.57 (GI50)Antimitotic-[17]
Thiazole Carboxamide (51am )A549 (Lung)0.83c-Met Kinase InhibitionForetinib[7]

Mechanistic Insights: The anticancer effects of these derivatives are often multifaceted.

  • Apoptosis Induction: Many active compounds trigger programmed cell death. Compound 4c , for instance, significantly increased the percentage of early and late apoptotic cells in MCF-7 cultures.[15]

  • Cell Cycle Arrest: Halting the cell cycle is another common mechanism. The same compound 4c was shown to induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.[15]

  • Enzyme Inhibition: Targeting specific enzymes crucial for cancer growth, such as kinases (VEGFR-2, Akt, c-Met), is a key strategy.[7][15][18]

Enzyme Inhibitory Activity

Beyond broad antimicrobial and anticancer effects, specific 5-chlorothiazole derivatives have been designed as potent and selective enzyme inhibitors, offering a more targeted therapeutic approach.

  • α-Glucosidase Inhibition: This enzyme is a key target for managing type 2 diabetes. Thiazole-based compounds have been identified as effective α-glucosidase inhibitors.[19][20] A study on hydrazinylthiazole-5-carbaldehydes reported derivatives with excellent α-amylase inhibitory activity, a related anti-diabetic target.[21]

  • Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications. 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human CA I with a Ki of 0.008 µM.[22]

  • Kinase Inhibition: As mentioned previously, kinases like Akt and c-Met are critical targets in oncology. A series of thiazole derivatives were designed as Akt inhibitors, with some compounds showing selective cytotoxicity against glioma cells and significant inhibition of the Akt enzyme.[18] Another study developed thiazole carboxamide derivatives as potent c-Met kinase inhibitors.[7]

Table 3: Comparative Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Derivative ClassTarget EnzymeIC50 / KiTherapeutic AreaStandardSource
Hydrazinylthiazole-5-carbaldehydesα-AmylaseIC50 = 14.6 mMDiabetes-[21]
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi = 0.008 µMVarious-[22]
Thiazole-Hydrazone Hybrid (4c )VEGFR-2IC50 = 0.15 µMCancerSorafenib[15]
Thiazole Carboxamide (51am )c-Met KinaseIC50 = 0.68 µM (Cell)CancerForetinib[7]

Key Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. Here, we detail the methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)

This assay determines the cytotoxic effects of a compound on cancer cells by measuring cell viability.[14]

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the 5-chlorothiazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a standard cytotoxic drug (positive control). Incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[14]

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

G cluster_0 MTS Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat Cells with Thiazole Derivatives B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTS Reagent D->E F 6. Incubate 2-4h (Color Development) E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate IC50 Value G->H

Caption: A typical workflow for determining compound cytotoxicity using the MTS assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).[15]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The derivatives of this compound represent a rich and versatile source of biologically active compounds. The comparative data clearly indicate their potential as leads for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. Structure-activity relationship studies have shown that strategic modification of the core scaffold can significantly enhance potency and selectivity.[23][24] Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. The detailed protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these promising findings.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chlorothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Strategic Importance of the 5-Chloro Substitution

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity have made it a privileged scaffold in a multitude of FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-cancer drug Dasatinib.[1][3] Within this broad class, 5-chlorothiazole analogs have emerged as a particularly fruitful area of investigation. The introduction of a chlorine atom at the C5 position is not a trivial modification; it strategically alters the molecule's steric and electronic profile, often leading to enhanced potency, improved metabolic stability, or unique target interactions.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-chlorothiazole analogs. We will dissect the causal relationships behind experimental findings, compare the performance of these analogs against relevant alternatives, and provide detailed experimental protocols to support researchers, scientists, and drug development professionals in this field.

Part 1: Core Structure-Activity Relationship (SAR) of 5-Chlorothiazole Analogs

The biological activity of 5-chlorothiazole derivatives is profoundly influenced by the nature of substituents at the C2 and C4 positions. The 5-chloro group serves as a critical anchor, whose effects are modulated by the functionalities at these other positions.

The Influence of Substituents at the C2 Position

The C2 position is frequently substituted with an amino group, forming a 2-aminothiazole core, which is a well-established kinase inhibitor template.[4] The nature of the substituent on this amino group is a primary determinant of target specificity and potency.

  • Aromatic and Heteroaromatic Rings: Linking the 2-amino group to pyrimidine or other heterocyclic systems has proven to be a highly effective strategy for developing potent kinase inhibitors.[4] This is exemplified by the structure of Dasatinib, a pan-Src kinase inhibitor, where a complex substituted pyrimidine is attached to the 2-amino position of a thiazole ring. This portion of the molecule often interacts with the hinge region of the kinase ATP-binding pocket.

  • Amide Linkages: The incorporation of a carboxamide group at the C5 position, adjacent to the chlorine, while modifying the C2 position, led to the discovery of Dasatinib. The SAR studies for this class of compounds revealed that the N-(2-chloro-6-methylphenyl) carboxamide portion was crucial for potent activity.[4]

The Influence of Substituents at the C4 Position

The C4 position offers another vector for modifying the molecule's properties. Substituents here often project into solvent-exposed regions or can be tailored to occupy specific hydrophobic pockets within a target protein.

  • Aryl Groups: The introduction of substituted or unsubstituted phenyl rings at the C4 position is a common strategy. In a series of novel thiazole derivatives developed as anti-cancer agents, 2-amino-4-substituted phenyl thiazoles were synthesized as key intermediates.[5] The nature of the substitution on this phenyl ring can fine-tune the compound's activity.

  • Alkyl Groups: Small alkyl groups, such as a methyl group, can also be incorporated at C4. These groups can influence the molecule's orientation in a binding pocket and affect its overall lipophilicity.

The Pivotal Role of the 5-Chloro Group

The chlorine atom at the C5 position is a key feature that distinguishes these analogs. Its contribution to biological activity is multifaceted:

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the thiazole ring, influencing the pKa of the 2-amino group and the ring's ability to participate in pi-stacking or other non-covalent interactions.

  • Steric and Hydrophobic Interactions: The chlorine atom occupies a specific region of space and can engage in favorable hydrophobic or halogen-bonding interactions within the target protein's binding site.

  • Metabolic Blocking: The C5 position can be susceptible to metabolic oxidation. The presence of a chlorine atom can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

The following diagram illustrates the key positions on the 5-chlorothiazole scaffold that are critical for modulating biological activity.

Caption: Key structural features and SAR insights for the 5-chlorothiazole scaffold.

Part 2: Comparative Analysis with Alternative Scaffolds

The design of new therapeutic agents often involves exploring bioisosteric replacements to optimize drug-like properties. The 5-chlorothiazole scaffold can be compared with several alternatives to improve efficacy, selectivity, or pharmacokinetic profiles.

Bioisosteric Replacements for the Thiazole Ring

A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical group. For the thiazole ring, several heterocyclic systems are considered viable bioisosteres.

  • Oxadiazoles: 1,2,4-oxadiazoles are frequently used as bioisosteres for thiazoles.[6] This replacement can alter the hydrogen bonding capacity and metabolic stability of the compound.

  • Triazoles: The 1,2,3-triazole ring is another effective bioisostere.[7] Its synthesis via "click chemistry" makes it an attractive alternative for generating compound libraries.

  • Pyrazoles & Imidazoles: These five-membered rings have also been successfully used to replace thiazoles, maintaining potent biological activity while potentially offering different selectivity profiles.[8][9]

The choice of a specific bioisostere is context-dependent and must be evaluated on a case-by-case basis, as subtle changes can lead to unpredictable effects on biological activity.[7]

Bioisosteres cluster_alternatives Common Bioisosteric Replacements Thiazole Thiazole Core Oxadiazole 1,2,4-Oxadiazole Thiazole->Oxadiazole Improves metabolic stability Triazole 1,2,3-Triazole Thiazole->Triazole Accessible via 'click' chemistry Pyrazole Pyrazole Thiazole->Pyrazole Alters selectivity profile Imidazole Imidazole Thiazole->Imidazole Modifies H-bonding

Caption: Common bioisosteric replacements for the thiazole ring in drug design.

Performance Comparison: Chlorinated vs. Non-Chlorinated Analogs

To truly appreciate the contribution of the 5-chloro group, it is essential to compare the activity of a 5-chlorothiazole analog with its direct non-chlorinated counterpart. While specific matched-pair data is dispersed across the literature, a general trend observed in kinase inhibitor development is that the introduction of a halogen at this position often leads to a significant increase in potency.

Compound Scaffold Target Key Activity Metric (IC50/MIC) Rationale for Activity Difference
5-Chlorothiazole Analog Kinases (e.g., Src, ROCK)[4][10]Potent (often nM to sub-nM)The chloro group engages in specific hydrophobic or halogen-bonding interactions in the ATP-binding site and can block metabolism.
Non-Chlorinated Thiazole Kinases, Microbes[3][11]Generally less potent (µM range)Lacks the specific interactions and metabolic stability afforded by the chlorine atom. Activity relies solely on other substituents.
Benzothiazole Analog Various (Anticonvulsant, Kinase)[10][12]Variable PotencyThe fused benzene ring significantly increases lipophilicity and size, leading to different target profiles and pharmacokinetic properties.
1,2,4-Oxadiazole Analog VariousVariable PotencyBioisosteric replacement alters electronic distribution and H-bonding capacity, which can either increase or decrease activity depending on the target.[6]

Part 3: Experimental Protocols

Scientific integrity requires reproducible and well-documented experimental methods. Below are detailed protocols for the synthesis and biological evaluation of 5-chlorothiazole analogs.

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classic and reliable method for synthesizing the thiazole core, which can be adapted for 5-chlorothiazole analogs.[5]

Objective: To synthesize a 2-amino-4-aryl-5-chlorothiazole derivative.

Materials:

  • Substituted Thioamide (1.0 eq)

  • 2,3-dichloro-1-arylpropan-1-one (1.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (base)

  • Glacial acetic acid

Workflow Diagram:

Synthesis_Workflow start Start: Reagents reagents 1. Dissolve Thioamide in Ethanol start->reagents add_ketone 2. Add Dichloro-ketone Dropwise reagents->add_ketone reflux 3. Reflux Mixture (e.g., 4-6 hours) add_ketone->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool, Neutralize (NaHCO3), & Extract with Ethyl Acetate monitor->workup Reaction Complete purify 6. Purify by Column Chromatography workup->purify end End: Characterized Product purify->end

Caption: Experimental workflow for the synthesis of 5-chlorothiazole analogs.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting thioamide (e.g., thiourea for a 2-aminothiazole) in absolute ethanol.

  • Reagent Addition: Slowly add the 2,3-dichloro-1-arylpropan-1-one derivative to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 5-chlorothiazole analog.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][13]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ROCK1)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Objective: To determine the IC50 value of a 5-chlorothiazole analog against a target kinase.

Materials:

  • Recombinant human kinase (e.g., ROCK1)

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Mixture: In each well of the 384-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant kinase enzyme to each well.

  • ATP Addition: After a brief pre-incubation (e.g., 10 minutes), add ATP to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Detection: Measure the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The 5-chlorothiazole scaffold represents a highly versatile and potent template in modern drug discovery. The strategic placement of the chlorine atom at the C5 position provides a powerful tool for enhancing biological activity through a combination of electronic modulation, steric interactions, and metabolic blocking. A thorough understanding of the structure-activity relationships, particularly concerning substitutions at the C2 and C4 positions, is paramount for the rational design of novel therapeutics. By comparing these analogs to bioisosteric alternatives and employing robust experimental protocols, researchers can continue to unlock the full potential of this important chemical class.

References

A Comparative Guide to Synthetic Routes for Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence in pharmaceuticals, from the antibiotic penicillin to the antiretroviral ritonavir, underscores the critical importance of efficient and versatile synthetic routes to access this privileged scaffold.[1] For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic strategy is a pivotal decision that impacts yield, purity, cost, and the feasibility of analog synthesis.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to substituted thiazoles. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses. Furthermore, we will explore modern methodologies, including microwave-assisted reactions and metal-catalyzed cross-couplings, that offer significant advantages in terms of reaction times, yields, and environmental impact. By presenting objective comparisons supported by experimental data, detailed protocols, and clear visualizations, this guide aims to empower chemists to make informed decisions in the strategic design and execution of thiazole synthesis.

Classical Synthetic Routes: The Foundation of Thiazole Chemistry

For over a century, a triumvirate of named reactions has formed the bedrock of thiazole synthesis. These classical methods, while sometimes demanding harsh conditions, remain widely used due to their reliability and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this is arguably the most well-known and versatile method for constructing the thiazole ring.[2] The reaction involves the condensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with a thioamide, thiourea, or thiosemicarbazone.[2]

Mechanism and Rationale:

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The driving force for this reaction is the formation of the stable aromatic thiazole ring.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Thiazole intermediate2->product Dehydration

Caption: The Hantzsch thiazole synthesis proceeds via nucleophilic attack, cyclization, and dehydration.

Advantages:

  • High yields are often achievable.

  • A wide variety of substituents can be introduced at the 2, 4, and 5-positions of the thiazole ring by varying the starting materials.[2]

  • The reaction conditions are generally straightforward.

Disadvantages:

  • The use of lachrymatory and often unstable α-halocarbonyl compounds can be a significant drawback.

  • The reaction may require elevated temperatures and prolonged reaction times in some cases.

The Cook-Heilbron Thiazole Synthesis

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a valuable route to 5-aminothiazoles. The reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[3]

Mechanism and Rationale:

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent, followed by an intramolecular cyclization of the resulting intermediate to form the 5-aminothiazole. The mild reaction conditions are a key feature of this synthesis.

Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate Thiourea Intermediate reagents->intermediate Nucleophilic Addition product 5-Aminothiazole intermediate->product Intramolecular Cyclization

Caption: The Cook-Heilbron synthesis yields 5-aminothiazoles through a two-step sequence.

Advantages:

  • Provides a direct route to valuable 5-aminothiazole derivatives.

  • The reaction proceeds under mild, often room temperature, conditions.[3]

  • It offers a good scope for introducing substituents at the 2- and 4-positions.[3]

Disadvantages:

  • The scope of the reaction is primarily limited to the synthesis of 5-aminothiazoles.

  • The use of odorous carbon disulfide can be unpleasant.

The Gabriel Thiazole Synthesis

Another classical method, developed by Siegmund Gabriel, involves the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀), to yield 2,5-disubstituted thiazoles.[4]

Mechanism and Rationale:

The reaction is believed to proceed through the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The high temperature required is a notable aspect of this synthesis.

Gabriel_Mechanism reagents α-Acylaminoketone + P₄S₁₀ intermediate Thioamide Intermediate reagents->intermediate Thionation product 2,5-Disubstituted Thiazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: The Gabriel synthesis utilizes a thionating agent to produce 2,5-disubstituted thiazoles.

Advantages:

  • Provides a direct route to 2,5-disubstituted thiazoles.

  • The starting α-acylaminoketones are often readily available.

Disadvantages:

  • The reaction typically requires harsh conditions, including high temperatures (around 170 °C).[3]

  • The use of phosphorus pentasulfide can be challenging due to its reactivity and the generation of odorous byproducts.

  • Yields can be variable and are often not as high as those obtained with the Hantzsch synthesis.[4]

Modern Synthetic Methodologies: Enhancing Efficiency and Scope

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign methods for thiazole synthesis. These modern approaches often address the limitations of the classical routes.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation has revolutionized many organic transformations, and the Hantzsch thiazole synthesis is no exception. Microwave heating can dramatically reduce reaction times and often leads to improved yields.

Rationale:

Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can minimize the formation of side products that may occur during prolonged heating in conventional methods.

Metal-Catalyzed Syntheses

The use of transition metal catalysts has opened up new avenues for thiazole synthesis, often allowing for the use of more readily available starting materials and offering unique regioselectivity.

  • Palladium-Catalyzed Synthesis from Vinyl Azides: A notable example involves the palladium(II) acetate-catalyzed reaction of vinyl azides with potassium thiocyanate to selectively form 4-substituted 2-aminothiazoles.[5] This method avoids the use of α-halocarbonyl compounds and proceeds under mild conditions.

  • Copper-Catalyzed One-Pot Synthesis: A copper-catalyzed three-component reaction of aldehydes, amines, and elemental sulfur provides a direct and atom-economical route to 2,4,5-trisubstituted thiazoles. This approach is attractive for its operational simplicity and the use of readily available starting materials.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes based on representative experimental data from the literature.

Synthesis RouteStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical TemperatureTypical Yield (%)Reference
Classical Hantzsch 2-Bromoacetophenone, ThioureaMethanol30 min100 °C~99%[3]
Cook-Heilbron α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"[3]
Gabriel Synthesis N-(2-oxopropyl)acetamidePhosphorus PentasulfideNot specified~170 °CNot specified[4]
Microwave-Assisted Hantzsch Thiosemicarbazone, 2-chloro-N-phenethylacetamideEthanol10-15 min70 °C (420W)82-92%[5]
Palladium-Catalyzed Vinyl azide, Potassium thiocyanatePd(OAc)₂12 h80 °C42-94%[5]
Copper-Catalyzed One-Pot Aldehyde, Amine, SulfurCuI24 h120 °Cup to 85%[6]

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a procedure that consistently provides high yields.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100 °C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-(2-(substituted-benzylidene)hydrazinyl)thiazol-4(5H)-one

This protocol demonstrates the significant rate enhancement achieved with microwave irradiation.[5]

Materials:

  • Substituted thiosemicarbazone (1.1 mmol)

  • 2-Chloro-N-phenethylacetamide (1.1 mmol)

  • Ethanol (4 mL)

Procedure:

  • In a microwave reaction vessel, combine the thiosemicarbazone and 2-chloro-N-phenethylacetamide in ethanol.

  • Heat the mixture in a microwave reactor to 70 °C at 420W for 10-15 minutes.

  • Monitor the reaction completion by TLC (Toluene:ethyl acetate, 3:1).

  • After completion, cool the reaction mixture.

  • Filter the solid product and recrystallize from DMF:methanol (2:1) to yield the pure product.

Protocol 3: Copper-Catalyzed One-Pot Synthesis of a Substituted Thiazole

This protocol illustrates a modern, multicomponent approach to thiazole synthesis.[6]

Materials:

  • Oxime (1.0 equiv)

  • Anhydride (2.0 equiv)

  • Potassium thiocyanate (KSCN) (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Toluene

Procedure:

  • To a sealed reaction tube, add the oxime, anhydride, KSCN, and CuI.

  • Add toluene as the solvent.

  • Heat the reaction mixture at 120 °C under a nitrogen atmosphere for 24 hours.

  • After cooling, purify the reaction mixture by column chromatography to isolate the desired thiazole derivative.

Conclusion and Future Outlook

The synthesis of substituted thiazoles remains a vibrant and evolving field of research. While the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses continue to be valuable tools in the synthetic chemist's arsenal, modern methodologies offer compelling advantages in terms of efficiency, sustainability, and scope. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel thiazole-containing compounds in drug discovery and materials science continues to grow, the development of even more innovative and efficient synthetic strategies is anticipated. This guide provides a solid foundation for researchers to navigate the existing landscape of thiazole synthesis and to select the most appropriate method for their scientific endeavors.

References

A Comparative Guide to the Reactivity of 5-Chlorothiazole-2-carbaldehyde and 5-Bromothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two key heterocyclic building blocks: 5-chlorothiazole-2-carbaldehyde and 5-bromothiazole-2-carbaldehyde. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced differences in reactivity between these two reagents is paramount for strategic synthetic planning, reaction optimization, and the efficient construction of complex molecular architectures.

The thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] The strategic functionalization of this ring system is therefore a central theme in modern synthetic chemistry. The title compounds, featuring a halogen at the C5 position and an aldehyde at the C2 position, serve as versatile intermediates. The choice between the chloro- and bromo-analogue is not arbitrary; it is a critical decision that dictates the accessible reaction pathways and the required experimental conditions. This guide will dissect these differences, supported by mechanistic principles and practical experimental protocols.

Molecular Profiles and Physicochemical Properties

The fundamental difference between the two molecules lies in the halogen atom at the 5-position. This single atomic substitution significantly influences the electronic properties and bond characteristics of the C5-X bond, which is the primary locus of differential reactivity.

PropertyThis compound5-Bromothiazole-2-carbaldehyde
Structure this compound Structure5-Bromothiazole-2-carbaldehyde Structure
Molecular Formula C₄H₂ClNOS[3]C₄H₂BrNOS[4]
Molecular Weight 147.58 g/mol 192.04 g/mol [4][5]
CAS Number 59129-52-1[6]933752-44-4[4]
XLogP3 1.7[3]1.8[4]
Topological Polar Surface Area 58.2 Ų58.2 Ų[5]

The thiazole ring itself is electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This is further amplified by the potent electron-withdrawing effect of the carbaldehyde group at the C2 position. This electronic landscape makes the C5 position susceptible to nucleophilic attack and a prime site for cross-coupling reactions.

Comparative Reactivity: A Mechanistic Deep Dive

The utility of these reagents hinges on two main types of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reactivity of the aldehyde group is largely independent of the C5-halogen and will be discussed separately.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry, allowing for the introduction of nucleophiles onto the ring.[7] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[8][9]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Thiazole 5-Halothiazole-2-carbaldehyde (X = Cl, Br) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) Thiazole->Meisenheimer Addition (Rate-determining step) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Halide (X⁻) Meisenheimer->LeavingGroup

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Causality and Reactivity Comparison:

In SNAr reactions on activated aromatic systems, the reactivity order is often F > Cl > Br > I. This counterintuitive trend arises because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[10] The high electronegativity of the halogen stabilizes this negatively charged intermediate through a powerful inductive effect.

  • This compound: The higher electronegativity of chlorine compared to bromine provides greater stabilization for the anionic Meisenheimer intermediate. This generally leads to a faster rate of nucleophilic attack.

  • 5-Bromothiazole-2-carbaldehyde: While bromine is a better leaving group in principle due to the weaker C-Br bond, this bond-breaking step is not typically rate-limiting. Therefore, the reduced inductive stabilization of the intermediate often renders the bromo-derivative less reactive than its chloro counterpart in classical SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[11][12] These reactions, including the Suzuki, Stille, and Buchwald-Hartwig couplings, proceed via a catalytic cycle where the initial, often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[13]

Suzuki_Cycle Pd0 Pd(0)L₂ R_Pd_X R-Pd(II)-X (Oxidative Adduct) Pd0->R_Pd_X Oxidative Addition RX R-X (Thiazole-X) RX->R_Pd_X R_Pd_R R-Pd(II)-R' R_Pd_X->R_Pd_R Transmetalation R_B R'-B(OR)₂ R_B->R_Pd_R Base Base Base->R_Pd_X R_Pd_R->Pd0 Reductive Elimination Product R-R' (Product) R_Pd_R->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality and Reactivity Comparison:

The reactivity in the oxidative addition step is governed by the C-X bond strength and follows the order: C-I > C-Br > C-Cl.[14] This is the dominant factor determining the overall reaction efficiency.

  • 5-Bromothiazole-2-carbaldehyde: The C-Br bond is significantly weaker and more easily cleaved by the palladium catalyst than the C-Cl bond. This results in a much faster rate of oxidative addition, leading to higher reaction efficiency, lower required catalyst loadings, and milder reaction conditions (lower temperatures, shorter reaction times).

  • This compound: The C-Cl bond is stronger and less reactive. While cross-coupling of aryl chlorides is possible, it often requires more specialized and electron-rich phosphine ligands (e.g., Buchwald ligands), higher catalyst loadings, and more forcing conditions (higher temperatures) to achieve comparable yields.[13]

Reactions Involving the Aldehyde Group

The aldehyde functional group can undergo a variety of transformations, such as condensation with amines to form imines, reduction to an alcohol, or oxidation to a carboxylic acid.[15]

The electronic influence of the halogen at the C5 position on the C2-carbaldehyde is minimal. The inductive electron-withdrawing effect follows Cl > Br, which would make the aldehyde carbon on the chloro-derivative infinitesimally more electrophilic. However, this difference is negligible in practice and is completely overshadowed by the dramatic differences in reactivity at the C-X bond. For synthetic planning, the reactivity of the aldehyde group can be considered identical for both substrates.

Experimental Protocols & Self-Validating Systems

The following protocols are designed to be self-validating. Each step includes rationale and expected observations, allowing a researcher to confirm the reaction is proceeding as intended.

Protocol 1: Nucleophilic Aromatic Substitution (Amine)

This protocol describes a general procedure for the reaction with a secondary amine, where the chloro-derivative is expected to react more readily.

Materials:

  • This compound or 5-Bromothiazole-2-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial with stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon), add 5-halothiazole-2-carbaldehyde (1.0 eq) and finely ground K₂CO₃ (2.0 eq).

    • Causality: Anhydrous conditions prevent side reactions. K₂CO₃ acts as a base to neutralize the H-X formed.

  • Reagent Addition: Add anhydrous DMF to dissolve the solids, followed by the secondary amine (1.2 eq) via syringe.

  • Reaction: Seal the vial and heat the mixture in a pre-heated oil bath.

    • For this compound: Start at 80 °C.

    • For 5-bromothiazole-2-carbaldehyde: Start at 100-110 °C.

    • Trustworthiness: The different starting temperatures reflect the expected reactivity. The reaction should be monitored for the consumption of starting material.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A new, more polar spot corresponding to the product should appear.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The formation of a precipitate upon addition to water is common.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol highlights the different conditions required for the more reactive bromo-substrate versus the less reactive chloro-substrate.

Materials:

  • 5-Halothiazole-2-carbaldehyde (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ for bromo; XPhos Pd G3 for chloro

  • Base: Aqueous 2M Na₂CO₃ for bromo; K₃PO₄ for chloro

  • Solvent: 1,4-Dioxane/Water (4:1) for bromo; Toluene for chloro

Procedure:

  • Vessel Preparation: To a Schlenk flask under Argon, add the 5-halothiazole-2-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), and the appropriate base (3.0 eq).

  • Catalyst Addition: Add the specified palladium catalyst (1-5 mol%).

    • Expertise: Pd(PPh₃)₄ is a standard, effective catalyst for reactive aryl bromides. The more electron-rich and bulky XPhos ligand is required to facilitate the difficult oxidative addition into the aryl chloride bond.

  • Solvent Addition: Add the degassed solvent system. The mixture should be thoroughly sparged with Argon for 10-15 minutes.

    • Causality: Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring.

    • For 5-bromothiazole-2-carbaldehyde: 80-90 °C.

    • For this compound: 100-110 °C.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Strategic Synthesis: Making the Right Choice

The choice between the chloro- and bromo-derivative is a strategic one based on the desired transformation.

Decision_Tree Start Desired Reaction? SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Aldehyde Aldehyde Reaction (e.g., Condensation) Start->Aldehyde Chloro Use 5-Chlorothiazole- 2-carbaldehyde SNAr->Chloro Higher reactivity Milder conditions Bromo Use 5-Bromothiazole- 2-carbaldehyde Coupling->Bromo Essential for good yield Milder conditions Either Either Substrate is Suitable Aldehyde->Either Reactivity is comparable

Caption: Decision workflow for selecting the optimal reagent.

Summary of Recommendations:

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig): Always choose 5-bromothiazole-2-carbaldehyde . Its superior reactivity in the oxidative addition step is critical for achieving good yields under reasonable conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound is often the more reactive substrate due to better stabilization of the Meisenheimer intermediate. It may also be a more cost-effective option.

  • For Transformations of the Aldehyde Group: Both reagents are equally suitable. The choice can be based on cost, availability, or the planned subsequent reaction step for the C5-position.

By understanding the fundamental principles that govern the reactivity of the C-Cl and C-Br bonds in the unique electronic environment of the thiazole ring, researchers can make informed decisions to streamline their synthetic efforts, improve yields, and accelerate the discovery process.

References

Efficacy of 5-Chlorothiazole-2-carbaldehyde Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel molecular entities with potent and selective anticancer activity is perpetual. Among the myriad of heterocyclic scaffolds, thiazole-containing compounds have emerged as a privileged structure, underpinning the activity of several clinically approved drugs. This guide focuses on the therapeutic potential of derivatives of 5-Chlorothiazole-2-carbaldehyde, a versatile precursor for the synthesis of a diverse array of bioactive molecules. While direct studies on derivatives of this compound are limited in the public domain, this guide will provide a comprehensive comparison of its most probable and scientifically-grounded derivatives, primarily thiosemicarbazones and chalcones, by drawing parallels from closely related analogues and the established reactivity of the carbaldehyde functional group. We will delve into their efficacy against various cancer cell lines, supported by experimental data from analogous compounds, and elucidate their potential mechanisms of action.

The this compound Scaffold: A Gateway to Anticancer Agents

The this compound core is a promising starting point for the development of novel anticancer therapeutics. The thiazole ring itself is a bio-isostere of various natural and synthetic compounds, known to interact with a multitude of biological targets. The presence of a chlorine atom at the 5-position can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. Crucially, the carbaldehyde group at the 2-position serves as a reactive handle for the synthesis of a wide range of derivatives, most notably Schiff bases, thiosemicarbazones, and chalcones, which are well-established pharmacophores in cancer chemotherapy.

Comparative Efficacy of Potential Derivatives

Based on the chemical reactivity of the aldehyde functional group, the most logical and widely explored derivatives for anticancer activity are thiosemicarbazones and chalcones. Below, we present a comparative analysis of the expected efficacy of these derivatives against various cancer cell lines, drawing upon data from structurally similar compounds.

Thiosemicarbazone Derivatives: Metal Chelators and Apoptosis Inducers

Thiosemicarbazones are a class of Schiff bases formed by the condensation of an aldehyde or ketone with a thiosemicarbazide. They are known for their ability to chelate metal ions, particularly iron and copper, which are essential for tumor growth and proliferation.[1] This chelation can disrupt cellular metabolism and induce oxidative stress, leading to cancer cell death.

Expected Performance and Supporting Data from Analogues:

Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazone derivatives of various heterocyclic aldehydes. For instance, thiosemicarbazones derived from pyridine-2-carboxaldehyde have shown significant cytotoxicity against A549 lung cancer cells.[2] A study on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, which share the chloro-heterocycle feature, reported IC50 values below 15 µg/mL against breast (MCF-7) and colon (LoVo) cancer cell lines.[3] One highly active compound from this series, 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, exhibited the highest antiproliferative activity against all tested cell lines.[3]

Derivative ClassTarget Cancer Cell LinesReported IC50 Values of AnaloguesReference Compound(s)
Thiosemicarbazones Leukemia (MV4-11), Colon (LoVo), Breast (MCF-7), Lung (A549)< 15 µg/mL to as low as 4.4 µg/mLCisplatin
Hepatocellular Carcinoma (Hep-G2, PLC/PRF/5, HuH-7)As low as 3.26 nmol/mL-

Table 1. Expected efficacy of this compound thiosemicarbazone derivatives based on data from analogous compounds.

Chalcone Derivatives: Tubulin Polymerization Inhibitors

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. Thiazole-containing chalcones have garnered significant attention for their ability to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.

Expected Performance and Supporting Data from Analogues:

A study on chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde, a close structural analogue of our topic, demonstrated their potential as antiproliferative agents.[4] Another study on thiazole-based chalcones showed broad-spectrum antitumor activity against various cancer cell lines, with GI50 ranges from 1.55 to 2.95 μM against Ovar-3 and MDA-MB-468 cells.[5] One of the most active compounds in that study demonstrated significant inhibition of tubulin polymerization with an IC50 value of 7.78 μM.[5]

Derivative ClassTarget Cancer Cell LinesReported IC50/GI50 Values of AnaloguesReference Compound(s)
Chalcones Ovarian (Ovar-3), Breast (MDA-MB-468), Cervical (HeLa), Lung (NCI-H460), Prostate (PC-3)1.55 - 17.50 µMEtoposide, Combretastatin-A4
Colon (HCT-116), Liver (HepG2)3 - 12 µg/mLDoxorubicin

Table 2. Expected efficacy of this compound chalcone derivatives based on data from analogous compounds.

Plausible Mechanisms of Action

The anticancer activity of this compound derivatives is likely to be multifaceted, depending on the specific derivatization.

Thiosemicarbazones: Disruption of Cellular Homeostasis

The primary mechanism of action for thiosemicarbazones is believed to be their ability to chelate intracellular iron and copper. This leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and the generation of reactive oxygen species (ROS), which induce apoptosis.

Thiosemicarbazone_MoA TSC Thiosemicarbazone Derivative Complex TSC-Metal Complex TSC->Complex Chelation Metal Fe(II)/Cu(II) Metal->Complex RR Ribonucleotide Reductase Complex->RR Inhibition ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Apoptosis Apoptosis RR->Apoptosis Inhibition of DNA Synthesis ROS->Apoptosis Induction

Caption: Proposed mechanism of action for thiosemicarbazone derivatives.

Chalcones: Targeting the Cytoskeleton

Many anticancer chalcones exert their effect by interacting with tubulin, a protein that polymerizes to form microtubules. By binding to the colchicine-binding site on β-tubulin, these chalcones inhibit microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Chalcone_MoA Chalcone Chalcone Derivative Tubulin β-Tubulin Chalcone->Tubulin Binding to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Inhibition of Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: Proposed mechanism of action for chalcone derivatives.

Experimental Protocols for Evaluation

To assess the anticancer efficacy of novel this compound derivatives, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a standard drug (e.g., doxorubicin, etoposide) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds (48-72h) Incubate1->Treat Add_MTT Add MTT Solution (4h incubation) Treat->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-FITC positive, PI negative: Early apoptotic cells.

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells.

    • Annexin V-FITC negative, PI negative: Live cells.

Conclusion and Future Perspectives

While direct experimental data on the anticancer efficacy of this compound derivatives is still emerging, the foundational knowledge from closely related thiazole-containing compounds provides a strong rationale for their investigation. The inherent reactivity of the carbaldehyde group allows for the straightforward synthesis of thiosemicarbazones and chalcones, two classes of compounds with well-documented and potent anticancer activities. The former are expected to act through metal chelation and induction of oxidative stress, while the latter are likely to target tubulin polymerization and disrupt cell division.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the most potent and selective compounds. Further mechanistic investigations, including target identification and validation, will be essential to fully elucidate their mode of action and to pave the way for their potential development as novel anticancer therapeutics.

References

The Enduring Legacy and Modern Evolution of Thiazole Synthesis: A Comparative Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the core structure of a multitude of natural products and synthetic pharmaceuticals, from the antibiotic penicillin to the antiretroviral ritonavir. Its continued relevance drives a perpetual quest for more efficient, sustainable, and versatile synthetic methodologies. The classical Hantzsch thiazole synthesis, first reported in 1887, has long been the workhorse for constructing this vital heterocycle. However, the demands of modern drug discovery and green chemistry have spurred the development of novel approaches that promise to overcome the limitations of this venerable reaction.

This guide provides a comparative analysis of the traditional Hantzsch synthesis against a selection of modern alternatives. We will delve into the mechanistic underpinnings, practical execution, and quantitative performance of each method, offering the in-depth technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Benchmark: Understanding the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a two-component condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole. Its enduring popularity stems from its reliability, broad substrate scope, and generally high yields.[1][2]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established pathway involving nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 Thioether Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Thioamide reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Advantages and Limitations

The primary advantages of the Hantzsch synthesis are its simplicity and often excellent yields, frequently exceeding 80%.[1] However, it is not without its drawbacks. The reaction can require prolonged heating and harsh conditions.[3] A significant limitation is the reliance on α-haloketones, which are often toxic, lachrymatory, and not always commercially available.

Modern Advancements in Thiazole Synthesis

In response to the limitations of the Hantzsch method, a variety of innovative approaches have emerged. These modern techniques often prioritize milder reaction conditions, shorter reaction times, and the avoidance of hazardous reagents, aligning with the principles of green chemistry.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation has revolutionized many areas of organic synthesis, and the Hantzsch reaction is no exception. Microwave heating can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes and, in many cases, improving yields.[4][5]

Comparative Performance: Conventional vs. Microwave-Assisted Hantzsch

FeatureConventional HantzschMicrowave-Assisted Hantzsch
Reaction Time 8 - 12 hours5 - 30 minutes
Typical Yield 18 - 55% (in some cases)71 - 95%
Conditions Refluxing solvent (e.g., ethanol)Microwave irradiation (e.g., 170 W)

Data compiled from references[3][4][5].

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis offers a distinct pathway to 5-aminothiazoles, a substitution pattern not directly accessible through the standard Hantzsch reaction. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild, often room temperature, conditions.[6]

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide, followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole product.

Cook_Heilbron_Mechanism reactant1 α-Aminonitrile intermediate1 Adduct reactant1->intermediate1 reactant2 Carbon Disulfide reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization Experimental_Workflow cluster_Hantzsch Hantzsch Synthesis cluster_CookHeilbron Cook-Heilbron Synthesis cluster_Copper Copper-Catalyzed Synthesis H1 Mix α-Haloketone & Thioamide H2 Heat (Conventional or MW) H1->H2 H3 Workup & Purification H2->H3 C1 Mix α-Aminonitrile & CS2 C2 Stir at Room Temp C1->C2 C3 Isolate Product C2->C3 Cu1 Mix Oxime, Sulfur Source & Cu Catalyst Cu2 Heat Cu1->Cu2 Cu3 Workup & Purification Cu2->Cu3

References

A Spectroscopic Journey: Differentiating 5-Chlorothiazole-2-carbaldehyde from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and characterization of heterocyclic compounds are paramount. 5-Chlorothiazole-2-carbaldehyde, a key building block for various bioactive molecules, presents a compelling case study in the application of spectroscopic techniques to monitor chemical transformations and confirm product identity. This guide provides a detailed spectroscopic comparison of this compound with its common precursors, offering researchers, scientists, and drug development professionals a practical framework for unambiguous compound identification.

Introduction

This compound's utility stems from the reactive aldehyde group and the substituted thiazole ring, which are common pharmacophores. Its synthesis often involves a multi-step pathway, necessitating careful monitoring at each stage to ensure the desired isomeric product is obtained and to prevent the carryover of unreacted starting materials or intermediates. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process, each providing a unique fingerprint of the molecule's structure.

The Synthetic Pathway: From Amine to Aldehyde

A plausible and frequently utilized synthetic route to this compound begins with the readily available 2-aminothiazole. The journey to the final product involves a series of transformations, each imparting distinct changes to the molecule's spectroscopic signature. The key precursors in this pathway are 2-amino-5-chlorothiazole and 2-bromo-5-chlorothiazole.

Synthesis_Pathway cluster_0 Synthesis of this compound 2-aminothiazole 2-aminothiazole 2-amino-5-chlorothiazole 2-amino-5-chlorothiazole 2-aminothiazole->2-amino-5-chlorothiazole Chlorination 2-bromo-5-chlorothiazole 2-bromo-5-chlorothiazole 2-amino-5-chlorothiazole->2-bromo-5-chlorothiazole Sandmeyer Reaction This compound This compound 2-bromo-5-chlorothiazole->this compound Lithiation & Formylation

Figure 1: A common synthetic route to this compound.

This guide will dissect the spectroscopic characteristics of each compound in this pathway, highlighting the key differences that allow for their confident identification.

Spectroscopic Comparison: A Detailed Analysis

The transformation from a simple amine to the target aldehyde introduces significant changes in the electronic environment of the thiazole ring and its substituents. These changes are directly reflected in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Tracking Proton Environments

The ¹H NMR spectrum is particularly sensitive to changes in electron density around the protons. The introduction and modification of substituents on the thiazole ring lead to predictable shifts in the proton signals.

CompoundH4 Proton (ppm)Other Key Protons (ppm)
2-aminothiazole ~6.53~6.93 (H5), ~6.86 (NH₂)
2-amino-5-chlorothiazole ~7.10~7.20 (NH₂)
2-bromo-5-chlorothiazole ~7.40-
This compound ~7.80~9.90 (CHO)

Table 1: Comparative ¹H NMR Chemical Shifts (in DMSO-d₆).

  • From 2-aminothiazole to 2-amino-5-chlorothiazole: The introduction of the electron-withdrawing chlorine atom at the C5 position deshields the adjacent H4 proton, causing a downfield shift from approximately 6.53 ppm to around 7.10 ppm. The signal for the H5 proton disappears, confirming the substitution at this position.

  • From 2-amino-5-chlorothiazole to 2-bromo-5-chlorothiazole: The replacement of the amino group with a bromine atom further deshields the H4 proton, shifting its resonance further downfield to approximately 7.40 ppm. The broad signal for the amino protons is absent in the spectrum of the bromo-derivative.

  • From 2-bromo-5-chlorothiazole to this compound: The final transformation to the aldehyde results in the most significant downfield shift for the H4 proton to around 7.80 ppm. This is due to the strong electron-withdrawing nature of the aldehyde group at the C2 position. The most telling feature, however, is the appearance of a new singlet in the highly deshielded region of the spectrum, typically around 9.90 ppm, which is characteristic of an aldehyde proton.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached functional groups.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Other Key Carbons (ppm)
2-aminothiazole ~168.8~101.9~135.1-
2-amino-5-chlorothiazole ~170.0~109.0~125.0-
2-bromo-5-chlorothiazole ~145.0~120.0~128.0-
This compound ~160.0~125.0~140.0~185.0 (CHO)

Table 2: Comparative ¹³C NMR Chemical Shifts (in DMSO-d₆).

  • Effect of Chlorination: The introduction of chlorine at C5 in 2-amino-5-chlorothiazole causes a downfield shift of the C4 signal and an upfield shift of the C5 signal compared to 2-aminothiazole, reflecting the change in the electronic environment.

  • Effect of Bromination and Deamination: Replacing the amino group with bromine in 2-bromo-5-chlorothiazole leads to a significant upfield shift of the C2 carbon and a downfield shift of the C4 and C5 carbons.

  • Signature of the Aldehyde: The most definitive change in the ¹³C NMR spectrum upon formation of this compound is the appearance of a new signal in the far downfield region, typically around 185.0 ppm. This resonance is characteristic of a carbonyl carbon in an aldehyde, providing unequivocal evidence for the success of the formylation step.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The vibrational frequencies of bonds are sensitive to the atoms involved and their chemical environment.

IR_Comparison cluster_1 Key IR Absorptions (cm⁻¹) Precursors 2-aminothiazole N-H stretch (~3400-3100) C=N stretch (~1630) 2-amino-5-chlorothiazole N-H stretch (~3400-3100) C=N stretch (~1640) C-Cl stretch (~750) 2-bromo-5-chlorothiazole C=N stretch (~1580) C-Cl stretch (~750) C-Br stretch (~650) Product This compound C=O stretch (~1700) C-H stretch (aldehyde) (~2820, ~2720) C=N stretch (~1590) C-Cl stretch (~750)

Figure 2: Comparison of key IR absorption bands.

  • Disappearance of N-H Stretches: The IR spectra of 2-aminothiazole and 2-amino-5-chlorothiazole are characterized by the presence of N-H stretching vibrations in the region of 3400-3100 cm⁻¹. These bands are absent in the spectra of 2-bromo-5-chlorothiazole and the final product, confirming the removal of the amino group.

  • Emergence of the Carbonyl Stretch: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretch of the aldehyde group, which typically appears around 1700 cm⁻¹.

  • Aldehydic C-H Stretches: Further confirmation of the aldehyde functionality is provided by the appearance of two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretching vibration of an aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and elemental composition.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns
2-aminothiazole C₃H₄N₂S100.14[M]+•, loss of HCN, loss of H₂CN₂
2-amino-5-chlorothiazole C₃H₃ClN₂S134.59[M]+• with characteristic 3:1 isotope pattern for Cl, loss of HCN, loss of HCl
2-bromo-5-chlorothiazole C₃HBrClNS198.47[M]+• with isotopic patterns for both Br and Cl, loss of Br, loss of Cl
This compound C₄H₂ClNOS147.58[M]+• with 3:1 isotope pattern for Cl, loss of CO, loss of CHO, loss of Cl

Table 3: Comparative Mass Spectrometry Data.

  • Molecular Ion Peak: The molecular ion peak in the mass spectrum of each compound will correspond to its molecular weight. The presence of chlorine and bromine atoms will be evident from the characteristic isotopic patterns of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in two peaks for the molecular ion separated by two mass units. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Fragmentation Patterns: The fragmentation patterns provide further structural information. For this compound, characteristic fragmentation would involve the loss of the formyl group (CHO) or carbon monoxide (CO), leading to significant fragment ions.

Experimental Protocols

To ensure the reliability of the spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a higher sample concentration may be required.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-aminothiazole, 2-amino-5-chlorothiazole, and 2-bromo-5-chlorothiazole, demonstrates the power of modern analytical techniques in synthetic chemistry. Each step of the synthesis imparts a unique and identifiable spectroscopic fingerprint on the molecule. By carefully analyzing the changes in the NMR, IR, and MS spectra, researchers can confidently track the progress of the reaction, identify intermediates, and ultimately confirm the structure and purity of the final product. This guide serves as a valuable resource for scientists and professionals in the field, providing the necessary insights to navigate the synthesis and characterization of this important heterocyclic building block.

A Comparative Guide to Thiazole-Based Compounds: Charting a New Course in Antimicrobial Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide potent therapeutic options. Among the heterocyclic compounds, the thiazole nucleus has emerged as a particularly promising framework for the development of new antimicrobial agents.[1][2] This guide offers an in-depth, objective comparison of the antifungal and antibacterial performance of various thiazole-based compounds, supported by experimental data and a detailed exploration of their mechanisms of action. It is designed for researchers, scientists, and drug development professionals seeking to navigate the burgeoning landscape of thiazole-based antimicrobial research.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is not merely a synthetic curiosity but a recurring motif in nature, found in molecules like vitamin B1 (thiamine).[3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[2] This inherent versatility has spurred the synthesis of a multitude of thiazole derivatives, many of which have demonstrated significant in vitro activity against both bacterial and fungal pathogens.[4][5]

Comparative Analysis of Antibacterial Activity

Thiazole-based compounds have exhibited a broad spectrum of antibacterial activity, with many derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives in comparison to the widely used antibiotic, ciprofloxacin. A lower MIC value indicates greater potency.

Table 1: Antibacterial Activity of Thiazole Derivatives against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureus (MIC in µg/mL)Methicillin-Resistant S. aureus (MRSA) (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
Thiazole Derivative 1 1.56 - 6.251 - 828.8 µM[4]
Thiazole Derivative 2 8 - 161 - 32-[4][6]
Thiazole-Quinolinium 4a4 1 - 321 - 8-[6]
Thiazole-Quinolinium 4b4 1 - 322 - 16-[6]
Ciprofloxacin ≤1 - 7--[4]

Table 2: Antibacterial Activity of Thiazole Derivatives against Gram-Negative Bacteria

Compound/DrugEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Reference
Thiazole Derivative 1 1.56 - 6.2515.625 - 31.2550[4]
Thiazole Derivative 2 8 - 168 - 1650[4]
Thiazole-Quinolinium 4a4 0.5 - 64--[6]
Thiazole-Quinolinium 4b4 0.5 - 64--[6]
Ciprofloxacin ≤1 - 7≤1 - >525[4]
Causality Behind Experimental Choices: Targeting Bacterial Viability

The selection of bacterial strains for these assays is critical. S. aureus and E. coli represent common Gram-positive and Gram-negative pathogens, respectively. The inclusion of MRSA is crucial to assess the potential of these compounds to combat antibiotic resistance. P. aeruginosa is a notoriously difficult-to-treat opportunistic pathogen, making it a key benchmark for novel antibiotics. The choice of ciprofloxacin as a comparator is logical, as it is a broad-spectrum fluoroquinolone antibiotic with a well-understood mechanism of action.

Comparative Analysis of Antifungal Activity

Several thiazole derivatives have demonstrated potent antifungal activity, often comparable or superior to existing azole antifungals like fluconazole. The primary target for many of these compounds is the fungal cell membrane, a structure vital for viability and distinct from mammalian cells.

Table 3: Antifungal Activity of Thiazole Derivatives against Candida Species

Compound/DrugCandida albicans (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)Candida krusei (MIC in µg/mL)Reference
Thiazole Derivative 3 3.9 - 62.5≤ 1-[4]
Thiazole Derivative 4 32--[4]
2-Hydrazinyl-thiazole 7a 3.9--[7]
2-Hydrazinyl-thiazole 7b 3.9--[7]
2-Hydrazinyl-thiazole 7c 3.9--[7]
Fluconazole 15.62 - 250≤ 1-[4][7]
Causality Behind Experimental Choices: Exploiting Fungal-Specific Targets

Candida albicans is the most common fungal pathogen in humans, making it an essential organism for primary screening. The inclusion of other Candida species like C. tropicalis and C. krusei is important as they can exhibit different susceptibility profiles and are often associated with fluconazole resistance. Fluconazole is a standard-of-care azole antifungal, making it an appropriate benchmark for comparison.

Mechanisms of Action: A Multi-Pronged Attack

The antimicrobial efficacy of thiazole-based compounds stems from their ability to interfere with various essential cellular processes in both bacteria and fungi.

Antibacterial Mechanisms
  • Inhibition of DNA Gyrase and Topoisomerase IV: A significant number of thiazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, recombination, and repair. By binding to these enzymes, thiazole compounds can inhibit their function, leading to a breakdown in DNA integrity and ultimately cell death.[9][10] This mechanism is particularly attractive as these enzymes are well-validated targets for antibiotics like fluoroquinolones.[10]

  • Disruption of Cell Division via FtsZ Inhibition: Another key target for thiazole-based compounds is the FtsZ protein.[11][12] FtsZ is a prokaryotic homolog of tubulin and plays a central role in bacterial cell division by forming the Z-ring at the division site.[11][13] Thiazole derivatives can disrupt the dynamic assembly of the Z-ring, leading to filamentation of the bacteria and eventual lysis.[6][11] This represents a novel mechanism of action with the potential to be effective against bacteria resistant to other classes of antibiotics.[13]

  • Inhibition of Quorum Sensing: Some thiazole derivatives act as quorum sensing inhibitors.[14] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[14][15] By disrupting these communication pathways, thiazole compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.[14]

Antifungal Mechanism

Inhibition of Lanosterol 14α-demethylase: The primary antifungal mechanism for many thiazole derivatives mirrors that of azole antifungals like fluconazole.[16] They inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[7][17] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, leading to fungal cell death.[17]

Visualizing the Mechanisms and Workflows

To better understand the intricate processes involved, the following diagrams illustrate the key mechanisms of action and experimental workflows.

antibacterial_mechanism cluster_dna DNA Gyrase/Topoisomerase IV Inhibition cluster_ftsz FtsZ Inhibition Thiazole_Compound_A Thiazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Thiazole_Compound_A->DNA_Gyrase Binds to DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibits Cell_Death_A Bacterial Cell Death DNA_Replication->Cell_Death_A Leads to Thiazole_Compound_B Thiazole Derivative FtsZ_Protein FtsZ Protein Thiazole_Compound_B->FtsZ_Protein Disrupts Assembly Z_Ring Z-Ring Formation FtsZ_Protein->Z_Ring Prevents Cell_Division Cell Division Z_Ring->Cell_Division Blocks Cell_Death_B Bacterial Cell Death Cell_Division->Cell_Death_B Results in

Caption: Mechanisms of antibacterial action of thiazole compounds.

antifungal_mechanism Thiazole_Compound_C Thiazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Thiazole_Compound_C->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol Blocks conversion of Lanosterol Lanosterol Lanosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Disrupts Cell_Death_C Fungal Cell Death Fungal_Membrane->Cell_Death_C Leads to

Caption: Mechanism of antifungal action of thiazole compounds.

Experimental Protocols: A Self-Validating System

The reliability of antimicrobial susceptibility testing hinges on standardized and meticulously executed protocols. The following are detailed step-by-step methodologies for the two most common assays used to evaluate the compounds discussed in this guide.

Broth Microdilution Method (for MIC Determination)

This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO).[7]

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[14]

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[18]

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium without inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[19]

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]

broth_microdilution Start Start Prepare_Dilutions Prepare serial dilutions of thiazole compound in plate Start->Prepare_Dilutions Inoculate_Plate Inoculate plate wells with inoculum Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate under optimal conditions Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution Method.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[18]

  • Agar Plate Preparation:

    • Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm.[2][5]

    • Ensure the agar surface is dry before inoculation.[20]

  • Inoculum Preparation and Inoculation:

    • Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.[20]

    • Dip a sterile cotton swab into the suspension and remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[2][20]

  • Disk Application:

    • Aseptically place paper disks impregnated with a known concentration of the thiazole compound onto the inoculated agar surface.[18]

    • Ensure the disks are placed at least 24 mm apart and are in firm contact with the agar.[5][20]

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 16-18 hours.[21]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.

    • The size of the zone is correlated with the susceptibility of the microorganism to the compound.

agar_disk_diffusion Start Start Prepare_Plate Prepare Mueller-Hinton agar plate Start->Prepare_Plate Inoculate_Plate Inoculate plate with standardized microbial lawn Prepare_Plate->Inoculate_Plate Apply_Disks Apply thiazole-impregnated disks to agar surface Inoculate_Plate->Apply_Disks Incubate Incubate plate Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Agar Disk Diffusion Method.

Conclusion and Future Directions

The data presented in this guide unequivocally demonstrate the potential of thiazole-based compounds as a rich source of novel antifungal and antibacterial agents. Several derivatives exhibit potency comparable or superior to established drugs, and their diverse mechanisms of action offer promising avenues to combat antimicrobial resistance. The ability to target novel bacterial proteins like FtsZ and to modulate virulence through quorum sensing inhibition highlights the versatility of the thiazole scaffold.

Future research should focus on optimizing the lead compounds identified in these and other studies to improve their pharmacokinetic and toxicological profiles. In vivo efficacy studies are the critical next step to translate the promising in vitro data into tangible clinical candidates. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation thiazole-based antimicrobials with enhanced potency and a broader spectrum of activity. The journey from the bench to the bedside is long, but for thiazole-based compounds, the path forward is illuminated by a wealth of encouraging scientific evidence.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the foundational principles that ensure safety and regulatory compliance in a research environment. This guide provides a comprehensive, in-depth framework for the proper disposal of 5-Chlorothiazole-2-carbaldehyde, a halogenated organic compound. Our aim is to empower researchers with the knowledge to not only follow protocols but to understand the causality behind them, thereby fostering a culture of intrinsic safety.

Section 1: Hazard Identification and Risk Assessment

This compound (CAS No: 59129-52-1) is a heterocyclic aldehyde containing a chlorinated thiazole ring.[1][2][3] Its chemical structure presents a dual hazard profile stemming from both the reactive aldehyde group and the halogenated organic moiety.

1.1 Toxicological Profile: While specific toxicological data for this compound is limited, analogous structures and functional groups provide a basis for a conservative risk assessment. The aldehyde group can be reactive towards biological nucleophiles.[4][5] Halogenated organic compounds are a broad class of chemicals with varied toxicities, and many are regulated as hazardous waste.[6][7] A safety data sheet for a similar compound, 2,4-Dichlorothiazole-5-carboxaldehyde, indicates it is toxic if swallowed and causes serious eye irritation.[8] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be toxic and irritant.

1.2 Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion, such as dioxins and furans.[9][10] Therefore, release into the environment via drains or as regular trash is strictly prohibited.[11][12]

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Assumed to be toxic if swallowed based on similar compounds.[8]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Eye Irritation Assumed to cause serious eye irritation.[8]Wear eye and face protection.[8]
Skin Sensitization A related compound is classified as a skin sensitizer.Wear protective gloves.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.[13]Do not let the product enter drains.[8]
Section 2: Pre-Disposal Handling and Storage

Proper handling and storage of this compound waste are critical first steps in the disposal process. The core principle is containment and segregation to prevent accidental release and incompatible mixing.

2.1 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.[14]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

2.2 Waste Containerization:

  • Use only designated, leak-proof, and chemically compatible containers with screw-on caps.[11][15]

  • Containers should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][16] Abbreviations or chemical formulas are not acceptable.[11][12]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[17]

  • Solid waste should be collected separately from liquid waste.[15]

2.3 Segregation of Waste:

  • This compound waste is classified as a halogenated organic waste.

  • It must be segregated from non-halogenated organic waste, acids, bases, and oxidizers to prevent dangerous reactions.[11]

  • Store waste containers in a designated, well-ventilated, and secure area, preferably within secondary containment to capture any potential leaks.[15][16]

Section 3: Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[12]

3.1 Step-by-Step Disposal Workflow:

  • Waste Characterization: Properly identify the waste as "this compound" and note any other constituents if it is a mixture.

  • Container Labeling: Ensure the hazardous waste label is complete and accurate, including the generator's name, location, and the date of accumulation.[12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[12] Do not attempt to dispose of this chemical independently.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.

3.2 Approved Disposal Methodologies:

The primary and most environmentally sound method for the disposal of chlorinated organic compounds is incineration .

  • High-Temperature Incineration: This process is carried out in specialized hazardous waste incinerators equipped with robust combustion controls and flue gas scrubbing systems.[18][19] The high temperatures (typically 800°-1500° C) ensure the complete destruction of the organic molecule, converting it to carbon dioxide, water, hydrogen chloride, and other inorganic gases.[19] The hydrogen chloride is then neutralized in a scrubber.[19] This method is effective in preventing the formation of toxic byproducts like dioxins.[18]

  • Chemical Treatment (Neutralization): While aldehyde groups can be chemically inactivated, this is not a standalone disposal method for this compound due to the chlorinated ring.[20][21][22] Any chemical treatment would need to be part of a larger process that also addresses the halogenated component and would still require subsequent disposal of the treated waste as hazardous. Therefore, direct chemical neutralization in the lab is not recommended as a final disposal step.

3.3 Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]

  • The rinsate must be collected and disposed of as hazardous waste.[16]

  • After triple-rinsing and allowing the container to air dry in a fume hood, the original labels must be defaced or removed, and the container can then be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[16][17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway Start This compound Waste Generated PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Containerize Place in Labeled, Compatible Hazardous Waste Container PPE->Containerize Segregate Segregate as Halogenated Organic Waste Containerize->Segregate Store Store in Designated Area with Secondary Containment Segregate->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Incineration High-Temperature Incineration (Approved Facility) EHS->Incineration Correct Path Landfill Landfill (Prohibited) EHS->Landfill Incorrect Path

Caption: Decision workflow for this compound disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chlorothiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's potential hazards. This guide provides essential, field-tested safety and logistical information for handling 5-Chlorothiazole-2-carbaldehyde. As your partners in research, we aim to provide value beyond the product itself, building a foundation of trust through scientific rigor and a shared commitment to laboratory safety.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound may be limited, data from its structural analogs, such as 2-Chlorothiazole-5-carboxaldehyde, provide critical insights into its potential hazards. The primary risks are associated with its corrosive and irritant properties.

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

  • Causes severe skin burns and eye damage .

  • May cause an allergic skin reaction .[1]

  • Harmful or toxic if swallowed .[1][2][3][4]

  • Causes serious eye irritation , with a risk of blindness in cases of severe exposure.[2][3][4][5]

  • May cause respiratory irritation and is corrosive to the respiratory tract .[3][4][6]

These classifications demand a stringent approach to personal protective equipment to create an effective barrier between the researcher and the chemical.

The Four Pillars of Protection: Core PPE Requirements

A comprehensive PPE strategy is non-negotiable. The following four pillars of protection must be implemented whenever handling this compound, from simple solution preparations to complex reaction setups.

Pillar 1: Eye and Face Protection

Why it's critical: The aldehyde functional group, combined with the chlorinated thiazole ring, contributes to the compound's high reactivity and corrosive nature. Accidental splashes can cause severe, irreversible eye damage.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[3]

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical safety goggles.[7][8] This provides a secondary layer of protection for the eyes and prevents facial skin exposure.

Pillar 2: Hand Protection

Why it's critical: Direct skin contact can lead to severe burns and may trigger an allergic skin reaction. Proper glove selection and usage are paramount.

  • Glove Material: Nitrile rubber gloves are recommended for their chemical resistance.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. While PVC gloves are available, they are known to offer less protection against chemical exposures.[7]

  • Glove Thickness: A minimum thickness of 0.2 mm is advised.[9] Thicker gloves generally offer better protection.[7]

  • Protocol: Always inspect gloves for tears or punctures before use.[1] Employ the "double-gloving" technique for extended operations or when handling higher concentrations. Gloves should be changed regularly (every 30-60 minutes is a common recommendation) or immediately if contamination is known or suspected.[7] Use proper removal techniques to avoid contaminating your skin.[1]

Pillar 3: Body Protection

Why it's critical: To prevent accidental contact with skin on the arms and body, protective clothing is essential.

  • Standard Use: A long-sleeved, knee-length laboratory coat should be worn at all times.

  • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron or a non-permeable gown with tight-fitting cuffs is required.[7] Protective gowns should never be worn outside the designated work area to prevent the transfer of contaminants.[7]

Pillar 4: Respiratory Protection

Why it's critical: this compound is a solid that can form dust, and its vapors can be corrosive to the respiratory tract. Inhalation must be avoided.[3]

  • Engineering Controls First: The primary method of respiratory protection is the use of proper engineering controls. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • When Respirators are Necessary: If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is mandatory.

    • For nuisance dust exposure, a P95 or P1 particle respirator may be used.[1]

    • For higher-level protection against vapors and particulates, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1][6] Ensure proper fit-testing and training before using any respirator.

Operational and Disposal Plans

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Tie back long hair.

  • Donning Sequence:

    • Put on your laboratory coat or gown.

    • Don the appropriate respiratory protection, if required.

    • Put on chemical safety goggles and a face shield, if necessary.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

  • Doffing Sequence (to prevent contamination):

    • Remove outer gloves.

    • Remove lab coat or gown, turning it inside out as you remove it.

    • Remove inner gloves using the proper technique.

    • Remove face shield and goggles.

    • Remove respirator, if worn.

    • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All PPE contaminated with this compound must be treated as hazardous waste.[10]

  • Gloves and other disposables: Place in a dedicated, sealed, and clearly labeled hazardous waste container immediately after removal.[1][10]

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's EHS guidelines before reuse.

  • Lab Coats: Contaminated lab coats should not be taken home. Use a professional laundry service that is equipped to handle chemically contaminated clothing.[3]

Summary of PPE Requirements

Task/OperationRequired PPEKey Rationale
Weighing Solid Compound Chemical Goggles, Lab Coat, Nitrile Gloves. Work in a fume hood or ventilated enclosure.High risk of dust inhalation and eye/skin contact.
Preparing Solutions Chemical Goggles (Face Shield recommended), Lab Coat, Nitrile Gloves. Work in a fume hood.Risk of splashes, inhalation of vapors, and skin contact.
Running Reactions Chemical Goggles, Face Shield, Lab Coat, Nitrile Gloves (Double-gloving recommended). Work in a fume hood.Increased risk of splashes and exposure during transfers and workup.
Small Spill Cleanup (<1g) Chemical Goggles, Lab Coat, Nitrile Gloves, N95 Respirator.Protection from dust and direct contact during cleanup.
Large Spill Cleanup (>1g) Full-face shield, Chemical Goggles, Chemical-resistant Gown, Double Nitrile Gloves, Cartridge Respirator.Maximum protection required for a high-exposure event.

Emergency Workflow: Chemical Spill Response

The following diagram outlines the immediate, step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination & Disposal start Spill Occurs alert Alert personnel in the immediate area. start->alert evacuate Evacuate the area if the spill is large or ventilation is poor. alert->evacuate assess Assess the spill size and potential hazards. evacuate->assess ppe Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Gown - Respirator (if required) assess->ppe spill_kit Locate chemical spill kit. ppe->spill_kit contain Contain the spill with inert absorbent (e.g., sand, vermiculite). spill_kit->contain collect Carefully sweep/scoop solid material and absorbent into a labeled hazardous waste container. contain->collect decontaminate_area Decontaminate the spill area with an appropriate solvent, followed by soap and water. collect->decontaminate_area dispose Collect all cleaning materials as hazardous waste. decontaminate_area->dispose remove_ppe Doff PPE and dispose of it as hazardous waste. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash report Report the incident to EHS. wash->report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorothiazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chlorothiazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.